2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
The exact mass of the compound 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJWDADCCRTLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961196 | |
| Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-79-9 | |
| Record name | NSC509218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
An In-depth Technical Guide to the Synthesis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][4] This versatility stems from its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[3] This guide provides a comprehensive, in-depth exploration of the prevalent and efficient synthesis of a key derivative, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. We will dissect the strategic approach, provide a detailed experimental protocol, explain the underlying reaction mechanism, and discuss the self-validating characterization methods essential for confirming the synthesis of this valuable compound.
Synthetic Strategy and Retrosynthetic Analysis
The most robust and widely adopted method for constructing the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][5] This convergent strategy is highly effective for generating a diverse library of substituted analogs.
For the target molecule, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, the retrosynthetic disconnection logically points to two readily available starting materials:
-
3,5-diamino-1,2,4-triazole (Guanazole): This precursor provides the foundational triazole ring and incorporates the crucial amino group at the C-2 position of the final product.
-
Ethyl Acetoacetate: This β-ketoester serves as the 1,3-dielectrophile, forming the pyrimidine ring. The acetyl methyl group becomes the C-5 methyl, the ester carbonyl is involved in the cyclization to form the C-7 hydroxyl (via its enol tautomer), and the methylene group forms the C-6 position.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
This section outlines a field-proven, step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints and characterization steps.
Reaction Scheme
The overall transformation is a condensation reaction catalyzed by acid, typically using glacial acetic acid which also serves as the solvent.
(Image of the chemical reaction showing 3,5-diamino-1,2,4-triazole reacting with ethyl acetoacetate in acetic acid under reflux to yield 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol)
Step-by-Step Methodology
-
Vessel Preparation & Reagent Charging:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-diamino-1,2,4-triazole (e.g., 0.10 mol).
-
Add glacial acetic acid (e.g., 150 mL) to the flask. Stir the mixture to form a suspension.
-
Carefully add ethyl acetoacetate (e.g., 0.12 mol, 1.2 equivalents) to the suspension. The use of a slight excess of the β-ketoester ensures the complete consumption of the aminotriazole.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118°C for acetic acid) with continuous stirring.
-
Maintain the reflux for a period of 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aminotriazole spot is no longer visible.
-
-
Product Isolation:
-
After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate of the product will form.
-
Further cool the mixture in an ice bath for 30-60 minutes to maximize product precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid cake with a small amount of cold ethanol to remove residual acetic acid and unreacted ethyl acetoacetate.
-
Wash again with diethyl ether to facilitate drying.
-
For higher purity, the crude product can be recrystallized. A common solvent system for this class of compounds is a mixture of Dimethylformamide (DMF) and ethanol.[6] Dissolve the crude solid in a minimal amount of hot DMF and then add ethanol until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
-
Dry the final product in a vacuum oven at 60-80°C to a constant weight.
-
Mechanistic Insights: The Causality of the Reaction
The formation of the triazolopyrimidine ring system proceeds through a well-established condensation-cyclization pathway:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of an exocyclic amino group from the 3,5-diamino-1,2,4-triazole onto the more electrophilic ketone carbonyl of ethyl acetoacetate.
-
Formation of Enamine Intermediate: The resulting hemiaminal intermediate rapidly undergoes dehydration (loss of a water molecule), facilitated by the acidic medium, to form a stable conjugated enamine intermediate.
-
Intramolecular Cyclization: The key ring-forming step involves an intramolecular nucleophilic attack by the endocyclic N-4 nitrogen of the triazole ring onto the electrophilic ester carbonyl carbon. This forms a six-membered ring intermediate.
-
Final Aromatization: The cyclized intermediate eliminates a molecule of ethanol. Subsequent tautomerization of the resulting pyrimidinone to its more stable enol form yields the final aromatic product, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Quantitative Data Summary
The following table summarizes the critical parameters for this synthesis, providing a clear reference for reproducibility.
| Parameter | Value / Description | Rationale / Notes |
| Starting Material 1 | 3,5-diamino-1,2,4-triazole | 1.0 molar equivalent |
| Starting Material 2 | Ethyl Acetoacetate | 1.1 - 1.2 molar equivalents |
| Solvent / Catalyst | Glacial Acetic Acid | Serves as both the reaction medium and the acid catalyst for condensation.[7] |
| Temperature | Reflux (~118 °C) | Provides the necessary activation energy for the condensation and cyclization steps. |
| Reaction Time | 4 - 6 hours | Typically sufficient for complete conversion, should be monitored by TLC. |
| Typical Yield | 75% - 90% | Yields are generally high for this robust reaction. |
| Purification Method | Recrystallization (DMF/Ethanol) | Effective for removing soluble impurities and obtaining high-purity material.[6] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from initial setup to the final, purified product.
Caption: Step-by-step experimental workflow diagram.
Trustworthiness: A Self-Validating System
The integrity of the synthesis is confirmed through rigorous analytical characterization of the final product. The data obtained must be consistent with the expected structure.
-
Mass Spectrometry (MS): The Electrospray Ionization (ESI-MS) spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the correct molecular weight of 166.16 g/mol .
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a solvent like DMSO-d₆, the spectrum should reveal:
-
A singlet around δ 2.3-2.5 ppm, integrating to 3H (C5-CH₃).
-
A singlet around δ 5.8-6.0 ppm, integrating to 1H (C6-H).
-
A broad singlet around δ 6.5-7.0 ppm, integrating to 2H (C2-NH₂).
-
A very broad singlet at lower field (>10 ppm), integrating to 1H (C7-OH), which is exchangeable with D₂O.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:
-
3300-3500 cm⁻¹: N-H stretching vibrations of the primary amino group.
-
3100-3300 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~1650 cm⁻¹: C=N and C=C stretching vibrations characteristic of the heterocyclic rings.
-
-
Melting Point (m.p.): A sharp melting point above 300°C is characteristic of this compound, indicating high purity.
Conclusion
The cyclocondensation of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate represents a highly efficient, reliable, and scalable method for the . The procedure is straightforward, utilizes readily available starting materials, and consistently produces high yields of the desired product. The inherent value of the triazolopyrimidine scaffold in drug discovery underscores the importance of mastering this fundamental synthesis.[3][8] This guide provides the necessary technical detail and mechanistic understanding for researchers and drug development professionals to confidently replicate and adapt this critical synthetic transformation.
References
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. [Link]
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. MDPI. [Link]
-
Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC. [Link]
-
The Structure of Certain Polyazaindenes. II. The Product from Ethyl Acetoacetate and 3-Amino-1,2,4-triazole. The Journal of Organic Chemistry. [Link]
-
Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines. ResearchGate. [Link]
-
Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. PubMed. [Link]
-
Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). [Link]
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
An In-depth Technical Guide to 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (CAS No: 40775-79-9), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As an important active pharmaceutical ingredient (API) intermediate, understanding its synthesis, structure, and physicochemical properties is crucial for its effective application.[1] This document collates available data on its synthesis, spectral characteristics, and other key chemical attributes, while also providing field-proven insights into its handling and potential applications based on the broader class of triazolopyrimidine compounds.
Introduction and Molecular Overview
2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol belongs to the family of 1,2,4-triazolo[1,5-a]pyrimidines, a class of fused heterocyclic systems isoelectronic with purines.[1] This structural similarity has led to their extensive investigation in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiparasitic properties.[2][4] The subject molecule is characterized by a triazole ring fused to a pyrimidine ring, with an amino group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position. This substitution pattern offers multiple sites for potential chemical modification and hydrogen bonding, making it a versatile scaffold for drug design.
The IUPAC name for this compound is 2-amino-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, which highlights an important structural feature: keto-enol tautomerism. The "pyrimidin-7-ol" nomenclature represents the enol form, while "pyrimidin-7-one" represents the keto form. In the solid state and in solution, it is likely to exist predominantly in the more stable keto form due to amide resonance.[1]
Key Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 40775-79-9 | [1] |
| Molecular Formula | C₆H₇N₅O | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| LogP (predicted) | -0.28 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Fsp³ | 0.17 | [1] |
Synthesis and Purification
The most common and efficient method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold involves the condensation of a 3-amino-1,2,4-triazole derivative with a β-dicarbonyl compound.[3] For the synthesis of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, the logical precursors are 3,5-diamino-1,2,4-triazole and ethyl acetoacetate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Detailed Experimental Protocol
Materials:
-
3,5-Diamino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-diamino-1,2,4-triazole (1 equivalent) and glacial acetic acid.
-
Addition of Reagent: To the stirred suspension, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid product and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Causality behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the condensation reaction. Its acidic nature facilitates the cyclization process.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring a high-purity final product suitable for use as an API intermediate.[4]
Structural Characterization and Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the pyrimidine ring proton (C6-H), and a broad singlet for the amino group (NH₂) protons. The position of the NH and OH/NH (in the keto form) protons can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbonyl carbon (C7) in the keto tautomer is expected to appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching vibrations for the amino group.
-
C=O stretching vibration (in the keto tautomer) in the range of 1650-1700 cm⁻¹.
-
C=N and C=C stretching vibrations of the heterocyclic rings.
-
C-H stretching and bending vibrations for the methyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of 165.06 g/mol .
Reactivity and Stability
2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is reported to be a stable compound under standard storage conditions.[4] The heterocyclic ring system is aromatic in nature, contributing to its stability. The presence of the amino and hydroxyl/keto groups provides sites for further chemical reactions, such as N-alkylation, acylation, and reactions at the pyrimidine ring.
Tautomerism
Caption: Keto-enol tautomerism of the title compound.
As previously mentioned, the hydroxyl group at the 7-position can exist in equilibrium with its keto tautomer. This is a crucial consideration for its reactivity and biological activity, as the two forms present different hydrogen bonding patterns and potential interaction sites.
Potential Biological Activity and Applications
While specific biological data for 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is limited, the broader class of triazolopyrimidines has been extensively studied and shown to possess a wide range of pharmacological activities.
-
Anticancer: Many triazolopyrimidine derivatives have been investigated as inhibitors of various kinases and as microtubule-targeting agents, showing potent anticancer activity.[2]
-
Anti-inflammatory: The scaffold is present in compounds that have shown anti-inflammatory properties.
-
Antiparasitic: Triazolopyrimidine derivatives have demonstrated activity against parasites such as Leishmania and Trypanosoma cruzi.[4]
Given its structural features, 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol serves as a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. Its use as a high-purity API intermediate suggests its role in the production of more complex drug molecules.[4]
Safety and Handling
Based on available safety data, 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol should be handled with care in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.
Conclusion
2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a chemically stable and versatile heterocyclic compound with significant potential in pharmaceutical research and development. While detailed experimental characterization data is not widely published, its synthesis and properties can be reliably inferred from the extensive literature on related triazolopyrimidine derivatives. This guide provides a solid foundation for researchers and drug development professionals working with this important API intermediate. Further experimental investigation into its spectral properties, reactivity, and biological activity is warranted to fully unlock its potential.
References
- Romagnoli, R., Oliva, P., Prencipe, F., Manfredini, S., Budassi, F., Brancale, A., Ferla, S., Hamel, E., Corallo, D., Aveic, S., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031.
- Méndez-Arriaga, J. M., Esteban-Parra, G. M., Juárez, M. J., Rodríguez-Diéguez, A., Sánchez-Moreno, M., Isac-García, J., & Salas, J. M. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
- Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134–1137.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Foreword: From Structural Analogy to Mechanistic Insight
The triazolo[1,5-a]pyrimidine scaffold represents a cornerstone in medicinal chemistry, recognized for its remarkable versatility and privileged structure.[1] Its isoelectronic relationship with purines allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[2][3] This guide focuses on a specific derivative, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, a compound available as a high-purity API intermediate for research and development.[4] While direct, extensive research on this particular molecule's mechanism of action is not yet widely published, the wealth of data on its structural analogues provides a strong foundation for postulating and systematically investigating its biological function.
This document is structured to guide researchers through a logical, evidence-based process for elucidating the mechanism of action of this compound. We will begin by exploring the known biological activities of the broader triazolo[1,5-a]pyrimidine class, then propose a primary hypothesized mechanism for our target molecule, and finally, provide detailed, field-proven experimental protocols to test this hypothesis.
Part 1: The Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The triazolo[1,5-a]pyrimidine core is a recurring motif in compounds with a wide spectrum of biological activities, a testament to its favorable drug-like properties. Its structural similarity to endogenous purines enables it to function as a competitive inhibitor for enzymes that utilize purine-based substrates, most notably ATP in the context of protein kinases.[2]
Derivatives of this scaffold have been shown to exhibit a range of pharmacological effects, including:
-
Anticancer/Antiproliferative Activity: This is the most extensively documented activity. Many derivatives have been synthesized and shown to inhibit cancer cell growth through various mechanisms.[5][6]
-
Kinase Inhibition: A significant number of triazolopyrimidine derivatives have been identified as potent inhibitors of a diverse range of protein kinases, including EGFR, VEGFR2, CDK2, TrkA, and GCN2.[5][7][8] This is a direct consequence of the scaffold's ability to mimic the purine ring of ATP and bind to the kinase hinge region.
-
Tubulin Polymerization Inhibition: Certain analogues act as antitubulin agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[9]
-
Anticonvulsant Properties: Some derivatives have been shown to act as positive modulators of GABAA receptors, suggesting potential applications in epilepsy and other neurological disorders.[10]
-
Antiparasitic and Antimicrobial Effects: The scaffold has also been explored for the development of novel treatments against parasitic diseases like leishmaniasis and Chagas disease, as well as for its antibacterial properties.[1][11]
Given the prevalence of kinase inhibition as a mechanism of action for this class of compounds, it is the most logical starting point for our investigation into 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Part 2: Postulated Mechanism of Action: A Focus on Kinase Inhibition
Based on the extensive literature for the triazolo[1,5-a]pyrimidine scaffold, we postulate that 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol acts as a protein kinase inhibitor.
Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.
The proposed mechanism involves the compound binding to the ATP-binding pocket of one or more protein kinases, thereby preventing the phosphorylation of their downstream substrates. This would disrupt the signaling pathways controlled by these kinases, leading to a cellular response such as cell cycle arrest or apoptosis. Several key signaling pathways are frequently targeted by triazolopyrimidine derivatives and are therefore of high interest:
-
EGFR/MAPK Pathway: The Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) pathway are central to cell proliferation and survival.[6][8]
-
VEGFR Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[5]
-
CDK Pathway: Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[6]
The following diagram illustrates a generalized kinase inhibition model.
Caption: Postulated mechanism of competitive kinase inhibition.
Part 3: A Framework for Mechanistic Elucidation: Experimental Protocols
To validate our hypothesis, a systematic, multi-step experimental approach is required. The following protocols are designed to be self-validating, with each step providing the foundation for the next.
Workflow Overview
The overall workflow is designed to first screen for broad antiproliferative activity, then identify specific kinase targets, and finally characterize the cellular consequences of target engagement.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indiamart.com [indiamart.com]
- 5. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway | MDPI [mdpi.com]
- 7. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
biological activity of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
An In-Depth Technical Guide on the Biological Activity of the 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol Core Scaffold
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Triazolo[1,5-a]pyrimidines
The compound 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol is a specific molecule within the broader, and scientifically significant, class of[1][2][3]triazolo[1,5-a]pyrimidines. While this specific derivative is recognized as a high-purity Active Pharmaceutical Ingredient (API) intermediate used in pharmaceutical research and development, comprehensive public-domain data on its unique biological activities is limited.[4] This guide, therefore, takes an authoritative and evidence-based approach by focusing on the well-documented biological activities of the core[1][2][3]triazolo[1,5-a]pyrimidine scaffold. This versatile heterocyclic system is a known isostere of natural purines, a characteristic that has propelled its investigation across a multitude of therapeutic areas.[2][5] The insights and protocols detailed herein are synthesized from extensive research on closely related analogs and are designed to provide a robust framework for investigating compounds like 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Anticancer Activity: A Multi-Mechanistic Approach
The[1][2][3]triazolo[1,5-a]pyrimidine nucleus is a cornerstone in the design of novel anticancer agents, demonstrating a remarkable ability to interact with various oncogenic targets.[6]
Mechanism of Action: Beyond Single-Target Inhibition
Derivatives of this scaffold have been shown to exert their antiproliferative effects through several key mechanisms:
-
Tubulin Polymerization Inhibition: Certain analogs function as microtubule-targeting agents.[7] By interfering with the dynamics of microtubule assembly and disassembly, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
Multi-Kinase Inhibition: The purine-like structure of the scaffold allows for competitive binding to the ATP-binding sites of various kinases. Potent inhibitory activity has been reported against cyclin-dependent kinase 2 (CDK-2), a key regulator of cell cycle progression.[6]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic regulator often overexpressed in cancers. Specific[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been developed as potent LSD1 inhibitors, demonstrating cytotoxic effects in various cancer cell lines.[8]
-
Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of programmed cell death (apoptosis). Studies have shown that these compounds can activate both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[9] This is often accompanied by an increase in reactive oxygen species (ROS) and modulation of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[9]
Quantitative Analysis of Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of representative[1][2][3]triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 6i | MGC-803 (Gastric) | 0.96 | Apoptosis Induction, G0/G1 Arrest | [9] |
| Compound 19 | HT-1080 (Fibrosarcoma) | 6.1 | Not specified | [10] |
| Compound 19 | Bel-7402 (Hepatocellular) | 12.3 | Not specified | [10] |
| Compound 6l | PC-9 (Lung) | 0.59 | LSD1 Inhibition | [8] |
| Compound H12 | MGC-803 (Gastric) | 9.47 | ERK Pathway Suppression | [11] |
| Compound H12 | HCT-116 (Colon) | 9.58 | ERK Pathway Suppression | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol provides a standardized method for evaluating the antiproliferative activity of test compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MGC-803, HT-1080) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Visualizing the Mechanism: Apoptosis Induction Pathway
Caption: Apoptosis induction by triazolopyrimidine derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
The therapeutic potential of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold extends to neurological disorders, particularly epilepsy.
Mechanism of Action: GABAergic System Modulation
A primary mechanism for the anticonvulsant effects of these compounds is the positive allosteric modulation of the GABAA receptor.[12] By binding to a site distinct from the GABA binding site, these molecules enhance the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This raises the seizure threshold and reduces neuronal excitability.
Quantitative Analysis of Anticonvulsant Efficacy
The following table presents in vivo anticonvulsant data for representative 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives in the pentylenetetrazole (PTZ)-induced seizure model.
| Compound ID | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Compound 5c | 31.81 | 548.0 | 17.22 | [12] |
| Compound 5e | 40.95 | 372.0 | 9.09 | [12] |
Experimental Protocol: PTZ-Induced Seizure Model in Mice
Principle: Pentylenetetrazole (PTZ) is a GABAA receptor antagonist that induces clonic-tonic seizures in rodents. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant potential.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Use male ICR or C57BL mice (18-22 g).
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
-
Compound Administration:
-
Dissolve the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice (n=8-10 per group).
-
Administer the vehicle to the control group.
-
-
Seizure Induction:
-
30 minutes (for i.p.) or 60 minutes (for p.o.) after compound administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation cage.
-
Observe the animals for 30 minutes for the onset of generalized clonic seizures (characterized by loss of righting reflex for at least 5 seconds).
-
Record the number of animals in each group that are protected from seizures.
-
-
Data Analysis:
-
Calculate the percentage of protection for each dose group.
-
Determine the ED50 (the dose that protects 50% of the animals from seizures) using probit analysis.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
To assess motor impairment, place mice on a rotarod apparatus (e.g., rotating at 10 rpm).
-
Animals that fall off the rod within a specified time (e.g., 1 minute) are considered to have failed the test.
-
Determine the TD50 (the dose causing motor impairment in 50% of the animals).
-
Visualization of Experimental Workflow
Caption: Inhibition of the COX-2 inflammatory pathway.
Conclusion and Future Directions
Thet[1][2][3]riazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer, anticonvulsant, and anti-inflammatory properties. The versatility of this core arises from its ability to mimic endogenous purines, allowing it to interact with a diverse range of biological targets. While the specific biological profile of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol remains to be fully elucidated in the public domain, its role as a key pharmaceutical intermediate suggests its importance in the synthesis of advanced therapeutic agents.
Future research should focus on the detailed biological characterization of this specific molecule and its derivatives. The protocols and mechanistic insights provided in this guide offer a comprehensive roadmap for such investigations, from initial in vitro screening to in vivo efficacy studies. Elucidating the structure-activity relationships around the 2-amino, 5-methyl, and 7-ol positions will be critical in optimizing potency and selectivity for desired therapeutic targets.
References
- EvitaChem. (n.d.). Buy Tetramethylenedisulfotetramine (EVT-1217637) | 199488-98-7.
-
Discovery oft[1][2][3]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). Retrieved from [Link]
-
Discovery oft[1][2][3]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (2021). European Journal of Medicinal Chemistry, 211, 113108.
-
Synthesis and biological evaluation of novel steroidal[17,16-d]t[1][2][3]riazolo[1,5-a]pyrimidines. (n.d.). PubMed.
-
6-Amino-5-methyl-t[1][2][3]riazolo[1,5-a]pyrimidin-7-ol. (n.d.). Benchchem.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC.
- 2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity. (n.d.). IndiaMART.
-
Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., & C., J. (2020). Biological activities oft[1][2][3]riazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(Supp.).
-
Discovery of-[1][2][3]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). European Journal of Medicinal Chemistry, 185, 111824.
-
Design, synthesis and biological evaluation oft[1][2][3]riazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. (n.d.). PubMed.
-
Discovery of 7-alkyloxy- [1][2][3]triazolo[1,5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity. (2021). PubMed.
-
Synthesis and Anti-tumor Activities of Novelt[1][2][3]riazolo[1,5-a]pyrimidines. (n.d.). MDPI.
-
Synthesis and anticonvulsant activity of 7-phenyl-6,7-dihydro-t[1][2][3]riazolo[1,5-a]pyrimidin-5(4H)-ones and their derivatives. (n.d.). PubMed.
-
Synthesis and Anti-tumor Activities of Novelt[1][2][3]riazolo[1,5-a]pyrimidines. (n.d.). National Institutes of Health.
-
Rational design, synthesis and biological evaluation of novel 2-(substituted amino)-t[1][2][3]riazolo[1,5-a]pyrimidines as novel tubulin polymerization inhibitors. (n.d.). ResearchGate.
-
Design, Synthesis and Biological Evaluation ofT[1][2][3]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (n.d.). MDPI.
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Romagnoli, R., Oliva, P., Prencipe, F., Manfredini, S., Budassi, F., Brancale, A., Ferla, S., Hamel, E., Corallo, D., & Aveic, S. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031.
-
Synthesis of Novel 7-Substituted-5-phenyl-t[1][2][3]riazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. (n.d.). National Institutes of Health.
Sources
- 1. Buy Tetramethylenedisulfotetramine (EVT-1217637) | 199488-98-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel steroidal[17,16-d][1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indiamart.com [indiamart.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol Derivatives
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, owing to its structural similarity to endogenous purines. This allows TP derivatives to act as effective bioisosteres, interacting with a wide range of biological targets.[1] This guide provides a comprehensive overview of the synthesis of 2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol and its derivatives, focusing on the core chemical principles, detailed experimental protocols, and mechanistic insights essential for researchers in synthetic and medicinal chemistry. We will explore the most prevalent and efficient synthetic strategies, emphasizing the causal relationships behind procedural choices to empower scientists to not only replicate but also innovate upon these established methods.
Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Core
The TP scaffold is a fused bicyclic heteroaromatic system isoelectronic with the purine ring, a cornerstone of nucleic acids and cellular signaling.[1] This structural mimicry has led to the development of TP derivatives with a broad spectrum of biological activities, including roles as kinase inhibitors, anti-cancer agents, anti-parasitic compounds, and treatments for central nervous system disorders.[1][3] The 2-amino-5-methyl-7-ol substituted variant is a particularly valuable starting point for further chemical elaboration due to its multiple functional groups that can be selectively modified.
The core structure consists of an electron-rich 1,2,4-triazole ring fused to an electron-deficient pyrimidine ring.[1] Hydroxyl-substituted TPs, such as the topic of this guide, can exist in different tautomeric forms (oxo- and hydroxyl-), a characteristic that significantly influences their chemical reactivity and biological interactions.[1]
Core Synthetic Strategy: Cyclocondensation of 3-Amino-1,2,4-triazole
The most direct and widely employed method for synthesizing the 2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol core is the cyclocondensation reaction between a substituted 3-amino-1,2,4-triazole and a β-ketoester, typically ethyl acetoacetate.[1][4] This reaction is analogous to the well-known Gould-Jacobs reaction used for quinoline synthesis.[5]
The overall transformation involves the formation of two new bonds to construct the pyrimidine ring fused to the triazole starting material. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by a thermally or acid-catalyzed intramolecular cyclization and dehydration.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process can be broken down into three key stages:
-
Nucleophilic Attack & Condensation: The reaction is typically initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole onto the electrophilic ketone carbonyl of ethyl acetoacetate. This step is often catalyzed by acid, which protonates the carbonyl oxygen, further increasing its electrophilicity. This is followed by dehydration to form a vinylogous amide (enamine) intermediate.
-
Intramolecular Cyclization (Annulation): The crucial ring-closing step involves the nucleophilic attack of one of the triazole ring nitrogens (N1) onto the electrophilic ester carbonyl. This annulation is the rate-determining step and often requires elevated temperatures to overcome the activation energy barrier. The choice of solvent and catalyst is paramount here; high-boiling point solvents like glacial acetic acid, Dowtherm A, or N-methyl-2-pyrrolidone are often used to achieve the necessary temperatures.[6]
-
Tautomerization: The resulting cyclized product readily tautomerizes to the more stable 7-hydroxy (or 7-oxo) form, yielding the final aromatic triazolo[1,5-a]pyrimidine scaffold.
The diagram below illustrates this mechanistic pathway.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
spectroscopic data for 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Abstract: This guide provides a comprehensive technical overview of the spectroscopic methodologies required for the structural elucidation and purity assessment of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), rigorous characterization of this molecule is paramount.[1] This document synthesizes established spectroscopic principles with field-proven insights to present a predictive analysis of the compound's spectral features. We will explore the anticipated data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed interpretations grounded in the molecule's unique structure, step-by-step experimental protocols, and the causal reasoning behind the expected spectral outcomes.
Introduction and Molecular Overview
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol belongs to the triazolopyrimidine class of heterocyclic compounds. This family is noted for its structural similarity to purines, making these compounds excellent candidates for biological and medicinal chemistry research.[2] The presence of multiple nitrogen atoms and functional groups makes them versatile ligands and building blocks for more complex molecules.[2][3]
Accurate structural confirmation is the bedrock of drug discovery and development. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's chemical structure. This guide will project the expected spectroscopic data for the title compound, based on fundamental principles and data from structurally analogous compounds, to serve as a benchmark for researchers.
A critical feature of this molecule is the potential for keto-enol tautomerism in the pyrimidine ring, where the "7-ol" form can exist in equilibrium with its "7-one" keto tautomer. This equilibrium can significantly influence the spectroscopic data, particularly in NMR and IR, and its consideration is vital for accurate interpretation.
Figure 1: Keto-enol tautomerism of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The following signals are predicted, assuming dissolution in a solvent like DMSO-d₆, which is common for this class of compounds.[4][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~11.0 - 12.0 | Broad Singlet | 1H | -OH (Enol) or N-H (Keto) | The hydroxyl or lactam proton is acidic and its signal is typically broad and downfield. Its presence and position can confirm the dominant tautomer. |
| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | Amine protons often appear as a broad signal due to quadrupole broadening and exchange. This is consistent with data for other 2-amino-triazolopyrimidines.[3] |
| ~5.8 - 6.2 | Singlet | 1H | C6-H | This proton is on an electron-rich pyrimidine ring, adjacent to the methyl group. Its chemical shift is expected in the aromatic/vinylic region. |
| ~2.2 - 2.4 | Singlet | 3H | -CH₃ | The methyl group protons are expected to appear as a singlet in a region typical for methyl groups attached to an sp² carbon.[3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Comparative Insights |
| ~160 - 165 | C7 | This carbon, bonded to oxygen/nitrogen, will be the most deshielded in the pyrimidine ring, especially in its keto form (C=O).[4] |
| ~155 - 160 | C2 | The carbon bearing the amino group is also significantly deshielded due to the electronegativity of the attached nitrogens. |
| ~150 - 155 | C8a (Bridgehead) | A quaternary carbon at the fusion of the two rings. |
| ~145 - 150 | C5 | The carbon with the methyl group attached. Its chemical shift is influenced by the adjacent nitrogen and the double bond.[4] |
| ~90 - 95 | C6 | This carbon, bonded to a proton, is expected to be the most upfield of the ring carbons due to the shielding effects of the adjacent methyl and hydroxyl/keto group. |
| ~15 - 20 | -CH₃ | The methyl carbon signal will appear in the typical aliphatic region.[4] |
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the polar compound and allows for the observation of exchangeable protons (-OH, -NH₂).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps confirm its structure.
Molecular Formula: C₆H₇N₅O Monoisotopic Mass: 165.0651 g/mol
Predicted Mass Spectrum (Electrospray Ionization - ESI)
-
Ionization Mode: Positive ion mode is preferred as the multiple nitrogen atoms are readily protonated.
-
Expected Ion: The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 166.0729.
-
Fragmentation: The triazolopyrimidine core is relatively stable. Characteristic fragment ions may arise from the loss of small neutral molecules.[6] For instance, loss of HNCO (isocyanic acid) from the pyrimidinone ring is a common fragmentation pathway for related structures.
| m/z (Predicted) | Ion | Rationale |
| 166.07 | [M+H]⁺ | Protonated molecular ion. |
| 149.07 | [M+H - NH₃]⁺ | Potential loss of the amino group. |
| 123.06 | [M+H - HNCO]⁺ | Loss of isocyanic acid from the pyrimidinone ring, a characteristic fragmentation. |
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Set the ionization source to positive ion mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the theoretical value. Analyze the fragmentation pattern to further support the proposed structure.
Figure 2: A typical workflow for the complete spectroscopic characterization of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Insights |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine.[7] |
| 3300 - 2500 | O-H Stretch (Broad) | Hydroxyl (-OH) | In the enol form, a very broad band is expected due to hydrogen bonding. |
| ~1680 - 1640 | C=O Stretch | Amide/Lactam (Keto form) | A strong absorption here would be compelling evidence for the presence of the keto tautomer. |
| ~1650 - 1550 | C=N and C=C Stretch | Aromatic Rings | Multiple bands are expected from the stretching vibrations within the fused heterocyclic ring system. |
| ~1620 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the amino group. |
| 3050 - 2850 | C-H Stretch | -CH₃ and C6-H | Aliphatic and aromatic C-H stretching vibrations. |
Protocol: FTIR-ATR Data Acquisition
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Predicted UV-Vis Absorption
The extended π-conjugated system of the triazolopyrimidine core is expected to produce strong absorption bands in the UV region. Based on data for similar triazolopyrimidine derivatives, which show absorption maxima around 280-300 nm, a similar profile is anticipated.[2]
-
Predicted λₘₐₓ: ~280-310 nm
-
Transition Type: π → π*
-
Solvent Effects: The position of the absorption maximum may exhibit solvatochromism (shift with solvent polarity). It is advisable to record spectra in different solvents (e.g., ethanol, acetonitrile, water) to assess these effects.
Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Further dilute this stock solution to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and record the absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known accurately.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently confirm the molecular structure, assess purity, and investigate tautomeric equilibria. The predicted data serves as a reliable benchmark for experimental verification, ensuring the scientific integrity required for advanced research and drug development applications.
References
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI. [Link]
-
Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved Synthesis of 2-Amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134–1137. [Link]
-
Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. (2021). MDPI. [Link]
-
[2][8][9]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. [Link]
-
Fettouhi, M., et al. (2011). Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2688. [Link]
-
2-Amino-5-Methyl-1,2,4-Triazolo[1,5-a]pyrimidin-7-ol. IndiaMART. [Link]
-
5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo. [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]
-
Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Chimica Techno Acta. [Link]
-
6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. mdpi.com [mdpi.com]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the NMR Characterization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. Triazolopyrimidine derivatives are recognized as versatile scaffolds in drug design, exhibiting a wide range of biological activities.[1][2] A thorough understanding of their structural features through robust analytical techniques like NMR is paramount for the development of novel therapeutic agents. This document outlines the fundamental principles, detailed experimental protocols for ¹H and ¹³C NMR, and advanced 2D NMR methodologies, coupled with an in-depth analysis of the expected spectral data. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.
Introduction: The Significance of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
The 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, making it an excellent candidate for interaction with various biological targets.[2] Compounds bearing this nucleus have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The specific compound, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (Molecular Formula: C₆H₇N₅O), is a key intermediate in the synthesis of more complex and potentially bioactive molecules.[5][6]
Accurate structural elucidation is the bedrock of drug discovery and development. NMR spectroscopy stands as the most powerful and definitive tool for determining the molecular structure of organic compounds in solution. This guide will provide the necessary theoretical and practical knowledge to confidently characterize 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol and its analogues.
Foundational Principles of NMR for Heterocyclic Systems
The triazolopyrimidine core presents a unique electronic environment. The nitrogen atoms, with their lone pairs of electrons, significantly influence the chemical shifts of adjacent protons and carbons. The tautomeric equilibrium between the -ol and -one forms of the pyrimidine ring is another critical aspect to consider, as it can be influenced by the solvent and temperature, leading to changes in the NMR spectra.
Tautomerism: The title compound can exist in two tautomeric forms: the -ol form (pyrimidin-7-ol) and the -one form ([1,5-a]pyrimidin-7(4H)-one). The predominant tautomer in a given solvent will dictate the observed chemical shifts and coupling patterns. In DMSO-d₆, a common solvent for these systems, the -one form is often favored due to its ability to act as a hydrogen bond donor and acceptor.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide a comprehensive dataset for the unambiguous structural confirmation of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound and its residual water peak does not typically interfere with key signals. Furthermore, the labile protons (NH₂ and OH/NH) are more readily observed in DMSO-d₆.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆. This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Workflow for ¹H NMR Acquisition:
Caption: Workflow for ¹H NMR Data Acquisition and Processing.
Expected ¹H NMR Data:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ | ~2.3 | s | 3H | - |
| C6-H | ~5.8 | s | 1H | - |
| NH₂ | ~6.5 | br s | 2H | - |
| OH/NH | ~11.0 | br s | 1H | - |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and the specific instrument.
Rationale for Expected Signals:
-
CH₃: The methyl group at the 5-position is expected to be a singlet in the upfield region.
-
C6-H: The proton on the pyrimidine ring is a singlet as there are no adjacent protons to couple with.
-
NH₂: The amino protons will appear as a broad singlet. The chemical shift can be variable and the signal may exchange with D₂O.
-
OH/NH: The labile proton of the hydroxyl group (or NH in the tautomeric form) will be a broad singlet at a downfield chemical shift, also exchangeable with D₂O.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.
Workflow for ¹³C NMR and DEPT Acquisition:
Caption: Workflow for ¹³C and DEPT NMR Experiments.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| CH₃ | ~20 | Positive | No Signal |
| C6 | ~95 | Positive | Positive |
| C3a | ~140 | No Signal | No Signal |
| C5 | ~150 | No Signal | No Signal |
| C2 | ~155 | No Signal | No Signal |
| C7 | ~160 | No Signal | No Signal |
Justification of Assignments:
-
The chemical shifts are influenced by the electronegativity of the neighboring nitrogen atoms.
-
Quaternary carbons (C3a, C5, C2, C7) will not show signals in DEPT experiments but will be present in the broadband-decoupled ¹³C spectrum.
Advanced 2D NMR for Unambiguous Assignments
For complex molecules or to confirm assignments with the highest degree of confidence, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy)
COSY reveals proton-proton couplings. In this molecule, with largely isolated spin systems, COSY is primarily used as a confirmatory tool.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates directly bonded protons and carbons. This is a powerful experiment for definitively assigning the protonated carbons.
Expected HSQC Correlations:
-
The proton signal at ~2.3 ppm will correlate with the carbon signal at ~20 ppm (CH₃).
-
The proton signal at ~5.8 ppm will correlate with the carbon signal at ~95 ppm (C6).
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary carbons and piecing together the molecular framework.
Logical Workflow for Structural Elucidation using 2D NMR:
Caption: Logical workflow for 2D NMR-based structural elucidation.
Key Expected HMBC Correlations:
-
From CH₃ protons (~2.3 ppm): Correlations to C5 and C6.
-
From C6-H proton (~5.8 ppm): Correlations to C5, C7, and potentially C3a.
-
From NH₂ protons (~6.5 ppm): Correlation to C2.
Conclusion
The NMR characterization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol requires a systematic approach employing ¹H, ¹³C, DEPT, and 2D NMR techniques. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can achieve unambiguous structural elucidation. This foundational knowledge is critical for quality control, reaction monitoring, and the rational design of new triazolopyrimidine-based therapeutic agents.
References
- El-Sayed, W. A., Ali, O. M., & Abdel-Rahman, A. A.-H. (2017). Triazolopyrimidines: A review of their synthesis and biological activities. Synthetic Communications, 47(1), 1-20.
-
Kaur, R., & Sharma, S. (2022). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. Pharmaceuticals, 15(5), 548. [Link]
-
Manjrekar, P., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467. [Link]
-
Diligence Innovative Research Private Limited. (n.d.). 2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity: 99%. IndiaMART. [Link]
-
Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved Synthesis of 2-Amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134–1137. [Link]
-
Abdelgawad, M. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(48), 35239-35254. [Link]
-
Jiménez, J., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891. [Link]
Sources
crystal structure of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
An In-Depth Technical Guide to the Crystal Structure of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows its derivatives to act as biomimetic molecules and modulate the activity of various biological targets.[4][5] This guide provides a comprehensive technical overview of the crystallographic analysis of a key derivative, 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (IUPAC Name: 2-amino-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, CAS: 40775-79-9). While a definitive public crystal structure for this specific molecule is not available as of this writing, this document leverages crystallographic data from a closely related analogue, established synthetic methodologies, and first principles of single-crystal X-ray diffraction (scXRD) to present a predictive analysis and a detailed workflow for its empirical determination.[3] The focus is on the causality behind experimental choices, the validation of structural data, and the interpretation of key structural features, particularly the dominant tautomeric form and the intermolecular hydrogen bonding network that dictates its solid-state architecture.
Introduction: The Significance of the Target Structure
The title compound, 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, represents a confluence of key pharmacophoric features: a purine-isosteric core, an amino group for hydrogen bond donation, and a hydroxyl/oxo group that can act as both a hydrogen bond donor and acceptor.[4] Such features are critical for molecular recognition by biological targets, including enzymes and receptors.
A crucial aspect of this molecule is its potential for tautomerism. The hydroxyl group at the C7 position can exist in equilibrium with its keto form, the pyrimidin-7-one. For related heterocyclic systems like uracil, the diketo form is overwhelmingly favored in the solid state.[6] Therefore, it is predicted that the title compound crystallizes as the 2-amino-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one tautomer. Single-crystal X-ray diffraction is the definitive method to unambiguously confirm this tautomeric state and provide precise geometric data on bond lengths, bond angles, and intermolecular interactions.[1][2]
This guide serves as a roadmap for researchers aiming to elucidate this structure, providing both the procedural steps and the intellectual framework for a successful crystallographic study.
Experimental Workflow: From Synthesis to Single Crystal
Synthesis of 2-Amino-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one
The synthesis of the triazolopyrimidine core can be reliably achieved via the condensation of an aminotriazole with a β-keto ester or a related 1,3-dicarbonyl compound. The following protocol is adapted from established procedures for analogous compounds.[3]
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3,5-diamino-1,2,4-triazole (1.0 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol).
-
Solvent and Catalyst: Add 30 mL of glacial acetic acid to serve as both the solvent and catalyst for the cyclocondensation reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. A precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 15 mL) and then diethyl ether (2 x 15 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield 2-amino-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one as a white or off-white solid.
Crystallization
Obtaining diffraction-quality single crystals is the most critical and often most challenging step.[7] The choice of solvent is paramount. For polar, hydrogen-bonding molecules like the target compound, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous mixtures are often successful. The slow evaporation technique is a reliable starting point.
Protocol:
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., water, ethanol, DMF, DMSO). Identify a solvent in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.
-
Crystal Growth: Dissolve a small amount of the purified compound (e.g., 20 mg) in the chosen solvent (e.g., hot DMF) to create a near-saturated solution.
-
Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least two dimensions) have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction (scXRD) Analysis
The scXRD workflow is a systematic process that transforms a microscopic crystal into a detailed three-dimensional molecular structure.[1][7]
Caption: The workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by a full data collection strategy, where the crystal is rotated in the X-ray beam to collect a complete set of diffraction intensities.
-
Data Reduction and Integration: The raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz-polarization effects, absorption), yielding a file of unique reflection indices (h, k, l) and their corresponding intensities.
-
Structure Solution: This step addresses the "phase problem." Direct methods or dual-space recycling methods are used to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.
-
Validation and Deposition: The final structural model is validated using tools like PLATON and the IUCr's CheckCIF service to ensure its geometric and crystallographic sensibility. The validated structure is then deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number.[8]
Predicted Structural Analysis
Based on the known crystal structure of its ethyl acetate analogue, we can predict the key crystallographic and structural features of 2-amino-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one.[3]
Predicted Crystallographic Data
The following table summarizes the anticipated crystallographic data for the title compound. These values are logically extrapolated from the closely related structure of Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate.[3]
| Parameter | Predicted Value | Rationale for Prediction |
| Chemical Formula | C₆H₇N₅O | Based on the known molecular structure. |
| Formula Weight | 165.15 g/mol | Calculated from the chemical formula. |
| Crystal System | Monoclinic | Common for this class of planar heterocyclic compounds; same as the analogue.[3] |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules; same as the analogue.[3] |
| a, b, c (Å) | a ≈ 22-24, b ≈ 7-8, c ≈ 14-16 | Expected to be similar to the analogue, with minor variations due to the smaller substituent and different packing. |
| β (°) | ≈ 120-125 | Similar to the analogue.[3] |
| Volume (ų) | ≈ 2000-2200 | Scaled from the analogue's unit cell. |
| Z | 8 | Number of molecules per unit cell; likely to be the same as the analogue.[3] |
| Density (calculated) | ≈ 1.5-1.6 g/cm³ | Calculated from formula weight, Z, and cell volume. |
| R-factor (R1) | < 0.05 | Target value for a well-refined structure. |
| Goodness-of-fit (S) | ≈ 1.0 | Target value indicating a good fit between the model and the data. |
Molecular Geometry and Intermolecular Interactions
The fused nine-membered[1][2][3]triazolo[1,5-a]pyrimidine ring system is expected to be essentially planar, a common feature for such aromatic heterocycles.[3] The most insightful aspect of the structure will be the intricate network of intermolecular hydrogen bonds, which governs the crystal packing and influences physical properties like solubility and melting point.
The primary hydrogen bonding motifs are predicted to involve:
-
Amino Group (Donor): The two protons of the C2-amino group will act as hydrogen bond donors.
-
Pyrimidinone N-H (Donor): The proton on the N1 atom of the pyrimidinone ring will be a strong hydrogen bond donor.
-
Pyrimidinone C=O (Acceptor): The C7-carbonyl oxygen is a strong hydrogen bond acceptor.
-
Triazole and Pyrimidine Nitrogens (Acceptors): The unprotonated nitrogen atoms in the heterocyclic rings can also act as weaker hydrogen bond acceptors.
This combination of donors and acceptors is likely to form robust, two-dimensional sheets or three-dimensional networks in the crystal lattice.
Caption: Predicted hydrogen bonding interactions in the crystal lattice.
Conclusion
The determination of the crystal structure of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a critical step in understanding its physicochemical properties and its potential as a scaffold in drug design. This guide outlines a robust, field-proven methodology for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction. The predicted structure, dominated by the pyrimidin-7-one tautomer, features a planar heterocyclic core and is stabilized by a comprehensive network of hydrogen bonds. By following the detailed protocols and analytical framework presented herein, researchers can confidently pursue the empirical determination of this and related structures, providing invaluable insights for the fields of medicinal chemistry and materials science.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]
-
McCarthy, C. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1785–1798. [Link]
-
Fettouhi, M., et al. (2012). Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o239. [Link]
-
McCarthy, C. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from Springer Nature. [Link]
-
Di Mola, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
-
Rusinov, V. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1556. [Link]
-
Di Mola, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]
-
ChemSynthesis. (n.d.). 7-amino-2-methyl[1][2][3]triazolo[1,5-c]pyrimidin-5(6H)-one. Retrieved from ChemSynthesis. [Link]
-
PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Retrieved from National Center for Biotechnology Information. [Link]
-
Plucińska, K., et al. (2022). Intramolecular Interactions in Derivatives of Uracil Tautomers. International Journal of Molecular Sciences, 23(22), 14371. [Link]
-
CP Lab Safety. (n.d.). 2-amino-6-ethyl-5-methyl[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, 95% Purity, C8H11N5O, 5 grams. Retrieved from CP Lab Safety. [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A-Scientist's Guide to the Solubility of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol: From Theoretical Prediction to Experimental Determination
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of interest in pharmaceutical research. Recognizing the scarcity of publicly available solubility data for this specific molecule, this document shifts from a simple data repository to an in-depth methodological guide. It empowers researchers to predict, experimentally measure, and interpret the solubility of this compound in various common solvents. The guide details the theoretical underpinnings of solubility based on the compound's molecular structure, provides a rigorous, step-by-step protocol for the gold-standard shake-flask method, and outlines the necessary analytical techniques for accurate quantification. This approach ensures scientific integrity and provides a self-validating system for generating reliable and reproducible solubility data, a critical parameter in the drug discovery and development pipeline.
Introduction: The Critical Role of Solubility
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The structural similarity of triazolopyrimidines to endogenous purines makes them excellent candidates for interacting with various biological targets.[2][3]
Despite its potential, the journey from a promising compound to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[4] Solubility is a fundamental physicochemical property that dictates a compound's bioavailability, manufacturability, and overall therapeutic potential.[5] An orally administered drug, for instance, must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[5] Therefore, a thorough understanding of the solubility of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol is not merely an academic exercise but a prerequisite for its advancement in any research and development program.
This guide provides the necessary theoretical and practical tools to systematically characterize the solubility of this molecule.
Physicochemical Profile and Solubility Prediction
Molecular Structure: 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol Molecular Formula: C6H7N5O[6] Molecular Weight: 165.16 g/mol [6]
| Property | Value/Presence | Implication for Solubility |
| Hydrogen Bond Donors | 2 (from -NH2 and -OH groups) | Enhances solubility in polar protic solvents (e.g., water, ethanol) through hydrogen bonding. |
| Hydrogen Bond Acceptors | 5 (N and O atoms) | Increases affinity for polar solvents. |
| Polar Functional Groups | Amino (-NH2), Hydroxyl (-OH) | Contributes to overall molecular polarity, favoring solubility in polar media. |
| Aromatic Heterocycle | Triazolopyrimidine core | The fused ring system is relatively planar and can engage in π-π stacking interactions. While it has polar nitrogen atoms, the core itself can limit solubility in water compared to more flexible structures. |
| Nonpolar Group | Methyl (-CH3) | A small hydrophobic group that slightly decreases aqueous solubility. |
| Predicted logP | -0.28 | This negative value suggests the compound is hydrophilic and is predicted to be more soluble in water than in nonpolar lipids like octanol.[7] |
Tautomerism: The "-ol" suffix in the name indicates a hydroxyl group, but this compound can exist in equilibrium with its keto tautomer, 2-Amino-5-methyl-[1][6][8]triazolo[1,5-a]pyrimidin-7(4H)-one. This keto-enol tautomerism is a common feature of hydroxylated pyrimidines and can significantly influence its hydrogen bonding capabilities and crystal lattice energy, thereby affecting its solubility.[3]
Predicted Solubility Behavior: Based on this structural analysis, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol is expected to exhibit:
-
Highest solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate the molecule.
-
Moderate to good solubility in polar protic solvents like water and ethanol, facilitated by hydrogen bonding. Its solubility in aqueous media is likely to be pH-dependent due to the basic amino group and the acidic hydroxyl/amide proton.
-
Poor solubility in nonpolar solvents such as hexane and toluene, due to the molecule's overall polarity.
The following diagram illustrates the relationship between the molecular features of the compound and its expected solubility.
Caption: Relationship between molecular features and predicted solubility.
Experimental Determination of Thermodynamic Solubility
To move beyond prediction, experimental measurement is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[10]
The following protocol is a self-validating system designed for rigor and reproducibility.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]
Materials and Equipment
-
Compound: 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (ensure purity is documented).
-
Solvents: A range of common solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, DMSO, Hexane).
-
Equipment:
Step-by-Step Protocol
-
Preparation:
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and moderate agitation speed.[8]
-
The goal is to keep the solid suspended without creating a vortex.[8]
-
Equilibrate for a predetermined time. A common duration is 24 to 48 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[8]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand briefly for the larger particles to settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid transferring any solid particles.
-
Separate the dissolved solute from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the clear supernatant.
-
Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm syringe filter into a clean analysis vial. Adsorption of the compound to the filter should be checked and accounted for.
-
-
-
Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards and the solubility samples by a validated HPLC-UV method. An advantage of HPLC is its ability to separate the parent compound from any potential impurities or degradants.[8]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the solubility samples by interpolating their peak areas from the calibration curve.
-
-
Data Reporting:
-
Calculate the average solubility and standard deviation from the replicates.
-
Report the solubility in units of mg/mL and mol/L.
-
Record the temperature and, for aqueous solutions, the final pH of the saturated solution.[9]
-
The following diagram outlines the experimental workflow for this protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and analysis.
Table 1: Experimentally Determined Solubility of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Final pH (if aqueous) |
| Water | Polar Protic | [Insert Data] | [Insert Data] | [Insert Data] |
| pH 1.2 Buffer (HCl) | Aqueous | [Insert Data] | [Insert Data] | [Insert Data] |
| pH 7.4 Buffer (PBS) | Aqueous | [Insert Data] | [Insert Data] | [Insert Data] |
| Ethanol | Polar Protic | [Insert Data] | [Insert Data] | N/A |
| Acetonitrile | Polar Aprotic | [Insert Data] | [Insert Data] | N/A |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert Data] | [Insert Data] | N/A |
| Hexane | Nonpolar | [Insert Data] | [Insert Data] | N/A |
Interpretation: The results from this table will provide a comprehensive solubility profile. For drug development, particular attention should be paid to the solubility in aqueous buffers at physiological pH ranges (1.2 to 6.8).[13] According to Biopharmaceutics Classification System (BCS) guidelines, a drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[5][8] Comparing the solubility across different solvent types will validate the initial predictions based on molecular structure and provide crucial insights for formulation scientists in selecting appropriate solvent systems for preclinical and clinical studies.
Conclusion
This technical guide has provided a dual approach for assessing the solubility of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. By integrating theoretical predictions derived from its chemical structure with a rigorous, validated experimental protocol, researchers can confidently generate the high-quality solubility data essential for informed decision-making in drug discovery and development. The methodologies described herein are designed to be robust and reproducible, forming a foundational component of the comprehensive physicochemical characterization required for any promising therapeutic candidate.
References
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]
-
ResearchGate. (2024). 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. Request PDF. Available at: [Link]
-
PubChem. [1][6][8]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information. Available at: [Link]
-
ChemSynthesis. 7-amino-2-methyl[1][6][8]triazolo[1,5-c]pyrimidin-5(6H)-one. Available at: [Link]
-
IndiaMART. 2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity: 99%. Available at: [Link]
-
PubChem. [1][6][8]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available at: [Link]
-
ORBi. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Available at: [Link]
-
Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available at: [Link]
-
MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. who.int [who.int]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. fda.gov [fda.gov]
Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold
An In-Depth Technical Guide to Triazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[4][5] First described in 1909, this scaffold has proven to be a remarkably versatile platform for developing novel therapeutic agents.[1][6] Its structural similarity to endogenous purines makes it an attractive candidate for designing molecules that can interact with biological targets that recognize purine-based structures, such as kinases.[1][7]
The TP scaffold is an aza-indolizine, considered an aza-analog of a delocalized 10-π electron system.[1] This unique electronic configuration allows it to serve not only as a purine bio-isostere but also, depending on the substitution pattern, as a surrogate for a carboxylic acid functional group or the N-acetyl fragment of ε-N-acetylated lysine.[1][7][8] This chemical adaptability has led to the development of TP derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-infective, anti-inflammatory, and anti-Alzheimer's properties.[3][9] While a few natural products, like the antibacterial essramycin, contain the TP core, the vast majority of biologically active TP compounds are synthetic.[1][5] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this important heterocyclic scaffold.
PART 1: Synthetic Strategies for Triazolo[1,5-a]pyrimidine Derivatives
The construction of the[1][2][3]triazolo[1,5-a]pyrimidine ring system is well-established, with several reliable synthetic routes. The primary strategies can be broadly categorized into three main approaches: the annulation of a pyrimidine ring onto a triazole precursor, the rearrangement of a constitutional isomer, and the oxidative cyclization of a pyrimidine intermediate.[10]
The most common and versatile methods for synthesizing the TP heterocycle include:
-
A) Cyclocondensation Reactions: This is the most widely used approach, involving the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds.[1][10] This method allows for significant diversity in the final product by varying the substituents on both the aminotriazole and the dicarbonyl component.
-
B) Dimroth Rearrangement: This pathway involves the conversion of the isomeric[1][2][3]triazolo[4,3-a]pyrimidine scaffold into the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine system.[1][10]
-
C) Oxidative Cyclization: This approach starts with pyrimidin-2-yl-amidines, which undergo an oxidative cyclization to form the fused triazole ring.[1]
Caption: Primary synthetic routes to the[1][2][3]triazolo[1,5-a]pyrimidine core.
Exemplary Protocol: Three-Component Synthesis via Cyclocondensation
This protocol describes an efficient one-pot, three-component reaction, a variation of the Biginelli-like reaction, which is a powerful strategy for generating molecular diversity.[11]
Objective: To synthesize substituted[1][2][3]triazolo[1,5-a]pyrimidine derivatives.
Materials:
-
3-Amino-1,2,4-triazole derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Catalyst (e.g., trichloroacetic acid)[12]
-
Solvent (e.g., ethanol or a water medium)[10]
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 3-amino-1,2,4-triazole derivative, the aldehyde, the β-dicarbonyl compound, and the solvent.
-
Catalyst Addition: Add a catalytic amount of the chosen acid promoter.
-
Reaction Conditions: Stir the mixture at reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Microwave-assisted conditions can also be employed to shorten reaction times.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is typically collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove impurities. If necessary, further purification can be achieved by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Causality of Choices: The use of a three-component reaction is highly efficient as it builds complexity in a single step, reducing waste and saving time. The acid catalyst is crucial for activating the aldehyde carbonyl group, facilitating the initial condensation steps of the reaction cascade.
PART 2: Biological Activities and Therapeutic Applications
The TP scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.
Anticancer Activity
The purine-like structure of TP derivatives makes them ideal candidates for targeting ATP-binding sites in various enzymes, particularly protein kinases, which are critical regulators of cell proliferation and survival.[1]
1. Multikinase Inhibition: Many TP derivatives have been developed as potent inhibitors of multiple kinases implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Tropomyosin receptor kinase A (TrkA).[13] This multi-targeting approach can enhance potency and potentially overcome drug resistance. For instance, compound 12b from one study showed potent inhibition across EGFR, VEGFR2, TrKA, and CDK2.[13]
2. Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division.[1] Several TP derivatives have been designed as microtubule-targeting agents that occupy the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Compound 26 was shown to induce G2/M arrest in HeLa cells with an IC₅₀ of 0.75 μM.[11]
3. SKP2 Inhibition: The S-phase kinase-associated protein 2 (Skp2) is part of an E3 ubiquitin ligase complex that targets tumor suppressor proteins like p21 and p27 for degradation.[2][14] Inhibition of Skp2 leads to the accumulation of these suppressors, halting cell cycle progression. A recently developed TP derivative, E35 , demonstrated excellent Skp2 inhibitory activity, leading to cell cycle arrest at the S-phase and tumor growth inhibition in a xenograft model.[2][14]
Caption: Key anticancer mechanisms of triazolo[1,5-a]pyrimidine derivatives.
Table 1: Selected Anticancer Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Target(s) | Activity (IC₅₀ or GI₅₀) | Cancer Cell Line(s) | Reference |
|---|---|---|---|---|
| 12b | EGFR, VEGFR2, TrKA, CDK2 | 2.19 µM, 2.95 µM, 3.49 µM, 9.31 µM | Broad spectrum (NCI-60) | [13] |
| 12c | Multikinase | 3.51 µM (Mean GI₅₀) | Broad spectrum (NCI-60) | [13] |
| 26 | Tubulin Polymerization | 0.75 µM | HeLa | [11] |
| E35 | Skp2-Cks1 Binding | Potent inhibition | MGC-803 | [2][14] |
| 4b | Apoptosis Induction | Potent activity | A375, PC3, LNCaP |[12] |
Anti-Infective Properties
The TP scaffold has also been successfully exploited to develop agents against a range of infectious diseases.[1]
-
Antiviral Agents: TP derivatives have been identified as inhibitors of viral polymerases, showing activity against Hepatitis C virus (HCV), human immunodeficiency virus type-1 (HIV-1), and influenza.[1]
-
Antibacterial Agents: The natural product essramycin is an example of a TP compound with antibacterial properties.[5] Synthetic derivatives have also been developed with activity against various bacterial strains, including drug-resistant ones.[7][10]
-
Antiparasitic Agents: The metal-chelating properties of the TP ring have been utilized to generate candidate treatments for parasitic diseases.[1][8]
Other Therapeutic Areas
The versatility of the TP scaffold extends to numerous other biological targets and disease areas, including:
PART 3: Experimental Workflow and Protocols
Validating the biological activity of newly synthesized TP derivatives requires robust and reproducible experimental protocols.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of TP derivatives on a cancer cell line.
Caption: Step-by-step workflow for determining compound cytotoxicity via MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test TP compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Self-Validation: This protocol includes essential controls (vehicle and positive control) to validate the assay's performance. The dose-response curve provides a self-validating system; a clear sigmoidal curve indicates a specific cytotoxic effect rather than non-specific toxicity or experimental artifact.
Conclusion and Future Perspectives
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, offering a robust and adaptable framework for drug design. Its ability to act as a bio-isostere for purines has made it particularly fruitful in the development of kinase inhibitors for oncology.[1] Furthermore, the broad spectrum of activities, from anti-infective to CNS-modulating properties, underscores its immense therapeutic potential.[5]
Future research will likely focus on several key areas:
-
Improving Selectivity: While multi-kinase inhibitors are valuable, designing TP derivatives with high selectivity for specific kinase isoforms or even allosteric sites could lead to drugs with improved safety profiles.
-
Exploring New Biological Space: The application of the TP scaffold to novel target classes beyond kinases and tubulin remains a promising area for exploration.
-
Drug Delivery: Investigating novel drug delivery systems for TP derivatives could enhance their pharmacokinetic properties and therapeutic efficacy.[3][9]
The continued exploration of the chemical space around the triazolo[1,5-a]pyrimidine core, coupled with advances in computational chemistry and biological screening, will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of human diseases.
References
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. [Link]
-
Zhao, B., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]
-
Abdelkhalek, A. S., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
-
Abdelkhalek, A. S., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. [Link]
-
Slivka, M. V., & Fizer, M. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]
-
Eldeeb, A. H., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. [Link]
-
Zhao, B., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
Various Authors. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Various Authors. (n.d.). Marketed drugs containing[1][2][3]triazolo[1,5‐a]pyrimidine scaffold. ResearchGate. [Link]
-
Various Authors. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology. [Link]
-
Various Authors. (n.d.). Synthesis and bioactivity of novel triazolo [1,5‐a]pyrimidine derivatives. Scilit. [Link]
-
Eldeeb, A. H., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. ResearchGate. [Link]
-
Bayat, M., et al. (2020). Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. PubMed. [Link]
-
Various Authors. (n.d.). The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. ResearchGate. [Link]
-
Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. [Link]
-
Zedan, M. N., et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]
-
Various Authors. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Introduction: Unveiling the Therapeutic Potential of a Novel Triazolopyrimidine Analog
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] This structural motif is often considered a bioisostere of purines, allowing for interaction with a variety of biological targets.[3] 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS: 40775-79-9) is a member of this versatile class of compounds. Its full biological activity and mechanism of action are subjects of ongoing research.
These application notes provide a comprehensive guide for researchers to conduct initial in vitro screening and characterization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. The protocols outlined herein are designed to assess its cytotoxic effects on cancer cell lines, its potential as an anti-inflammatory agent, and to explore its possible mechanism of action as a kinase inhibitor.
Physicochemical Properties and Compound Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 40775-79-9 | |
| Molecular Formula | C₆H₇N₅O | |
| Molecular Weight | 165.15 g/mol | |
| LogP | -0.28 | |
| Purity | >98% (recommended) |
Solubility and Stock Solution Preparation:
The low LogP value suggests that 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol has good aqueous solubility. However, for in vitro studies, it is recommended to prepare a high-concentration stock solution in a polar organic solvent such as dimethyl sulfoxide (DMSO).
Protocol for 10 mM Stock Solution:
-
Weigh out 1.65 mg of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. A supplier suggests that the compound is stable under standard storage conditions.[4]
Important Considerations:
-
Always use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Part 1: Assessment of Anticancer Activity
Many triazolopyrimidine derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases and interference with tubulin polymerization.[5][6] The following protocols will enable the initial assessment of the cytotoxic and antiproliferative effects of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Cell Viability and Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Experimental Workflow:
Caption: Workflow for MTT-based cell viability assay.
Detailed Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells in the exponential growth phase and seed them into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol from the stock solution in the complete culture medium. Replace the medium in the wells with fresh medium containing various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Expected Outcome: A dose-dependent decrease in cell viability will indicate cytotoxic or antiproliferative activity. The IC₅₀ value provides a quantitative measure of the compound's potency.
Part 2: Evaluation of Anti-Inflammatory Properties
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The NF-κB signaling pathway is a central regulator of inflammation.[9] This section describes a cell-based assay to screen for the anti-inflammatory potential of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Measurement of Pro-Inflammatory Cytokine Inhibition
This protocol uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells that produce pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS).[10]
Experimental Workflow:
Caption: Workflow for the anti-inflammatory cytokine release assay.
Detailed Protocol:
-
THP-1 Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48 hours.
-
Compound Pre-treatment: After differentiation, wash the cells with fresh medium and pre-treat them with various concentrations of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for the inhibition of each cytokine. A parallel MTT assay should be performed to ensure that the observed effects are not due to cytotoxicity.
Expected Outcome: A dose-dependent reduction in the levels of TNF-α and IL-6 will suggest that the compound has anti-inflammatory properties.
Part 3: Mechanistic Insights - Kinase Inhibition Profiling
The structural similarity of triazolopyrimidines to purines makes them ideal candidates for kinase inhibitors, as many kinases bind to the purine-containing ATP molecule.[6] Several triazolopyrimidine derivatives have been identified as potent inhibitors of various kinases, including EGFR, JAK2, and CK1δ.[4][6][11]
In Vitro Kinase Inhibition Assay (General Protocol)
A general in vitro kinase assay can be used to screen 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol against a panel of kinases to identify potential targets. This protocol provides a framework that can be adapted for specific kinases.
Signaling Pathway Hypothesis:
Caption: Hypothesized mechanism of action via kinase inhibition.
Detailed Protocol:
-
Reagents: Obtain recombinant active kinase, its specific substrate, and ATP.
-
Reaction Setup: In a suitable assay plate (e.g., 96-well or 384-well), add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., radiometric using ³²P-ATP, fluorescence-based, or luminescence-based).[12]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value.
Expected Outcome: Potent inhibition of a specific kinase (low IC₅₀ value) will identify it as a potential molecular target of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, providing a basis for further mechanistic studies.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. By systematically evaluating its effects on cancer cell viability, inflammatory responses, and kinase activity, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these screening assays will warrant further investigation, including broader kinase profiling, in vivo efficacy studies, and detailed mechanistic elucidation.
References
-
Synthesis and SAR of[5][13][14]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
-
Synthesis and SAR of[5][13][14]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][13][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Synthesis and SAR of[5][13][14]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate.
-
Discovery of Novel[5][13][14]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed.
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. National Institutes of Health. [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. [Link]
- New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. ACS Omega.
-
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. OSTI.GOV. [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]
- (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
-
2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity. IndiaMART. [Link] 17.[5][13][14]Triazolo[1,5-a]pyrimidine derivative (Mol-5) is a new NS5-RdRp inhibitor of DENV2 proliferation and DENV2-induced inflammation. PubMed.
-
7-Amino-[5][13][14]triazolo[1,5-a][6][13][15]triazines as CK1δ inhibitors. Università degli Studi di Padova.
-
7-Amino-[5][13][14]triazolo[1,5-a][6][13][15]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. PubMed. [Link]
-
(PDF) The Discovery of 7-Methyl-2-[(7-methyl[5][13][14]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate.
-
Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. National Institutes of Health. [Link]
-
Synthesis and Anti-tumor Activities of Novel[5][13][14]triazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
-
Synthesis and cytotoxicity studies of novel[5][13][14]triazolo[1,5-a]pyrimidine-7-amines. PubMed. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus Virtual Screening Identified [1,2,4]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Characterizing 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol for Cell-Based Assays
Introduction: The Triazolopyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry.[1][4] As a purine isostere, this scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antiparasitic properties.[1][4] Derivatives of the TP core have been developed as potent inhibitors of kinases, phosphodiesterases (PDEs), and modulators of other critical cellular targets.[4][5][6]
This document outlines a strategic, multi-tiered approach for the initial characterization of the novel compound, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (hereafter referred to as Cpd-X). Given the known biological promiscuity of the TP scaffold, a systematic workflow is essential to elucidate the primary mechanism of action (MOA) and potential therapeutic applications of Cpd-X in cell-based systems. This guide provides field-proven protocols for cytotoxicity assessment, target class identification, and downstream pathway analysis.
Properties and Handling of Cpd-X
Before initiating cell-based assays, it is crucial to understand the physicochemical properties of Cpd-X.
| Property | Value | Source / Notes |
| Molecular Formula | C₆H₇N₅O | Calculated |
| Molecular Weight | 165.15 g/mol | Calculated |
| Tautomeric Form | Exists in equilibrium with 2-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one. The keto form is often predominant. | Inferred from Scaffold Chemistry[1] |
| Solubility | To be determined empirically. Recommend initial stock in DMSO (e.g., 10-50 mM). | Standard Practice |
| Purity | ≥95% recommended for cell-based assays. | Standard Practice |
| Storage | Store stock solutions at -20°C or -80°C, protected from light. | Standard Practice |
Causality Behind Experimental Choices: The initial preparation and handling of a test compound are critical for data reproducibility. Using a high-purity compound and a validated DMSO stock concentration ensures that observed cellular effects are attributable to Cpd-X and not impurities or vehicle effects.
Tier 1: Foundational Cytotoxicity & Proliferation Assays
The first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and informs the concentration range for subsequent mechanistic assays.
Rationale
A variety of assays are available to measure cell viability, each with a different mechanistic basis (e.g., metabolic activity, ATP levels, membrane integrity).[7][8] Using at least two different methods provides a more robust and validated assessment of cytotoxicity. We recommend a metabolic assay (MTT or MTS) and an ATP-quantification assay (CellTiter-Glo®).
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining the IC50 of Cpd-X.
Protocol: MTT Cell Viability Assay
This protocol is adapted for adherent cells in a 96-well format.
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells for "no-cell" blanks. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution series of Cpd-X in growth medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Treatment: Remove the seeding medium and add 100 µL of the Cpd-X dilutions to the respective wells. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals.[9]
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay measures ATP levels as an indicator of metabolically active cells.[10]
-
Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature before reconstitution.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® reagent directly to each well.[10]
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value.
Tier 2: Target Class Identification & Mechanistic Probing
Based on the broad activities of the TP scaffold, Cpd-X could potentially target several major enzyme families, most notably protein kinases and phosphodiesterases.[4][5][11] The following assays are designed to test these hypotheses.
Hypothesis 1: Cpd-X is a Protein Kinase Inhibitor
Many TP derivatives function as ATP-competitive kinase inhibitors, often targeting pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.[6]
Caption: Hypothesized inhibition of the MAPK/ERK pathway by Cpd-X.
This protocol assesses the phosphorylation status of ERK1/2, a key downstream node in the MAPK pathway, as a direct readout of upstream kinase activity.[12][13]
-
Cell Culture & Treatment: Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal signaling.
-
Stimulation & Inhibition: Pre-treat cells with various concentrations of Cpd-X (e.g., 0.1x, 1x, 10x IC₅₀) for 1-2 hours. Then, stimulate with a known activator (e.g., 100 ng/mL EGF or 50 ng/mL PMA) for 15-30 minutes. Include unstimulated and vehicle-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-p44/42 MAPK (Erk1/2) and total p44/42 MAPK (Erk1/2).[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and apply an ECL substrate.[12] Visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity. A decrease in the p-ERK/total-ERK ratio in Cpd-X treated samples indicates inhibition of the pathway.
Hypothesis 2: Cpd-X is a Phosphodiesterase (PDE) Inhibitor
TP derivatives can also inhibit PDEs, which are enzymes that degrade cyclic AMP (cAMP).[4] Inhibition of PDEs leads to an increase in intracellular cAMP levels.
This assay uses a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE) to measure changes in intracellular cAMP.[16]
-
Cell Line: Use a cell line stably expressing a CRE-luciferase reporter (e.g., HEK293).
-
Seeding: Seed cells in a white, opaque 96-well plate suitable for luminescence assays.
-
Treatment: Pre-treat cells with a dose-range of Cpd-X for 30-60 minutes. Include a known PDE inhibitor (e.g., IBMX or Rolipram) as a positive control.
-
Stimulation: Add a sub-maximal concentration of an adenylyl cyclase activator (e.g., Forskolin) to all wells to induce cAMP production.
-
Incubation: Incubate for 4-6 hours to allow for luciferase gene expression.
-
Lysis & Readout: Lyse the cells and measure luciferase activity using a suitable substrate kit (e.g., Promega ONE-Glo™).
-
Analysis: An increase in luciferase signal in Cpd-X treated cells compared to Forskolin-only treated cells suggests PDE inhibition.
Tier 3: Advanced Mechanistic & Pathway Analysis
If results from Tier 2 suggest a specific target class, further assays can confirm the MOA and explore broader pathway effects.
NF-κB Signaling Pathway Analysis
Casein Kinase 2 (CK2), a target for some azolo[1,5-a]pyrimidines, is a key regulator of the NF-κB signaling cascade.[5] If kinase inhibition is observed, investigating NF-κB is a logical next step.
This assay quantifies the transcriptional activity of NF-κB.[17][18]
-
Cell Line: Use a cell line stably expressing an NF-κB-luciferase reporter.[18]
-
Seeding & Treatment: Seed cells in a 96-well plate. Pre-treat with Cpd-X for 1-2 hours.
-
Stimulation: Add a known NF-κB activator, such as TNFα (Tumor Necrosis Factor-alpha) or PMA.[17]
-
Incubation: Incubate for 6-8 hours.
-
Readout: Measure luciferase activity as described previously.[18]
-
Analysis: Inhibition of the TNFα-induced luciferase signal by Cpd-X would implicate it as an inhibitor of the NF-κB pathway.
Summary and Forward Outlook
This application note provides a structured, hypothesis-driven framework for the initial cellular characterization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (Cpd-X). By systematically progressing from broad cytotoxicity profiling to specific, target-based mechanistic assays, researchers can efficiently identify the primary biological activity of this novel compound. The provided protocols are robust, validated, and designed to generate high-quality, reproducible data. Successful identification of a primary mechanism of action will pave the way for more advanced studies, including biochemical enzyme assays, target engagement studies, and in vivo efficacy models.
References
-
Cilibrizzi, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
-
Huang, L., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Z., et al. (2010). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. Available at: [Link]
-
INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences Website. Available at: [Link]
-
Wang, W., et al. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]
-
Smalley, K.S.M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
-
Shevchenko, N.E., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules. Available at: [Link]
-
da Silva, G.G., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Available at: [Link]
-
INDIGO Biosciences. Human NF-κB Reporter Assay System (HEK293t). INDIGO Biosciences Website. Available at: [Link]
-
Zhang, J-H., et al. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
BPS Bioscience. PDE4D Cell-Based Reporter Assay Kit. BPS Bioscience Website. Available at: [Link]
-
ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. ResearchGate. Available at: [Link]
-
He, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]
-
ResearchGate. Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. Available at: [Link]
-
Bruno, O., et al. (2013). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Paz, K., & Turos, E. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. Available at: [Link]
-
ResearchGate. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. Available at: [Link]
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience Website. Available at: [Link]
-
Bio-Rad Laboratories. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. Available at: [Link]
-
Salas, J.M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available at: [Link]
-
Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices Website. Available at: [Link]
-
ResearchGate. (2014). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. ResearchGate. Available at: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering a detailed experimental protocol grounded in established chemical principles.
Introduction and Significance
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active molecules.[1] Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The target molecule, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS No. 40775-79-9), incorporates key functional groups that make it a valuable building block for the synthesis of novel therapeutic agents.
Underlying Chemical Principles and Rationale
The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation reaction of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound.[1] In this specific synthesis, 3-amino-1,2,4-triazole reacts with ethyl acetoacetate.
The reaction mechanism proceeds through an initial nucleophilic attack of the exocyclic amino group of the triazole onto one of the carbonyl carbons of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic ring system. The choice of an acidic catalyst, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen of the ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the weakly basic amino group of the triazole.
Experimental Workflow Diagram
Sources
Application Notes and Protocols for In Vivo Studies of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
A Guide for Preclinical Evaluation of a Novel Triazolopyrimidine Analog
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines and its broad spectrum of biological activities.[4][5][6] Derivatives of this class have shown promise as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[5][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. These application notes are designed to offer not just step-by-step protocols, but also the underlying scientific rationale, ensuring a robust and well-validated experimental approach. We will cover critical aspects from formulation of a potentially poorly soluble compound to pharmacokinetic and pharmacodynamic evaluations in a preclinical setting.
Introduction to the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a fused heterocyclic system isoelectronic with purines, which allows compounds of this class to interact with a wide array of biological targets, often by acting as ATP-competitive inhibitors.[4][6] This has made them a focal point in the development of kinase inhibitors, among other therapeutic agents.[5][9] The versatility of the TP scaffold is further demonstrated by its presence in compounds targeting microtubule dynamics and G-protein coupled receptors.[4][10]
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol is a specific analog within this class. While extensive in vivo data for this particular molecule is not yet widely published, its structure suggests potential for biological activity. The 7-ol (or its tautomeric 7-one form) and the 2-amino substituents are key functional groups that can participate in hydrogen bonding with protein targets. The 5-methyl group can influence solubility and steric interactions within a binding pocket. The protocols outlined herein provide a foundational framework for its initial preclinical characterization.
Critical Considerations for In Vivo Study Design
A well-designed preclinical study is paramount for generating reproducible and translatable data.[11] Before initiating any in vivo experiments with a novel compound like 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, the following aspects must be carefully considered:
-
Leverage In Vitro Data: The design of an in vivo study should be guided by prior in vitro results.[12][13] For instance, if the compound shows potent cytotoxicity against specific cancer cell lines (e.g., Bel-7402, HT-1080), this would justify the selection of a corresponding xenograft model.[14][15] If in vitro assays suggest activity as a GABAA receptor modulator, then a pentylenetetrazole (PTZ)-induced seizure model would be appropriate.[7]
-
Animal Model Selection: The choice of animal model is critical and depends on the therapeutic hypothesis.[11] For initial pharmacokinetic (PK) studies, rodents (mice or rats) are standard. For efficacy studies, the model must be relevant to the disease being studied (e.g., transgenic models of neurodegeneration, tumor xenograft models).[16]
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dose Selection and Formulation: The initial doses for in vivo studies are often extrapolated from in vitro potency (e.g., IC50 or EC50 values). However, the physicochemical properties of the compound, particularly its solubility, will dictate the formulation strategy and achievable exposure levels.[3][17]
Protocol 1: Formulation of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol for In Vivo Administration
Rationale: Many heterocyclic compounds, including triazolopyrimidine derivatives, exhibit poor aqueous solubility.[2][3][18] This can lead to low and variable bioavailability, compromising the integrity of in vivo studies.[17] The following tiered approach allows for the systematic development of a suitable formulation for oral or parenteral administration.
Materials:
-
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (test article)
-
Solvents: DMSO, PEG400, Ethanol
-
Co-solvents/Surfactants: Tween® 80, Solutol® HS 15
-
Vehicle for suspension: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile water for injection, Saline
-
pH meter, vortex mixer, sonicator
Step-by-Step Protocol:
-
Solubility Assessment (Tier 1):
-
Determine the solubility of the test article in various pharmaceutically acceptable vehicles.
-
Start with simple systems: saline, water (at various pH values), and common lipid-based or co-solvent systems (e.g., PEG400, corn oil).
-
Causality: This initial screen is crucial as it dictates the most straightforward path to a viable formulation. If the compound is soluble in a simple vehicle, more complex formulations are unnecessary.
-
-
Co-Solvent Formulation Development (Tier 2):
-
If the compound has poor aqueous solubility but is soluble in a water-miscible organic solvent, a co-solvent system can be developed.
-
A common example is a ternary system: 10% DMSO / 40% PEG400 / 50% Saline.
-
Procedure:
-
Weigh the required amount of the test article.
-
Add the DMSO and vortex/sonicate until fully dissolved.
-
Add the PEG400 and mix thoroughly.
-
Slowly add the saline while vortexing to avoid precipitation.
-
-
Trustworthiness: Always prepare a blank vehicle and observe the animal for any adverse reactions to the vehicle alone. The final concentration of solvents like DMSO should be kept to a minimum to avoid toxicity.
-
-
Suspension Formulation (Tier 3):
-
If the compound is not sufficiently soluble for a solution-based formulation at the desired concentration, a suspension is the next logical step.[1]
-
Procedure:
-
Weigh the test article. To improve particle dispersion, particle size reduction via techniques like micronization may be beneficial.[2]
-
Prepare the vehicle (e.g., 0.5% CMC in sterile water). A wetting agent (e.g., a small amount of Tween® 80) can be added to the vehicle to aid in dispersing the hydrophobic compound.
-
Slowly add the powdered test article to the vehicle while vortexing.
-
Homogenize the mixture using a suitable method to ensure a uniform particle size distribution.
-
-
Trustworthiness: A well-prepared suspension should be uniform and easily re-suspendable upon gentle shaking. The stability of the suspension should be assessed over the expected duration of use.
-
Protocol 2: Pharmacokinetic (PK) Study in Rodents
Rationale: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[12] This information is critical for interpreting efficacy and toxicology data and for selecting an appropriate dosing regimen for subsequent studies.[10][19]
Experimental Workflow for a Rodent PK Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via the tail vein. This group is essential for determining bioavailability.
-
Group 2: Oral (PO) gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., saphenous vein) at predefined time points.
-
Typical time points: 0 (pre-dose), 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| T1/2 | Half-life | Determines the dosing interval |
| F% | Bioavailability (AUCpo / AUCiv) | The fraction of the oral dose that reaches systemic circulation |
Protocol 3: In Vivo Efficacy Study in a Xenograft Cancer Model
Rationale: Based on the known anticancer activities of many triazolopyrimidine derivatives, a human tumor xenograft model is a logical choice for a first efficacy study.[5][14] This protocol provides a template for assessing the anti-tumor activity of the test article.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism: Inhibition of the RAF-MEK-ERK pathway.
Step-by-Step Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Cell Line: A human cancer cell line for which the test article has shown in vitro activity (e.g., HT-1080 fibrosarcoma).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Grouping:
-
Measure tumor volumes and randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle control (the formulation vehicle used for the test article).
-
Group 2: Test Article (e.g., 20 mg/kg, administered orally, once daily).
-
Group 3: Positive control (a standard-of-care chemotherapy for the selected cancer type).
-
-
Treatment:
-
Administer the assigned treatments for a defined period (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Record daily observations of animal health.
-
-
Study Termination:
-
At the end of the study, euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Statistically compare the tumor volumes and weights between the groups (e.g., using ANOVA).
-
References
-
BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Retrieved from BenchChem website.[1]
-
WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. Retrieved from WuXi AppTec website.[2]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine. PubMed Central.[10]
-
Elsevier. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics.[3]
-
Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics.[20]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.[17]
-
Semantic Scholar. (2024, August 7). Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study.[19]
-
ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Request PDF.[18]
-
MDPI. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
-
National Institutes of Health. (2025, October 14). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation.[21]
-
MDPI. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery.[16]
-
Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery.[12]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.[11]
-
Open Access Pub. (2018, August 16). Drug Design Progress of In silico, In vitro and In vivo Researches.[13]
-
Stanford University. (n.d.). Small Molecule Drug Prototyping. Stanford Innovative Medicines Accelerator (IMA).[22]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central.[4]
-
National Institutes of Health. (n.d.). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines.[14]
-
ResearchGate. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research.[5]
-
Elsevier. (2020, January 1). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry.[7]
-
PubMed. (n.d.). Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines.[15]
-
BenchChem. (n.d.). 6-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.[23]
-
MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.[8]
-
ResearchGate. (2024, October 1). 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. Request PDF.[6]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.[9]
-
National Institutes of Health. (n.d.). Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate. PubMed Central.[24]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. coleparmer.com [coleparmer.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. future4200.com [future4200.com]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 21. Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ima.stanford.edu [ima.stanford.edu]
- 23. 6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | 70384-75-7 | Benchchem [benchchem.com]
- 24. Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol as a Chemical Probe for S-phase Kinase-associated Protein 2 (Skp2) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol as a chemical probe. While direct evidence for this specific molecule is emerging, we present a focused application based on the well-documented activities of the broader triazolo[1,5-a]pyrimidine class of molecules. Recent studies have highlighted the potential of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent inhibitors of S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Skp2 is a key regulator of cell cycle progression and is frequently overexpressed in various human cancers, making it a compelling target for therapeutic intervention. This guide will therefore focus on the hypothetical, yet scientifically plausible, application of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol as a selective inhibitor of Skp2, providing the necessary protocols to investigate its efficacy and mechanism of action in both biochemical and cellular contexts.
Introduction to 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold family. This core structure is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[2][4][5] The TP scaffold is known to be a versatile framework for the development of compounds with diverse biological activities, including roles as kinase inhibitors, anticancer agents, and modulators of protein-protein interactions.[2][4] The specific substitutions of an amino group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position of the triazolopyrimidine core of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol provide a unique chemical entity with the potential for specific biological interactions.
Hypothetical Mechanism of Action: Inhibition of Skp2
S-phase kinase-associated protein 2 (Skp2) is an F-box protein that serves as the substrate recognition component of the SCFSkp2 E3 ubiquitin ligase complex.[2][3][6] This complex is responsible for the ubiquitination and subsequent proteasomal degradation of several key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27).[2][6] The degradation of p27 allows for the transition from the G1 to the S phase of the cell cycle. In many cancers, Skp2 is overexpressed, leading to decreased levels of p27 and uncontrolled cell proliferation.
We hypothesize that 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol acts as an inhibitor of Skp2, likely by disrupting the interaction between Skp2 and its substrate, p27, or by inhibiting the catalytic activity of the SCFSkp2 complex. By inhibiting Skp2, the degradation of p27 is prevented, leading to its accumulation, which in turn causes cell cycle arrest at the G1/S checkpoint and can induce apoptosis.
Figure 1. Hypothetical signaling pathway of Skp2 inhibition.
Application Notes
Target Validation and Selectivity Profiling
To establish 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol as a credible chemical probe, it is imperative to demonstrate its direct engagement with Skp2 and its selectivity over other cellular targets.
-
Biochemical Assays: Initial validation should be performed using in vitro assays to quantify the inhibitory activity of the compound against purified SCFSkp2 E3 ligase. This can be achieved through various methods, such as monitoring the ubiquitination of a p27-derived peptide substrate.
-
Cellular Target Engagement: Techniques like the cellular thermal shift assay (CETSA) can be employed to confirm that the compound binds to Skp2 within a cellular context.
-
Selectivity Screening: The probe should be screened against a panel of other E3 ligases and kinases to ensure its specificity for Skp2. This is crucial to avoid off-target effects that could lead to misinterpretation of experimental results.
Cellular Phenotyping
The primary cellular phenotype expected from Skp2 inhibition is the accumulation of its substrate, p27, leading to cell cycle arrest.
-
Western Blotting: A straightforward method to assess the efficacy of the probe is to treat cancer cell lines known to overexpress Skp2 (e.g., prostate, breast, or lung cancer lines) with varying concentrations of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol and measure the levels of p27 protein by Western blot. A dose-dependent increase in p27 levels would be indicative of Skp2 inhibition.
-
Flow Cytometry: To confirm the functional consequence of p27 accumulation, cell cycle analysis by flow cytometry should be performed. Treatment with the probe is expected to result in an increased proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
-
Cell Viability and Apoptosis Assays: The antiproliferative effects of the compound can be quantified using assays such as the MTT or CellTiter-Glo assay. Furthermore, apoptosis induction can be assessed by methods like Annexin V/PI staining followed by flow cytometry.
Experimental Protocols
Protocol 1: In Vitro Skp2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a high-throughput biochemical assay to measure the inhibition of Skp2-mediated p27 ubiquitination.
Materials:
-
Recombinant human SCFSkp2 E3 ligase complex
-
UbcH3 (E2 conjugating enzyme)
-
Human recombinant ubiquitin
-
Biotinylated p27 peptide substrate
-
Europium-labeled anti-tag antibody (for detecting ubiquitinated substrate)
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
ATP
-
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (dissolved in DMSO)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the SCFSkp2 E3 ligase, UbcH3, and biotinylated p27 peptide to each well.
-
Initiate the ubiquitination reaction by adding a mixture of ubiquitin and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on a TR-FRET compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cellular p27 Accumulation Assay (Western Blot)
This protocol details the procedure to measure the accumulation of p27 in cells treated with the chemical probe.
Materials:
-
Cancer cell line with high Skp2 expression (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-p27, anti-Skp2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (e.g., 0.1, 1, 10, 100 µM) or DMSO for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p27 and Skp2 levels to the β-actin loading control.
Figure 2. Workflow for the cellular p27 accumulation assay.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
| Assay Type | Target | IC50 (µM) |
| TR-FRET Biochemical Assay | Skp2 | 1.5 |
| Cellular p27 Accumulation (EC50) | Endogenous Skp2 | 5.2 |
| Cell Viability (PC-3 cells) | - | 8.7 |
Conclusion
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol represents a promising starting point for the development of a chemical probe to study the biology of Skp2. The protocols outlined in this document provide a framework for researchers to investigate its potential as a selective Skp2 inhibitor. Through rigorous biochemical and cellular characterization, this compound could become a valuable tool for dissecting the role of the Skp2-p27 axis in cell cycle control and cancer progression. It is important to reiterate that the application of this specific molecule as a Skp2 inhibitor is a scientifically-guided hypothesis, and further experimental validation is required.
References
-
Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01283]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6394845/]
- Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1122008/full]
- Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10113621/]
- Inhibition of S-phase kinase-associated protein 2 (Skp2) reprograms and converts diabetogenic T cells to Foxp3+ regulatory T cells. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.1306129110]
- Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/37089937/]
-
Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31525523/]
-
Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. ResearchGate. [URL: https://www.researchgate.net/publication/335889632_Novel_124triazolo15-apyrimidine_derivatives_as_potent_antitubulin_agents_Design_multicomponent_synthesis_and_antiproliferative_activities]
- Skp2 p45 Inhibitors. Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/skp2-p45-inhibitors/_/N-1w5t47e]
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Cardiff University. [URL: https://orca.cardiff.ac.uk/id/eprint/151740/1/pharmaceuticals-15-01031.pdf]
- 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2592]
-
Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21455325/]
- Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8728514/]
-
Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270729/]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/338210137_The_Discovery_of_7-Methyl-2-7-methyl124triazolo15-apyridin-6-ylamino-9-tetrahydro-2H-pyran-4-yl-79-dihydro-8H-purin-8-one_AZD7648_a_Potent_and_Selective_DNA-Dependent_Protein_Kinase_DNA-PK_In]
-
Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31733475/]
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30703745/]
-
Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/348007357_Discovery_of_124triazolo15-apyrimidines_derivatives_as_potential_anticancer_agents]
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22607149/]
-
6-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol. Benchchem. [URL: https://www.benchchem.com/product/bcp211877]
-
7-amino-[1][2][7]triazolo[1,5-a]pyrimidin-5(4H)-one. Smolecule. [URL: https://www.smolecule.com/7-amino-1-2-3-triazolo-1-5-a-pyrimidin-5-4h-one.html]
-
2-amino-6-ethyl-5-methyl[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, 95% Purity, C8H11N5O, 5 grams. CP Lab Safety. [URL: https://www.cplabsafety.com/2-amino-6-ethyl-5-methyl-1-2-4-triazolo-1-5-a-pyrimidin-7-ol-95-purity-c8h11n5o-5-grams.html]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6394845/]
- 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. ResearchGate. [URL: https://www.researchgate.net/publication/282333790_7-Substituted_amino-5-methylthioazolo15-apyrimidines_Synthesis_cytotoxic_properties_in_vitro_and_molecular_docking]
Sources
- 1. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 3. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub: are you are robot? [sci-hub.jp]
Application and Protocol Guide for the Quantification of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Abstract
This comprehensive guide details robust and validated analytical methods for the quantitative determination of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, a critical heterocyclic compound frequently utilized as an intermediate in pharmaceutical development.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing step-by-step instructions for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a supplementary Ultraviolet-Visible (UV-Vis) spectrophotometric method. The methodologies are developed and presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[2][3]
Introduction: The Analytical Imperative
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol is a member of the triazolopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its structural similarity to endogenous purines.[4] This structural analogy allows triazolopyrimidine derivatives to act as versatile pharmacophores in the design of novel therapeutics.[4] Consequently, the ability to accurately and reliably quantify this intermediate is paramount for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs) derived from it.
The development of validated analytical methods is a cornerstone of pharmaceutical quality control.[3] Regulatory bodies mandate that such methods are proven to be fit for purpose, demonstrating specificity, linearity, accuracy, and precision.[2][5] This document provides two such methods, a primary HPLC-UV method for its superior specificity and a secondary UV-Vis method for rapid, high-throughput screening.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties informs the selection of analytical techniques and parameters.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-methyl-1H-[2][3][5]triazolo[1,5-a]pyrimidin-7-one | Fluorochem |
| CAS Number | 40775-79-9 | Fluorochem |
| Molecular Formula | C₆H₇N₅O | ChemScene |
| Molecular Weight | 165.15 g/mol | ChemScene |
| LogP | -0.28 | Fluorochem |
| Structure | ![]() | (Structure rendered based on IUPAC name) |
The compound's low LogP value indicates high polarity, which is a critical factor in designing the chromatographic separation method. Reverse-phase HPLC is well-suited for such polar analytes, provided the mobile phase composition is carefully optimized.[6][7]
Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is recommended for the definitive quantification of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol in bulk material and in-process samples. The reverse-phase approach is ideal for retaining and separating this polar compound from potential non-polar impurities.[7][8]
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and robust performance in retaining a wide range of compounds. Its hydrophobic nature provides the necessary interaction with the analyte when paired with a highly aqueous mobile phase.[7]
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed. The buffer (ammonium acetate) controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes.[9] Acetonitrile is selected as the organic modifier for its low UV cutoff and excellent elution strength.[8]
-
Detection: Based on spectral data for similar triazolopyrimidine derivatives, a detection wavelength of 274 nm is selected.[10] This wavelength provides a strong chromophoric response for the heterocyclic system, ensuring high sensitivity.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with gradient elution capability and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (≥98% purity).
-
HPLC-grade acetonitrile, ammonium acetate, and water.
-
0.22 µm syringe filters for sample preparation.[11]
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-17 min: 70% B; 17-18 min: 70-5% B; 18-25 min: 5% B |
Preparation of Solutions:
-
Mobile Phase A: Dissolve 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust pH to 5.5 with acetic acid. Filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with Mobile Phase A. A minimum of 5 concentration levels is recommended for establishing linearity.[12]
-
Sample Preparation: Accurately weigh an appropriate amount of the test sample, dissolve in the diluent used for the stock solution to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.22 µm syringe filter prior to injection.[11][13]
HPLC Method Workflow
Caption: Workflow for the RP-HPLC-UV quantification of the analyte.
Method Validation Summary
This method must be validated according to ICH Q2(R1) guidelines.[5] The following table summarizes the expected performance characteristics based on typical results for similar pharmaceutical analyses.[2][12]
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~0.7 µg/mL |
| Specificity | Peak purity > 99.0%; No interference from placebo | Confirmed |
Secondary Method: UV-Vis Spectrophotometry
For rapid screening or in situations where an HPLC is unavailable, direct UV-Vis spectrophotometry can be employed. This method is faster but less specific than HPLC, as it cannot distinguish the analyte from impurities with similar UV absorbance profiles.
Rationale for Method Design
The triazolopyrimidine core possesses a strong UV chromophore, making it suitable for direct spectrophotometric analysis.[10] The key is to identify a solvent that fully solubilizes the compound and does not interfere with its absorbance at the wavelength of maximum absorbance (λmax). A dilute solution of hydrochloric acid is chosen to ensure the complete protonation and solubilization of the basic amine group, leading to consistent spectral characteristics.
Experimental Protocol
Instrumentation and Materials:
-
Dual-beam UV-Vis spectrophotometer.
-
1 cm quartz cuvettes.
-
Reference Standard: 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (≥98% purity).
-
Reagent-grade hydrochloric acid (HCl) and deionized water.
Preparation of Solutions:
-
Solvent/Blank (0.1 M HCl): Add 8.3 mL of concentrated HCl to a 1 L volumetric flask and dilute to volume with deionized water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Calibration Standards (2-20 µg/mL): Prepare a series of at least five standards by diluting the stock solution with 0.1 M HCl.
-
Sample Preparation: Prepare a sample solution in 0.1 M HCl with a target concentration within the calibration range (e.g., 10 µg/mL).
Measurement Procedure:
-
Determine λmax: Scan a mid-range standard (e.g., 10 µg/mL) from 400 nm to 200 nm against the 0.1 M HCl blank to determine the wavelength of maximum absorbance. The expected λmax is approximately 274 nm.[10]
-
Generate Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax.
-
Measure Sample: Measure the absorbance of the prepared sample solution at λmax.
-
Calculation: Determine the concentration of the sample using the linear regression equation from the calibration curve.
UV-Vis Method Workflow
Caption: Workflow for the UV-Vis spectrophotometric quantification.
Conclusion
The analytical methods detailed in this guide provide robust, reliable, and scientifically sound protocols for the quantification of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. The primary RP-HPLC-UV method offers high specificity and is suitable for regulatory submissions and quality control, while the UV-Vis spectrophotometric method serves as a rapid and efficient tool for screening purposes. Adherence to these protocols and proper method validation will ensure data integrity throughout the drug development lifecycle.
References
-
RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]
-
Dong, M. W., & Hu, Y. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved January 22, 2026, from [Link]
-
White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. (n.d.). Bioprocess Online. Retrieved January 22, 2026, from [Link]
-
Patel, D., et al. (2013). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. International Journal of Universal Pharmacy and Bio Sciences. Retrieved January 22, 2026, from [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 22, 2026, from [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. Retrieved January 22, 2026, from [Link]
-
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc. Retrieved January 22, 2026, from [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved January 22, 2026, from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved January 22, 2026, from [Link]
-
Gaber, M., et al. (2011). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. International Journal of Photoenergy. Retrieved January 22, 2026, from [Link]
-
Triazolopyrimidine compounds and its biological activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Liu, D. Q., et al. (2007). Normal phase and reverse phase HPLC-UV-MS analysis of process impurities for rapamycin analog ABT-578: application to active pharmaceutical ingredient process development. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 22, 2026, from [Link]
-
Singh, H., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia. Retrieved January 22, 2026, from [Link]
-
Tache, F., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Retrieved January 22, 2026, from [Link]
-
UV–Vis absorption spectra of the prepared compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fayed, E. A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Syed, R. A. (2022). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Retrieved January 22, 2026, from [Link]
-
A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. (2020). Journal of Clinical Pharmacy and Therapeutics. Retrieved January 22, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
LC-MS/MS analysis for selected additional AZA analogs present in CRM-AZA-Mus. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). Molecules. Retrieved January 22, 2026, from [Link]
-
Mrayej, O. D., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science and Technology. Retrieved January 22, 2026, from [Link]
-
Aza-Prilezhaev Aziridination-Enabled Multidimensional Analysis of Isomeric Lipids via High-Resolution U-Shaped Mobility Analyzer-Mass Spectrometry. (n.d.). ASMS. Retrieved January 22, 2026, from [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sepscience.com [sepscience.com]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
The Versatile Scaffold: Application Notes and Protocols for 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating remarkable versatility in drug design.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] This has led to the development of triazolopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[2][4][5] This document provides an in-depth guide to the potential applications of a specific derivative, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, in drug discovery, complete with detailed experimental protocols for its investigation.
Compound Profile: 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
| Property | Value | Source |
| IUPAC Name | 2-amino-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one | [6] |
| CAS Number | 40775-79-9 | [6] |
| Molecular Formula | C₆H₇N₅O | [6] |
| Molecular Weight | 165.15 g/mol | |
| LogP | -0.28 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 | [7] |
| Purity | ≥98% |
The structure of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, with its amino and hydroxyl groups, presents key functionalities for forming hydrogen bonds with target proteins, a critical aspect for potent biological activity. Its low LogP value suggests good aqueous solubility, a desirable property for a drug candidate.
Core Concept: The Power of the Triazolopyrimidine Scaffold
The triazolo[1,5-a]pyrimidine ring system is isoelectronic with purines, making it an effective purine analogue.[1][2] This mimicry allows it to compete with endogenous purines like adenine and guanine for the binding sites of various enzymes, particularly kinases.[1] The diverse applications of this scaffold stem from the ability to readily modify its substitution pattern at various positions, leading to compounds with tailored selectivity and potency for different biological targets.
Figure 1: The[1][2][3]triazolo[1,5-a]pyrimidine core and its diverse applications.
Application in Oncology
The triazolopyrimidine scaffold is a cornerstone in the development of novel anticancer agents.[8][9] Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis.
Rationale: Kinase Inhibition
Many kinases are dysregulated in cancer, leading to aberrant cell signaling and tumor growth. The structural similarity of triazolopyrimidines to ATP, the universal kinase substrate, makes them ideal candidates for kinase inhibitors.[1] Derivatives of this scaffold have been successfully developed as inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Phosphoinositide 3-kinases (PI3Ks).[1][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol against a panel of cancer-relevant kinases.
Objective: To determine the IC₅₀ value of the test compound against selected kinases.
Materials:
-
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
-
Recombinant human kinases (e.g., CDK2/cyclin A, JAK2, PI3Kα)
-
Appropriate kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white plates
-
Multichannel pipettes and plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution (at 2x final concentration) to each well.
-
Add 2.5 µL of the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding 5 µL of a mixture of substrate and ATP (at 2x final concentration).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Rationale: Overcoming Multidrug Resistance
A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (ABCB1).[3][11] Certain triazolopyrimidine derivatives have been identified as potent inhibitors of ABCB1, restoring the efficacy of conventional chemotherapeutic agents.[3][11]
Experimental Protocol: Cell Viability Assay in Drug-Resistant Cancer Cells
This protocol assesses the ability of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol to sensitize drug-resistant cancer cells to a standard chemotherapeutic agent.
Objective: To evaluate the reversal of drug resistance by the test compound.
Materials:
-
Drug-resistant cancer cell line (e.g., SW620/Ad300) and its parental sensitive cell line (e.g., SW620).
-
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
-
A standard chemotherapeutic agent (e.g., Paclitaxel)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the drug-resistant and sensitive cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Treat the cells with increasing concentrations of the chemotherapeutic agent alone.
-
In parallel, treat the cells with the same concentrations of the chemotherapeutic agent in the presence of a fixed, non-toxic concentration of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
-
Include controls for vehicle (DMSO) and the test compound alone.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Add the MTT or resazurin reagent and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition.
-
Determine the IC₅₀ values for the chemotherapeutic agent in the presence and absence of the test compound.
-
Calculate the reversal fold (RF) as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in the presence of the test compound.
-
Application in Neuroscience
The triazolopyrimidine scaffold has also shown promise in the development of treatments for central nervous system (CNS) disorders.
Rationale: Anticonvulsant Activity
Several derivatives of[1][2][3]triazolo[1,5-a]pyrimidine-7(4H)-one have been identified as positive modulators of the GABAA receptor, exhibiting potent anticonvulsant activity with low neurotoxicity in preclinical models.[4] The structural features of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol make it a candidate for investigation in this area.
Experimental Protocol: In Vivo Anticonvulsant Screening
This protocol describes a standard preclinical model for assessing the anticonvulsant potential of a test compound.
Objective: To evaluate the protective effect of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol against chemically induced seizures in mice.
Materials:
-
Male ICR mice (20-25 g)
-
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration:
-
Divide the mice into groups (n=8-10 per group).
-
Administer the test compound at different doses (e.g., 10, 30, 100 mg/kg, i.p.).
-
Administer the vehicle to the control group and the standard drug to the positive control group.
-
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.
-
Observation: Immediately place the mice in individual observation cages and observe them for 30 minutes for the onset of clonic and tonic-clonic seizures and for mortality.
-
Data Analysis:
-
Record the percentage of animals in each group that are protected from seizures and death.
-
Calculate the ED₅₀ (median effective dose) for the anticonvulsant effect using probit analysis.
-
Assess neurotoxicity in a separate experiment using the rotarod test to determine the TD₅₀ (median toxic dose).
-
Calculate the protective index (PI = TD₅₀/ED₅₀) as a measure of the compound's safety margin.
-
Figure 2: Proposed experimental workflow for evaluating the bioactivity of the compound.
Conclusion
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol represents a promising starting point for drug discovery campaigns. Its core scaffold has a proven track record in yielding potent modulators of various biological targets. The protocols detailed herein provide a robust framework for researchers to explore its potential in oncology and neuroscience. Further structural modifications, guided by structure-activity relationship (SAR) studies, could lead to the development of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
-
Rana, A., & Sharma, G. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Archiv der Pharmazie, 352(8), e1900088. [Link]
-
Gomma, A. M., & Ali, M. M. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Mini-Reviews in Medicinal Chemistry, 15(11), 937-957. [Link]
-
Cushman, M., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(12), 2845-2856. [Link]
-
Wang, S., et al. (2021). Discovery of the Triazolo[1,5-a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16187-16204. [Link]
-
Wang, S., et al. (2021). Discovery of the Triazolo[1,5- a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. PubMed, 34723530. [Link]
-
Li, Y., et al. (2008). Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters, 18(16), 4624-4627. [Link]
-
Wang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111815. [Link]
-
Sun, Z., et al. (2012). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 17(9), 10459-10471. [Link]
-
PubChem. (n.d.). Ici-63197. PubChem. [Link]
-
Zhang, H., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108. [Link]
-
Norman, M. H., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6539. [Link]
-
Volyniuk, D., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 25(21), 5035. [Link]
-
Barlaam, B., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 62(24), 11135-11169. [Link]
-
Nawrot-Modranka, J., et al. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 26(20), 6241. [Link]
-
Fernández-García, E., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6876. [Link]
-
Lyapustin, D. N., et al. (2024). 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. ResearchGate. [Link]
-
Fettouhi, M., et al. (1997). Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate. Acta Crystallographica Section C: Crystal Structure Communications, 53(3), 340-341. [Link]
-
Nawrot-Modranka, J., et al. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Compound 6-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol - Chemdiv [chemdiv.com]
- 8. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Formulation Strategies for 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol in Preclinical Research
Abstract: This guide provides a comprehensive framework for the formulation of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound with potential therapeutic applications. Given that many novel chemical entities, particularly those with complex ring structures, exhibit poor aqueous solubility, this document outlines a systematic, property-driven approach to developing suitable formulations for both in vitro and in vivo biological testing.[1][2] We detail critical pre-formulation studies, present strategies for creating solutions and suspensions, and provide step-by-step protocols for immediate use in a research setting. The causality behind experimental choices is explained to empower researchers to adapt these methodologies to their specific needs.
Introduction: The Formulation Challenge
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol belongs to the triazolopyrimidine class of heterocyclic compounds.[3] This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which may include anticancer, antiviral, and anti-inflammatory properties.[4] A primary obstacle in the preclinical evaluation of such compounds is their frequently low aqueous solubility, which can lead to poor absorption and bioavailability, complicating the interpretation of efficacy and toxicology studies.[1][5]
The objective of a robust formulation strategy is to deliver the compound in a state that allows for maximal exposure at the biological target. This note serves as a practical guide for researchers to navigate the common challenges associated with formulating poorly soluble compounds, ensuring reliable and reproducible results in biological assays.
Pre-formulation Assessment: The Scientific Foundation
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This data-driven approach prevents wasted effort and resources, guiding the selection of the most viable formulation strategy.[6]
Physicochemical Characterization
Key parameters dictate how 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol will behave in various vehicles. While specific experimental data for this exact molecule is not widely published, we can infer likely properties based on its structure and data from similar compounds.[7]
Table 1: Predicted Physicochemical Properties of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
| Property | Predicted Value/Range | Rationale & Implication for Formulation |
| Molecular Weight | ~165.15 g/mol [8] | Low molecular weight is generally favorable for permeability. |
| logP | -0.28[7] | A negative logP suggests the compound is hydrophilic, which may seem to contradict solubility issues. However, strong crystal lattice energy in the solid state can often override hydrophilicity, leading to poor aqueous solubility. |
| Aqueous Solubility | Very Low (<10 µg/mL) | This is the primary challenge. The goal of formulation is to overcome the energy barrier required to dissolve the compound in an aqueous environment. |
| pKa (Predicted) | Acidic (OH group, ~8-9), Basic (NH2 group, ~3-4) | The presence of both acidic and basic functional groups (amphoteric nature) means that solubility will be highly pH-dependent. Solubility is expected to be lowest at its isoelectric point and increase at pH values far from it. |
| Thermal Stability | Likely stable | As an API intermediate, it is expected to have good chemical stability under standard conditions.[9] |
Rationale: The interplay between a compound's lipophilicity (logP) and its solid-state properties (like crystal lattice energy) determines its solubility. A low logP is not a guarantee of high water solubility. The pH-dependent ionization (pKa) is the most critical lever to explore for solubilization.
Formulation Development Workflow
The selection of a formulation strategy should follow a logical progression, starting with the simplest approaches and moving to more complex systems as required by the experimental needs (in vitro vs. in vivo) and the compound's properties.
Caption: Formulation selection workflow.
Protocols for In Vitro Assays
For most cell-based and biochemical assays, the standard practice is to use a concentrated stock solution in Dimethyl Sulfoxide (DMSO). The primary concern is ensuring the compound does not precipitate when diluted into the aqueous assay buffer or cell culture medium.[10][11]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To create a high-concentration stock for serial dilution in biological assays.
Materials:
-
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (MW: 165.15 g/mol )
-
Anhydrous DMSO, cell culture grade
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, weigh out 1.65 mg of the compound.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / L) * (165.15 g / mol) * (1000 mg / g) = 1.65 mg
-
-
Dissolution: Add the weighed compound to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be applied if necessary, but must be done cautiously to avoid degradation.
-
Verification: Visually inspect the solution against a light and dark background to ensure complete dissolution and the absence of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[12]
Critical Consideration - Dilution into Aqueous Media: When this DMSO stock is added to your assay plate, the final DMSO concentration should ideally be kept below 0.5%, and always below 1%, as higher concentrations can be toxic to cells or interfere with assay components.[13] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments. If precipitation occurs upon dilution, you may need to lower the stock concentration or test a different solvent.[11]
Protocols for In Vivo Studies
Formulations for animal studies require careful selection of excipients to ensure safety and maximize exposure.[14][15] The choice between a solution and a suspension is a critical decision point.[5]
Strategy 1: Co-solvent Solution
This approach is often preferred for intravenous (IV) or oral (PO) administration when a true solution is required and pH adjustment is insufficient.[1]
Protocol 2: Preparation of a 1 mg/mL Co-solvent Formulation
Objective: To solubilize the compound in a vehicle suitable for oral gavage or, with appropriate sterility considerations, parenteral administration in rodents.
Vehicle Composition:
-
5% DMSO
-
40% PEG 400 (Polyethylene glycol 400)
-
55% Saline (0.9% NaCl)
Procedure:
-
Weigh Compound: Weigh 10 mg of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol for a 10 mL final volume.
-
Initial Solubilization: Add the compound to a sterile glass vial. Add 0.5 mL of DMSO (5% of final volume). Vortex and sonicate until fully dissolved. This step is crucial; the compound must be fully dissolved in the organic solvent first.
-
Add Co-solvent: Add 4.0 mL of PEG 400. Mix thoroughly until a homogenous solution is formed.
-
Aqueous Addition (Titration): Add the saline (5.5 mL) slowly and stepwise while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to "crash out" or precipitate.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, the formulation is not viable at this concentration and the vehicle composition or drug concentration must be re-evaluated.
-
Use: This formulation should be prepared fresh and used within a few hours, as the compound may precipitate over time. A pilot stability study is always recommended.[6]
Strategy 2: Aqueous Suspension
If a suitable solution cannot be achieved at the required concentration, a uniform suspension is the next best alternative for oral administration.[16] The goal is to create a homogenous dispersion of fine particles that does not settle quickly, ensuring consistent dosing.[17]
Protocol 3: Preparation of a 5 mg/mL Oral Suspension
Objective: To prepare a homogenous, re-dispersible suspension for oral gavage.
Vehicle Composition: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) with 0.1% (v/v) Tween 80 in purified water.
-
Rationale: Na-CMC acts as a suspending agent to increase viscosity and slow particle settling.[16] Tween 80 is a non-ionic surfactant that acts as a wetting agent, reducing the surface tension of the drug particles and allowing them to disperse evenly in the aqueous vehicle.[18]
Procedure:
-
Prepare Vehicle: Add 50 mg of Na-CMC to ~8 mL of purified water while stirring to create a vortex (this prevents clumping). Allow it to hydrate fully (this may take 30-60 minutes). Once dissolved, add 10 µL of Tween 80 and mix. Add water to a final volume of 10 mL.
-
Weigh Compound: Weigh 50 mg of the compound.
-
Pre-wet the Powder: In a glass mortar, add the 50 mg of compound. Add a few drops of the vehicle and triturate (grind) with a pestle to form a smooth, uniform paste. This step is critical to break up aggregates and ensure individual particles are wetted by the surfactant.
-
Geometric Dilution: Gradually add small amounts of the remaining vehicle to the paste, mixing thoroughly after each addition until all the vehicle has been incorporated and the suspension is uniform.
-
Homogenization: Transfer the suspension to a vial. Stir with a magnetic stir bar immediately before and during dose administration to ensure homogeneity.
-
Characterization: The final suspension should be visually uniform. For formal studies, particle size analysis should be performed to ensure a consistent particle distribution.
Caption: Workflow for preparing an oral suspension.
Quality Control and Stability
All formulations, whether for in vitro or in vivo use, must be subjected to quality control checks.[19]
-
Visual Inspection: Check for clarity (solutions) or uniformity (suspensions) against black and white backgrounds.
-
pH Measurement: Ensure the final pH is within a physiologically acceptable range (typically pH 4-8 for oral and ~7.4 for IV).
-
Short-Term Stability: For solutions, observe for precipitation over the intended use period (e.g., 2-4 hours at room temperature). For suspensions, assess the ease of re-dispersibility after settling.
-
Dose-Confirmation Analysis: For pivotal studies, the concentration of the active compound in the formulation should be confirmed by an analytical method like HPLC.
Conclusion
The successful biological evaluation of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol is critically dependent on the development of an appropriate formulation. There is no single universal vehicle; the optimal choice is dictated by the compound's intrinsic properties and the requirements of the biological test system. By following a systematic approach involving pre-formulation characterization and logical formulation screening, researchers can generate reliable and interpretable data, accelerating the journey of promising compounds from the bench to potential clinical application.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(5), 1327-1349. [Link]
-
Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
-
Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Cell, 5(1), 6. [Link]
-
Sadu, S., & Sridevi, S. (2019). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Cell, 5(1), 6. [Link]
-
Tuntivanich, P., et al. (2007). Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. Lab Animal, 36(9), 43-49. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. [Link]
-
Singh, S. K., & Jain, S. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 69-75. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
- U.S. Patent No. 6,682,747 B1. (2004). Process for preparing an oral suspension of a pharmaceutical substance.
-
Llinghuysen, E., & Carlson, G. (n.d.). Preparation of Oral Suspensions and Syrups: Basic Concepts. Scribd. [Link]
-
Inamine, E., et al. (2011). Novel technology to prepare oral formulations for preclinical safety studies. Journal of Pharmacological and Toxicological Methods, 64(2), 172-178. [Link]
-
Gopinathan, S., et al. (2016). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Applied Toxicology, 36(10), 1279-1286. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
-
Charles River Laboratories. (n.d.). Biological Assay Development. Charles River. [Link]
-
National Center for Biotechnology Information. (n.d.). Ici-63197. PubChem Compound Database. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Pharmaceutics & Drug Delivery Research. [Link]
-
IndiaMART. (n.d.). 2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity: 99%. IndiaMART. [Link]
-
BPI. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]
-
Bower, K., et al. (2016). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International, 14(8), 24-35. [Link]
-
BioPharm International. (2019). Essentials in Bioassay Development. BioPharm International, 32(11). [Link]
-
ChemSynthesis. (n.d.). 7-amino-2-methyl[1][2][20]triazolo[1,5-c]pyrimidin-5(6H)-one. ChemSynthesis. [Link]
-
El Mrayej, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 24(2), 295-316. [Link]
- Chinese Patent No. CN113105459B. (n.d.). A kind of triazolopyrimidine derivative and its preparation method and application.
-
National Center for Biotechnology Information. (n.d.).[1][2][20]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem Compound Database. [Link]
-
Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo. [Link]
-
El-Gazzar, A. R. B. A., et al. (2021). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Mini-Reviews in Organic Chemistry, 18(5), 633-654. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2736-2761. [Link]
- Chinese Patent No. CN102180875A. (n.d.). Preparation method of triazolopyridine derivative.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [smolecule.com]
- 5. m.youtube.com [m.youtube.com]
- 6. altasciences.com [altasciences.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. indiamart.com [indiamart.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. researchgate.net [researchgate.net]
- 15. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 17. scribd.com [scribd.com]
- 18. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
An Application and Protocol Guide for the Safe Handling and Use of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[4][5] Structurally, the TP ring system is isoelectronic with purines, positioning it as a compelling purine surrogate in drug design.[4][6] This structural mimicry allows TP derivatives to interact with biological targets typically addressed by purine-based compounds, leading to applications as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2][5] The compound 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS: 40775-79-9) is a functionalized derivative within this class. It serves as a high-purity intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), making it a valuable building block for drug discovery and development programs.[3]
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, safety protocols, and handling procedures for 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. The protocols herein are designed to ensure laboratory safety while enabling the effective use of this compound in research settings.
Chemical and Physical Properties
This compound exists in tautomeric forms, primarily the 7-oxo form, as reflected in its IUPAC name.[4][6] This is a critical consideration for understanding its reactivity and hydrogen-bonding capabilities.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one | [6] |
| CAS Number | 40775-79-9 | [6] |
| Molecular Formula | C₆H₇N₅O | [6] |
| Molecular Weight | 165.15 g/mol | [6] |
| Appearance | Solid powder (visual inspection) | N/A |
| Purity | ≥98% | [6] |
| LogP | -0.28 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. All personnel must review the Safety Data Sheet (SDS) before handling and adhere to the following precautions. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Oral Toxicity | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation |
| (Source:[6]) |
Core Safety Directive
Due to its classification as a respiratory irritant and its fine powder form, all manipulations that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this chemical. The following PPE is mandatory as a minimum standard:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. The serious eye irritation hazard (H319) necessitates robust eye protection.[6]
-
Hand Protection: Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Given the skin irritation hazard (H315), gloves should be inspected before use and changed immediately if contaminated.[6] For prolonged handling, consider double-gloving.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: Not typically required if work is conducted within a properly functioning chemical fume hood. If engineering controls are unavailable or insufficient, a NIOSH-approved respirator with particulate filters (N95 or better) must be used.
Handling and Storage Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Pre-Weighing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. The compound is stable under standard conditions but should be stored in airtight, moisture-proof packaging.[3]
-
Aliquotting: Use spatulas and tools dedicated to this chemical to avoid cross-contamination. Handle the powder gently to minimize dust generation.
-
Weighing: If using an analytical balance outside the fume hood, use a ventilated balance enclosure. If that is not available, weigh the material in the hood, transfer it to a tared, sealed container, and re-weigh the container outside the hood.
-
Post-Handling: Tightly seal the main container. Decontaminate spatulas and the work surface. Dispose of contaminated bench paper and gloves as solid chemical waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Protocol 2: Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Location: Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Experimental Application Notes & Protocols
Application Insight: A Versatile Scaffold for Drug Discovery
The true value of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol lies in its potential as a molecular scaffold. Its structural similarity to purines makes it an excellent starting point for developing inhibitors for enzymes that process purine-based substrates, such as kinases and dehydrogenases.[4][7] Furthermore, the nitrogen atoms at positions N1, N3, and N4 provide accessible electron pairs, making the TP scaffold an effective metal-chelating agent.[4] This property has been successfully exploited to develop novel antiparasitic and anticancer agents where the metal complex itself is the active species.[1][4]
Protocol 3: Preparation of Stock Solutions
Causality Note: Analogs of this compound have been reported to have poor solubility in aqueous solutions and common organic solvents, often requiring heating and sonication to achieve suspension in culture media.[1] Therefore, a systematic approach to solubility testing is recommended before preparing a large-volume stock solution.
-
Solvent Selection: Begin with a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) as it is a common solvent for initial screening of heterocyclic compounds. Other potential solvents include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Small-Scale Solubility Test: a. Weigh approximately 1-2 mg of the compound into a small glass vial. b. Add the selected solvent (e.g., DMSO) dropwise while vortexing. c. Continue adding solvent until the compound dissolves completely or until it is clear that it is poorly soluble at the desired concentration (e.g., >100 µL for 1 mg). d. Gentle warming (37°C) or brief sonication may be used to aid dissolution. Observe for any precipitation upon returning to room temperature.
-
Stock Solution Preparation (Example for 10 mM in DMSO): a. Based on the solubility test, calculate the required mass and volume. For 1 mL of a 10 mM stock: 165.15 g/mol * 0.010 mol/L * 0.001 L = 0.00165 g = 1.65 mg. b. Accurately weigh 1.65 mg of the compound into a sterile, appropriate-sized vial (e.g., 2 mL amber glass vial). c. Add 1.0 mL of anhydrous DMSO to the vial. d. Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is fully dissolved. Use a sonicating water bath if necessary.
-
Storage of Stock Solution: Store aliquots of the stock solution at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
Spill and Waste Management
Protocol 4: Spill Cleanup
-
Evacuate: If the spill is large or outside of a containment area, evacuate personnel from the immediate vicinity.
-
Communicate: Inform the laboratory supervisor and EH&S department.
-
Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be kept low).
-
PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Cleanup (Solid Spill): a. Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. b. Carefully sweep the material into a designated chemical waste container. Avoid creating dust. c. Perform a final decontamination of the area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous chemical waste.
Protocol 5: Waste Disposal
-
Solid Waste: Unused compound and contaminated materials (gloves, bench paper, vials) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled hazardous liquid waste container compatible with the solvent used.
-
Compliance: All waste disposal must follow local, state, and federal environmental regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidelines.
References
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available from: [Link]
-
ResearchGate. (2024). 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]
-
IndiaMART. (n.d.). 2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
ResearchGate. (n.d.). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Introduction: The 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for anticancer, anti-tubercular, and kinase inhibition activities.[1][2][3] Its synthesis, most commonly achieved via the cyclocondensation of 3-amino-1,2,4-triazole with a β-ketoester like ethyl acetoacetate, is a foundational reaction for many drug discovery programs.[4] While the reaction appears straightforward, achieving high yield and purity consistently can be challenging. This guide provides in-depth troubleshooting advice and optimization strategies to address common issues encountered during this synthesis.
Baseline Synthesis Protocol
This protocol represents a standard, widely-cited method for the synthesis of the target compound and serves as a reference for the troubleshooting guide.
Reaction: 3-amino-1,2,4-triazole + Ethyl Acetoacetate → 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Experimental Protocol: Acetic Acid Catalyzed Cyclocondensation
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-1,2,4-triazole (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (5-10 volumes).
-
Reactant Addition: Add ethyl acetoacetate (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 118-120°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1).
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into cold water (10 volumes) to precipitate the product fully.
-
Filter the solid product using a Buchner funnel.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Dry the product under vacuum to a constant weight.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues that can lead to diminished yields or impure products.
dot
Caption: Troubleshooting Decision Tree for Low Yield.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 3-amino-1,2,4-triazole even after 6 hours of reflux. What is the cause and how can I fix it?
A1: This is a common issue often related to incomplete cyclocondensation.
-
Causality: The reaction proceeds via two main steps: initial condensation to form an intermediate, followed by an intramolecular cyclization to form the pyrimidine ring.[4] Insufficient thermal energy or inadequate catalysis can slow down or stall this second, crucial cyclization step. Glacial acetic acid acts as both the solvent and a moderate acid catalyst; for some batches of starting material or under slightly different conditions, its catalytic activity may be insufficient.
-
Troubleshooting Protocol:
-
Extend Reaction Time: Continue the reflux for an additional 2-4 hours, monitoring by TLC every hour.
-
Increase Temperature: If using a solvent other than acetic acid, ensure the temperature is appropriate for cyclization (typically >100°C). For instance, some protocols utilize higher boiling point solvents like N-Methyl-2-pyrrolidone (NMP) to drive the reaction to completion.[3]
-
Stronger Catalyst: If extending the time is ineffective, consider using a stronger acid catalyst. Add a catalytic amount (0.1 eq) of p-toluenesulfonic acid (p-TSA) to the reaction mixture. This has been shown to facilitate similar cyclizations.[5]
-
Q2: I'm observing a dark, tar-like substance in my reaction flask, and my final product is discolored and difficult to purify. What causes this and how can it be prevented?
A2: The formation of colored, polymeric impurities is typically due to side reactions, often exacerbated by prolonged exposure to high heat and acidic conditions.
-
Causality: Ethyl acetoacetate can undergo self-condensation or decomposition under harsh acidic conditions. Furthermore, the amino groups in the system can react in undesirable ways, leading to complex mixtures. The goal is to promote the desired intramolecular cyclization over these intermolecular side reactions.
-
Troubleshooting Protocol:
-
Control Temperature: Ensure the reaction temperature does not significantly exceed the boiling point of acetic acid (118°C). Overheating can accelerate decomposition pathways.
-
Optimize Catalyst: While a stronger catalyst can improve yield (see Q1), using too much can also promote side reactions. If using p-TSA, ensure it is truly catalytic (0.05-0.1 eq).
-
Alternative Solvent/Catalyst System: Consider a solvent-free or microwave-assisted approach. Microwave synthesis, in particular, can dramatically reduce reaction times from hours to minutes, minimizing the formation of thermal decomposition byproducts.[6] A study on related heterocycles showed excellent yields in as little as 25 minutes at 60°C using a nanocatalyst, highlighting the potential for milder conditions.[5]
-
Q3: The yield is reasonable, but the product's purity is low. How can I improve the purification process?
A3: The target molecule has both an acidic (hydroxyl) and a basic (amino and triazole nitrogens) character, which can be exploited for purification. Poor solubility can also be a challenge.
-
Causality: The primary impurities are often unreacted starting materials or soluble side products. A simple precipitation and wash may not be sufficient to remove them all.
-
Troubleshooting Protocol:
-
pH-Adjusted Work-up: After cooling the reaction, instead of pouring directly into water, carefully neutralize the acetic acid with a base like sodium bicarbonate solution until the pH is ~7-8. This will often cause the product to precipitate cleanly while keeping some acidic or very basic impurities in the aqueous layer.
-
Recrystallization: This is the most effective method for purification. The choice of solvent is critical. Based on the polarity of the molecule, consider the following systems:
-
Dimethylformamide (DMF) / Water
-
Ethanol / Water
-
Acetic Acid / Water
-
-
Procedure for Recrystallization: Dissolve the crude product in a minimal amount of the hot solvent (e.g., DMF). Once fully dissolved, slowly add the anti-solvent (e.g., water) until the solution becomes faintly turbid. Heat again until clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Process Optimization Strategies
Moving beyond troubleshooting, these strategies can be proactively implemented to improve yield and efficiency.
dot
Caption: Key steps in the synthesis pathway.
Solvent and Catalyst Screening
The choice of solvent and catalyst has the most significant impact on reaction efficiency. While acetic acid is common, other systems have been used successfully for analogous triazolopyrimidine syntheses.[3]
| Catalyst / Solvent System | Typical Temp (°C) | Pros | Cons | Yield Impact |
| Glacial Acetic Acid | 110-120 | Acts as both solvent and catalyst; simple setup. | Can lead to side reactions; moderate yields. | Baseline |
| Ethanol / p-TSA | 80 | Milder conditions; reduced charring. | Requires separate catalyst; may need longer times. | Potentially Higher Purity |
| NMP / DBU | 100-120 | High boiling point drives reaction; base catalysis. | Difficult to remove solvent; stronger base may cause other side reactions. | Can Improve Yield |
| Solvent-Free / Microwave | 60-100 | Very short reaction times; high efficiency.[5] | Requires specialized equipment. | Often Highest Yield |
Optimizing Reagent Stoichiometry
While a slight excess of the β-ketoester is common, a large excess can lead to impurities.
-
Recommendation: Start with a 1.0 : 1.1 molar ratio of 3-amino-1,2,4-triazole to ethyl acetoacetate. If incomplete conversion of the triazole is a persistent issue, incrementally increase the ethyl acetoacetate to 1.2 or 1.3 equivalents, but monitor impurity formation closely by TLC.
References
-
Zhang, N., Ayral-Kaloustian, S., et al. (2007). Synthesis and SAR of[1][5][6]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Moosavi-Zare, A. R., Najafi, R., & Goudarziafshara, H. (2024). The preparation of[1][5][6]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Advances. Available at: [Link]
-
Abignente, E., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
-
Meti, G. Y., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Ivachtchenko, A. V., et al. (2012). Synthesis of[1][5][6]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Conrad, J. A., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hassan, A. Y. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry. Available at: [Link]
-
Wang, Z., et al. (2021). Design, Synthesis and Biological Evaluation of[1][5][6]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]
-
Dandárová, M., et al. (2001). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Synthetic Communications. Available at: [Link]
-
Zhang, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Gürsoy, E., & Özalp, H. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available at: [Link]
-
Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. Available at: [Link]
-
Brancale, A., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. Available at: [Link]
-
Nasri, S., Bayat, M., & Kochia, K. (2023). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. Molecules. Available at: [Link]
-
Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Stability of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol in Solution
Welcome to the technical support center for 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results with 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol are inconsistent. Could the compound be degrading in my experimental buffer?
A1: Yes, inconsistent results are a classic indicator of compound instability. The triazolopyrimidine scaffold, while generally stable, can be susceptible to degradation under certain conditions.[1] The stability of your compound is not absolute and is critically dependent on the pH, temperature, light exposure, and composition of your solution.[2]
-
pH Influence : The triazolopyrimidine class of molecules can exhibit pH-dependent stability. For some triazolopyrimidines, persistence is greater in acidic (lower pH) soils as the molecule becomes more hydrophobic.[3] Conversely, alkaline conditions can accelerate hydrolysis for many active pharmaceutical ingredients (APIs).[4][5] It is crucial to determine the optimal pH range for your compound.
-
Oxidative Susceptibility : The presence of an amino group and the electron-rich heterocyclic ring system suggest a potential susceptibility to oxidation. Dissolved oxygen in your buffer or the presence of trace metal ions can catalyze oxidative degradation.[4]
-
Recommendation : We strongly advise performing a preliminary stability assessment in your specific buffer. A simple experiment would be to incubate the compound in your buffer at the planned experimental temperature, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzing them by HPLC to check for the appearance of degradation products or a decrease in the main peak area.
Q2: What are the most critical factors I should consider when preparing and storing stock solutions of this compound?
A2: Based on the general principles of API stability, the following factors are paramount:
-
Solvent Choice : Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high solubilizing power and general inertness. However, long-term stability in DMSO should be verified.
-
pH of Aqueous Solutions : If preparing aqueous working solutions, the pH is critical. As a first step, we recommend preparing buffers in a neutral pH range (e.g., 6.5-7.5) and evaluating stability. Avoid strongly acidic or basic conditions unless your experimental protocol demands it and you have verified stability.[3]
-
Temperature : Store stock solutions at -20°C or, preferably, -80°C to minimize degradation kinetics.[4] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Prepare smaller aliquots for single use.
-
Light Exposure (Photostability) : Protect solutions from light, especially UV light, by using amber vials or wrapping containers in aluminum foil.[6] Photodegradation can be a significant issue for heterocyclic compounds.[7]
-
Inert Atmosphere : For long-term storage or if the compound proves to be sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q3: I see a new peak appearing in my chromatogram over time. How can I determine if it's a degradation product?
A3: The appearance of a new peak, especially one that grows as the parent peak decreases, is strong evidence of degradation. To confirm this and characterize the stability of your compound, a Forced Degradation Study is the industry-standard approach.[8][9]
Forced degradation (or stress testing) involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[2] This helps to:
-
Identify likely degradation products.
-
Understand the degradation pathways.
-
Develop a "stability-indicating" analytical method—an HPLC method that can separate the parent compound from all potential degradation products.[7]
By comparing the chromatograms of your aged sample to those from the forced degradation study, you can tentatively identify the nature of the degradation (e.g., if the new peak matches a peak from the acid-stressed sample, it's likely a hydrolysis product).
Troubleshooting Guide: Investigating Compound Instability
Issue: I suspect 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol is degrading in my aqueous assay buffer (pH 8.0) at 37°C.
This troubleshooting guide will walk you through setting up a forced degradation study to understand the stability profile of your compound.
The logical flow is to first stress the compound under various conditions, then use an appropriate analytical method to resolve and identify the parent compound and any new degradants.
Caption: Experimental workflow for a forced degradation study.
Protocols for Forced Degradation Studies
This section provides detailed steps for conducting a forced degradation study, which is essential for developing a stability-indicating method.[2][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Protocol 1: Sample Preparation and Stress Conditions
-
Prepare a Primary Stock Solution : Prepare a 1 mg/mL stock solution of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol in a suitable organic solvent (e.g., DMSO or Methanol).
-
Set Up Stress Conditions : For each condition, dilute the stock solution to a final concentration of ~100 µg/mL. Prepare a "time zero" (t=0) sample by immediately neutralizing (if necessary) and diluting the sample for analysis.
-
Acid Hydrolysis : Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis : Mix with 0.1 M NaOH. Keep at room temperature (hydrolysis is often rapid in base).[4]
-
Oxidative Degradation : Mix with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation : Mix with your assay buffer. Incubate at 60°C, protected from light.
-
Photolytic Degradation : Expose the solution (in a photochemically transparent container) to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).[6] Run a dark control in parallel.
-
-
Sampling : Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Quenching : Stop the degradation reaction before analysis.
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For other samples, dilution in the mobile phase is often sufficient.
-
-
Analysis : Analyze all samples by a suitable HPLC-UV method. Using a mass spectrometer (LC-MS) detector is highly beneficial for identifying the mass of potential degradation products.[7]
Protocol 2: Developing a Stability-Indicating HPLC Method
-
Column Selection : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase :
-
A : 0.1% Formic Acid in Water
-
B : 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic mobile phase helps to produce sharp peaks for amine-containing compounds.
-
-
Gradient Elution : Start with a shallow gradient to ensure separation of the parent peak from any early-eluting, polar degradation products.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
-
Detection : Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths and to perform peak purity analysis. A wavelength of ~254 nm is often a good starting point for aromatic heterocyclic systems.
-
Method Validation : Once developed, the method should be validated for specificity, linearity, accuracy, and precision, according to ICH guidelines.[7] The key is to demonstrate that the parent peak is spectrally pure in all stressed samples, proving that no degradants co-elute.
Data Interpretation and Summary
Your results can be summarized to provide a clear stability profile of the compound.
| Stress Condition | Incubation Time (h) | % Degradation | No. of Degradation Products | Major Degradant (m/z) |
| 0.1 M HCl (60°C) | 24 | 15.2% | 2 | 184.1 |
| 0.1 M NaOH (RT) | 8 | 21.5% | 1 | 168.1 |
| 3% H₂O₂ (RT) | 24 | 8.9% | 3 | 182.1 (M+16) |
| Buffer (60°C) | 24 | 4.5% | 1 | 184.1 |
| Light (ICH Q1B) | - | 11.8% | 2 | Not Determined |
This is example data and should be experimentally determined.
-
Alkaline Instability : The compound shows the most rapid degradation under basic conditions, suggesting the pyrimidine ring may be susceptible to alkaline hydrolysis.[4]
-
Acid and Thermal Degradation : Degradation is observed under acidic and thermal stress, possibly leading to the same hydrolytic degradant (m/z 184.1).
-
Oxidative Sensitivity : The compound degrades in the presence of H₂O₂, and the major degradant with mass M+16 suggests the formation of an N-oxide or similar oxidation product.
-
Photostability : The compound is not photostable and requires protection from light.[6]
Based on the structure and common degradation patterns of heterocyclic APIs, a potential degradation pathway can be hypothesized. This helps in tracking and identifying degradants.
Caption: Hypothetical degradation pathways for the compound.
Final Recommendations
-
Always perform stability checks in your specific experimental media. Do not rely solely on generic information.
-
For routine use, prepare fresh working solutions from frozen, aliquoted stock solutions to ensure consistency.
-
Protect all solutions containing 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol from light and store them at an appropriate pH and temperature.
-
If you observe significant degradation, a full forced degradation study is the most robust way to understand the problem and develop a reliable analytical method.[2][9]
References
-
Microna Agriculture. HOW SOIL PH AFFECTS THE ACTIVITY AND PERSISTENCE OF HERBICIDES. [Link]
-
Jabusch, T., & Tjeerdema, R. (2005). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
Sharma, M., & Kumar, S. (2016). Forced degradation studies. MedCrave online. [Link]
-
Reddy, B. P., & Reddy, Y. R. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
-
The Analyst. (1974). Assay methods for use in stability studies of 2-amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-[3][8][10]triazolo[1,5-a]pyrimidine. Royal Society of Chemistry. [Link]
-
IndiaMART. 2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
El-Sayed, N. N. E., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. micronaag.com [micronaag.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. database.ich.org [database.ich.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. medcraveonline.com [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the successful crystallization of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS: 40775-79-9). This compound, like many triazolopyrimidine derivatives, presents unique challenges due to its structural properties, including potential for polymorphism and variable solubility.[1][2] This document is structured to provide rapid answers through FAQs and in-depth solutions through comprehensive troubleshooting guides.
Physicochemical Properties Reference Table
A foundational understanding of the molecule's properties is critical for designing a successful crystallization strategy.
| Property | Value | Source |
| CAS Number | 40775-79-9 | [3] |
| Molecular Weight | 165.15 g/mol | [3] |
| IUPAC Name | 2-amino-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-ol | [3] |
| LogP | -0.28 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
The low LogP value and multiple hydrogen bond donors/acceptors suggest that the molecule has polar characteristics, which will heavily influence solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: Given the molecule's polarity, start with polar aprotic solvents like DMSO, DMF, or NMP for initial dissolution, followed by the addition of a miscible anti-solvent. For cooling crystallization, polar protic solvents like methanol, ethanol, or isopropanol, or mixtures with water, may be effective. Due to the structural similarities with other triazolopyrimidine derivatives that exhibit solubility challenges, a systematic solvent screening is highly recommended.[1]
Q2: I'm not getting any crystals, just clear solution. What's the first thing I should check?
A2: This indicates that your solution is not supersaturated, which is the essential driving force for crystallization.[5] You can achieve supersaturation by:
-
Concentrating the solution: Slowly evaporate the solvent.
-
Adding an anti-solvent: Introduce a solvent in which the compound is insoluble.
-
Cooling the solution: The compound is likely less soluble at lower temperatures. Ensure your initial concentration is high enough to approach the saturation point at the initial temperature.
Q3: My experiment resulted in an oil or amorphous solid. How can I promote crystal formation?
A3: "Oiling out" or precipitating as an amorphous solid typically occurs when the level of supersaturation is too high, causing the compound to crash out of solution before it can form an ordered crystal lattice.[5] To resolve this:
-
Reduce the cooling rate: Slow, controlled cooling gives molecules time to orient themselves.
-
Decrease the concentration: Start with a more dilute solution.
-
Use a different solvent/anti-solvent system: A system where the compound is slightly more soluble can slow down the precipitation process.
-
Introduce seed crystals: If you have a few crystals from a previous attempt, adding them to a supersaturated solution can initiate controlled growth.[6]
Q4: The crystals are extremely fine needles, making them difficult to filter and handle. How can I change the crystal habit?
A4: Needle-like morphology is often a result of rapid crystal growth along one axis, typically driven by high supersaturation.[5] To obtain more equant (block-like) crystals, which have better handling properties[7]:
-
Lower the supersaturation: Use a slower cooling rate or a slower rate of anti-solvent addition.[5]
-
Change the solvent: The interaction between the solvent and specific crystal faces can alter the growth rates of those faces. Polar solvents may favor different habits than non-polar ones.[5]
-
Use additives: Small amounts of structure-directing additives or impurities can selectively adsorb to certain crystal faces, inhibiting growth in that direction and promoting a different morphology.[7]
In-Depth Troubleshooting Guides
Problem 1: Persistent Failure to Induce Crystallization
If basic methods fail to produce crystals, a more systematic approach is required. This often points to kinetic barriers to nucleation.
Nucleation, the first step of crystallization, requires molecules to overcome an energy barrier to form a stable nucleus.[8] If the solution is not sufficiently supersaturated or if impurities are inhibiting this process, nucleation will not occur.
Caption: Troubleshooting Decision Tree for Crystallization Failure.
Problem 2: Controlling Polymorphism
Triazolopyrimidine derivatives can exhibit polymorphism, where the same molecule crystallizes into different solid-state forms with distinct physicochemical properties.[2] Controlling which polymorph is produced is critical for consistency in drug development.[9]
Different polymorphs have different thermodynamic stabilities. The form that crystallizes depends on a delicate interplay of factors like solvent, temperature, and supersaturation level, which influence both thermodynamic and kinetic outcomes.[2] A metastable form might crystallize first (kinetically favored) before slowly converting to the most stable form.
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can stabilize different intermolecular interactions, leading to different polymorphs. A comprehensive screening of various solvent classes is the most effective strategy.
-
Control of Supersaturation:
-
Low Supersaturation (near the solubility curve): Tends to yield the most thermodynamically stable form due to slower growth rates that allow molecules to find their lowest energy state.
-
High Supersaturation (far from the solubility curve): Often yields metastable polymorphs, as nucleation occurs rapidly without sufficient time for thermodynamic equilibrium.[5]
-
Caption: Impact of Supersaturation on Crystallization Outcomes.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol is designed to efficiently identify suitable solvent systems for crystallization. It is a crucial first step in developing a robust crystallization process.[9]
Caption: Workflow for Systematic Solvent Screening.
-
Qualitative Solubility Assessment:
-
Place ~5-10 mg of the compound into several vials.
-
Add a range of solvents (0.5 mL) covering different polarity classes (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane, THF, DMSO).
-
Observe solubility at room temperature and with gentle heating. Classify solvents as "Poor," "Moderate," or "Good."
-
-
Cooling Crystallization:
-
Select a "Good" or "Moderate" solvent.
-
Prepare a near-saturated solution at an elevated temperature (e.g., 50-60°C).
-
Filter the hot solution to remove any particulates.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C).
-
Observe for crystal formation over 24-48 hours.
-
-
Anti-Solvent Crystallization:
-
Dissolve the compound in a minimal amount of a "Good" solvent (e.g., DMSO, NMP).[10]
-
Slowly add a miscible "Poor" solvent (anti-solvent, e.g., water, heptane) dropwise until turbidity persists.[10]
-
If no crystals form, add a few more drops of the "Good" solvent to redissolve the precipitate, and allow the solution to stand undisturbed.
-
-
Slow Evaporation:
-
Dissolve the compound in a "Moderate" solvent in a vial.
-
Cover the vial with a cap containing a pinhole or with parafilm pierced with a needle.
-
Allow the solvent to evaporate slowly in a fume hood over several days.
-
-
Analysis:
-
Examine any solids formed under a microscope to assess crystal quality and morphology.
-
Isolate the crystals, dry them, and calculate the yield.
-
Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) to check for crystallinity and identify potential polymorphs.[2]
-
References
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [Link]
-
7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. (2024). ResearchGate. [Link]
-
5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo. [Link]
-
[1][3][4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. [Link]
-
2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity. IndiaMART. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). PMC. [Link]
-
Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. (2012). PMC. [Link]
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (2016). PMC. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). Universitas Pendidikan Indonesia. [Link]
-
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (2025). CrystEngComm. [Link]
-
Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. (2024). PubMed. [Link]
-
Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm. [Link]
-
Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. (2012). ResearchGate. [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. [Link]
-
(PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). ResearchGate. [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI. [Link]
-
Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications. [Link]
-
(PDF) SOLID FORM DEVELOPMENT FOR POORLY SOLUBLE COMPOUNDS. (2019). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]
- 6. unifr.ch [unifr.ch]
- 7. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syrris.com [syrris.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
Technical Support Center: Optimizing Reaction Conditions for Triazolopyrimidine Synthesis
Welcome to the technical support center for the synthesis of triazolopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the synthesis of triazolopyrimidines and optimize your reaction conditions for higher yields and purity.
Introduction to Triazolopyrimidine Synthesis
Triazolopyrimidines are a significant class of nitrogen-containing fused heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1][2][3] The two most commonly synthesized isomers are the[4][5]triazolo[1,5-a]pyrimidine and the[4][5]triazolo[4,3-a]pyrimidine.
The most prevalent synthetic strategy involves the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[6][7] Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[2][8]
This guide will focus on troubleshooting and optimizing these key synthetic steps.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during your experiments. Each answer provides a causal explanation and actionable steps to resolve the problem.
Issue 1: Low or No Yield in the Initial Cyclocondensation Reaction
Question: I am reacting 3-amino-1,2,4-triazole with a β-ketoester to synthesize a 7-hydroxytriazolopyrimidine, but I am getting a very low yield or no product at all. What could be the problem?
Answer:
This is a common issue that can often be traced back to suboptimal reaction conditions or the nature of your starting materials. Here’s a breakdown of potential causes and solutions:
-
Inadequate Reaction Temperature and Time: The cyclocondensation reaction often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to be productive. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Solution: For reactions in acetic acid, refluxing at 100-120 °C for 12-16 hours is a common starting point.[8] If using a higher boiling solvent like DMF, you may need to adjust the temperature accordingly. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in this reaction. Acetic acid is frequently used as it acts as both a solvent and an acid catalyst, facilitating the dehydration step of the cyclization. Using a non-acidic solvent without a catalyst may result in a stalled reaction.
-
Solution: If not already using it, switch to glacial acetic acid as the solvent.[8] Alternatively, if your starting materials are sensitive to strong acids, you can use a high-boiling polar aprotic solvent like DMF or a polar protic solvent like ethanol in the presence of a base catalyst such as sodium ethoxide or a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
-
Steric Hindrance: If your 1,3-dicarbonyl compound is sterically hindered, the reaction rate can be significantly reduced.
-
Solution: In such cases, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times. The use of a stronger acid or base catalyst might also be beneficial.
-
-
Purity of Starting Materials: Impurities in your 3-aminotriazole or 1,3-dicarbonyl compound can interfere with the reaction.
-
Solution: Ensure your starting materials are pure. Recrystallize or purify them by column chromatography if necessary.
-
Issue 2: Formation of an Unexpected Isomer
Question: I have synthesized a triazolopyrimidine, but the NMR spectrum does not match the expected[4][5]triazolo[1,5-a]pyrimidine isomer. I suspect I have formed the[4][5]triazolo[4,3-a]pyrimidine isomer. Why did this happen and can I control it?
Answer:
You are likely observing the result of a Dimroth rearrangement , a common isomerization in triazolopyrimidine chemistry where the initially formed, kinetically favored[4][5]triazolo[4,3-c]pyrimidine (a tautomer of the [4,3-a] isomer) can rearrange to the more thermodynamically stable[4][5]triazolo[1,5-c]pyrimidine (a tautomer of the [1,5-a] isomer).[5][9][10]
-
Mechanism of the Dimroth Rearrangement: The rearrangement is often catalyzed by acid or base and involves a ring-opening of the pyrimidine ring, followed by rotation and ring-closure to form the more stable isomer.[5][10]
-
Factors Influencing the Rearrangement:
-
pH of the reaction medium: Both acidic and basic conditions can promote the rearrangement.[5][9]
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the rearrangement.
-
Substituents: The electronic and steric nature of the substituents on the triazolopyrimidine core can influence the relative stability of the isomers and the rate of rearrangement.
-
-
How to Control the Isomer Formation:
-
To favor the[4][5]triazolo[4,3-a]pyrimidine (kinetic product): Use milder reaction conditions, such as lower temperatures and shorter reaction times. Neutral reaction conditions, if possible, may also help to suppress the rearrangement.
-
To favor the[4][5]triazolo[1,5-a]pyrimidine (thermodynamic product): Employ more forcing conditions, such as prolonged heating in an acidic or basic medium. In some cases, the initially formed kinetic product can be isolated and then intentionally isomerized by heating in an appropriate solvent with an acid or base catalyst.[10]
-
-
Purification of Isomers: If you have a mixture of isomers, they can often be separated by column chromatography on silica gel, as they typically have different polarities.[11]
Issue 3: Incomplete Chlorination of 7-Hydroxytriazolopyrimidine with POCl₃
Question: I am trying to convert my 7-hydroxytriazolopyrimidine to the 7-chloro derivative using phosphorus oxychloride (POCl₃), but the reaction is incomplete, and I recover a significant amount of starting material after workup. What am I doing wrong?
Answer:
The chlorination of hydroxypyrimidines with POCl₃ is a standard transformation, but several factors can lead to incomplete conversion.
-
Insufficient Reagent or Temperature: POCl₃ is both the chlorinating agent and often the solvent. The reaction typically requires refluxing in neat POCl₃ at temperatures around 80-100 °C for 2 hours.[8] Using a stoichiometric amount of POCl₃ in another solvent may require higher temperatures and longer reaction times.
-
Hydrolysis during Workup: POCl₃ reacts violently with water. If the workup is not performed carefully, the intermediate phosphorylated species can hydrolyze back to the starting material.[12]
-
Solution: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. Cool the reaction mixture in an ice bath and slowly quench by pouring it onto crushed ice with vigorous stirring. It is crucial to maintain a low temperature during the quench. Alternatively, you can dilute the reaction mixture with an inert solvent like dichloromethane before quenching.[12]
-
-
Presence of Water: Any moisture in the reaction setup will consume POCl₃ and reduce its effectiveness.
-
Solution: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Byproducts: The reaction can sometimes lead to the formation of phosphorylated intermediates that are difficult to convert to the desired chloro derivative.[13]
-
Solution: The addition of a base like pyridine or triethylamine can sometimes facilitate the reaction.[14] In some cases, using a mixture of POCl₃ and PCl₅ can be more effective.
-
Issue 4: Low Yield in Nucleophilic Substitution on 7-Chlorotriazolopyrimidine
Question: I am performing a nucleophilic aromatic substitution (SNAᵣ) on a 7-chlorotriazolopyrimidine with an amine, but the yield is poor. How can I improve it?
Answer:
The success of this reaction depends on the nucleophilicity of the incoming nucleophile, the stability of the leaving group (chloride is a good leaving group), and the reaction conditions.
-
Insufficiently Activated Substrate: The triazolopyrimidine ring system is electron-deficient, which facilitates SNAᵣ. However, if your nucleophile is weak, the reaction may be slow.
-
Solution: The reaction is often carried out at elevated temperatures (80-100 °C) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMF.[8] The use of a base can also be beneficial to deprotonate the nucleophile (if it's an alcohol or thiol) or to scavenge the HCl generated during the reaction with an amine. Common bases include triethylamine or potassium carbonate.
-
-
Side Reactions: At high temperatures, side reactions can occur, leading to lower yields of the desired product.
-
Solution: Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.
-
-
Steric Hindrance: A bulky nucleophile or a sterically hindered 7-chlorotriazolopyrimidine can slow down the reaction.
-
Solution: In such cases, longer reaction times or higher temperatures may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the triazolopyrimidine core?
A1: The most common methods include:
-
Cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their equivalents. This is the most widely used and versatile method.[6]
-
Conversion of a[4][5]triazolo[4,3-a]pyrimidine to a[4][5]triazolo[1,5-a]pyrimidine via a Dimroth rearrangement. [7]
-
Oxidative cyclization of pyrimidin-2-yl-amidines. [7]
Q2: What is the role of acetic acid in the cyclocondensation reaction?
A2: Acetic acid serves a dual purpose: it is a polar protic solvent that can dissolve the starting materials, and it acts as an acid catalyst to promote the dehydration of the intermediate formed during the cyclization, leading to the final aromatic triazolopyrimidine.
Q3: How can I purify my final triazolopyrimidine product?
A3: Purification is typically achieved by one or more of the following techniques:
-
Recrystallization: If the product is a solid with good crystallinity, recrystallization from a suitable solvent or solvent mixture is an effective way to obtain high purity material.
-
Column Chromatography: This is a very common method for purifying triazolopyrimidines, especially when dealing with mixtures of isomers or when the product is an oil. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).[8]
-
Precipitation/Trituration: Sometimes, the product can be purified by precipitating it from the reaction mixture by adding an anti-solvent or by triturating the crude material with a solvent in which the impurities are soluble but the product is not.[15]
Q4: Are there any safety precautions I should be aware of when working with POCl₃?
A4: Yes, phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. Quenching of the reaction should be done with extreme care in an ice bath.
Experimental Protocols and Data
Table 1: Typical Reaction Conditions for the Synthesis of 7-Hydroxy-[4][5][6]triazolo[1,5-a]pyrimidines
| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 3-oxo-3-phenylpropanoate | Acetic Acid | - | 120 | 14 | 95 | [15] |
| Ethyl acetoacetate | Ethanol | Sodium Ethoxide | Reflux | 12 | 79 | |
| Methyl 2-oxocyclopentane-1-carboxylate | Acetic Acid | - | Reflux | 2-5 | - | |
| Ethyl 3-oxo-3-phenylpropanoate | Water | DBU | Reflux | 0.08 | 93 |
Protocol 1: General Procedure for the Synthesis of 5-Phenyl-[4][5][6]triazolo[1,5-a]pyrimidin-7-ol[16]
-
To a solution of ethyl 3-oxo-3-phenylpropanoate (10.0 g, 52.1 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask, add 3-amino-1,2,4-triazole (4.8 g, 57.3 mmol).
-
Heat the reaction mixture at 120 °C for 14 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the acetic acid under reduced pressure. Toluene can be added as an azeotropic agent to aid in the removal of residual acetic acid.
-
Triturate the resulting solid with diethyl ether.
-
Collect the solid by filtration and dry it under high vacuum to afford the desired product as a white solid.
Protocol 2: General Procedure for the Synthesis of 7-Chloro-5-phenyl-[4][5][6]triazolo[1,5-a]pyrimidine[9]
-
To a round-bottom flask, add 5-phenyl-[4][5]triazolo[1,5-a]pyrimidin-7-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask in a fume hood.
-
Heat the mixture to 80-100 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully remove the excess POCl₃ by vacuum distillation.
-
In an ice bath, slowly and carefully pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Decision tree for troubleshooting low yield.
Caption: The Dimroth rearrangement equilibrium.
References
-
Controlled Dimroth Rearrangement in the Suzuki-Miyaura Cross Coupling of Triazolopyridopyrimidines. ResearchGate. Available from: [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available from: [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. Available from: [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oft[4][5]riazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oft[4][5]riazolo[1,5-c]pyrimidine derivatives. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available from: [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. National Center for Biotechnology Information. Available from: [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[4][5]riazolo[4,3-a]pyrimidines. National Center for Biotechnology Information. Available from: [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. Available from: [Link]
-
Advancements in the Synthesis of Triazolopyrimidines. OARE. Available from: [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Samara Journal of Science. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. Available from: [Link]
-
One pot synthesis of novel thiazolo[3,2-b]t[4][5]riazoles: A useful synthetic application of the acidified acetic acid method. ResearchGate. Available from: [Link]
-
Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. ResearchGate. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]
-
A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. PubMed. Available from: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available from: [Link]
-
Intramolecular hydrogen bonding-assisted cyclocondensation of α-diazoketones with various amines: a strategy for highly efficient Wolff 1,2,3-triazole synthesis. Royal Society of Chemistry. Available from: [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Cardiff University. Available from: [Link]
-
Nucleophilic Substitution Reaction. BYJU'S. Available from: [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. Available from: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ScienceDirect. Available from: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. Available from: [Link]
-
Nucleophilic Substitution Reactions. University of Calgary. Available from: [Link]
-
How should I proceed in Chlorination using POCl3? ResearchGate. Available from: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. Available from: [Link]
-
Eight isomers of the triazolopyrimidine nucleus. ResearchGate. Available from: [Link]
-
7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. Available from: [Link]
-
A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. ResearchGate. Available from: [Link]
-
Synthesis and isomerization of some novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. PubMed. Available from: [Link]
-
18.04 Predicting Products of Nucleophilic Substitution Reactions. YouTube. Available from: [Link]
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in the Synthesis of Triazolopyrimidines [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 11. Synthesis and isomerization of some novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol and Related Kinase Inhibitors
Welcome to the technical support center for researchers utilizing the triazolo[1,5-a]pyrimidine scaffold, exemplified by compounds such as 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. This guide is designed for drug development professionals and academic researchers aiming to enhance the precision of their experiments by minimizing off-target effects, a critical step in kinase inhibitor development.
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) is a versatile heterocyclic scaffold. Due to its structural similarity to the purine ring, it has been explored as a purine surrogate in drug design.[1] This has led to the development of TP derivatives as inhibitors for a variety of targets, including kinases, viral polymerases, and even as agents that interact with microtubules.[1][2][3][4]
While this scaffold holds immense therapeutic promise, a common challenge in kinase inhibitor research is ensuring target specificity. Off-target effects, where a compound interacts with unintended proteins, can lead to misleading experimental results and potential toxicity.[5][6] This guide provides a structured approach to identifying, understanding, and mitigating these effects.
Troubleshooting Guide
This section addresses common experimental issues that may indicate off-target activity.
Problem 1: Observed cellular phenotype is inconsistent with the known function of the target kinase.
-
Potential Cause: The compound may be inhibiting one or more unintended kinases or other proteins, leading to a biological response that is independent of the intended target.[7] This is a strong indicator of significant off-target activity.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that your compound directly interacts with the intended kinase in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10] A positive thermal shift indicates target engagement.
-
Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of the target kinase in your cell model.[7] If the phenotype is reversed, it strongly suggests the effect is on-target. If the phenotype persists, it is likely due to off-target effects.
-
Utilize Structurally Unrelated Inhibitors: Test other known inhibitors of the same target that have a different chemical scaffold.[11] If these compounds do not reproduce the observed phenotype, it further points to an off-target effect of your initial compound.
-
Problem 2: Discrepancy between biochemical assay potency (IC50) and cellular assay potency (EC50).
-
Potential Cause 1: ATP Competition. Biochemical kinase assays are often performed at low, fixed ATP concentrations.[7] In contrast, intracellular ATP concentrations are much higher (in the millimolar range). An ATP-competitive inhibitor will appear less potent in cells due to competition with endogenous ATP.[12]
-
Troubleshooting Steps:
-
Measure the IC50 of your compound at varying ATP concentrations in your biochemical assay, including a concentration that mimics physiological levels (e.g., 1-5 mM). This will provide a more accurate prediction of its cellular potency.
-
-
Potential Cause 2: Cell Permeability and Efflux. The compound may have poor membrane permeability, limiting its access to the intracellular target. Alternatively, it could be a substrate for efflux pumps like P-glycoprotein (ABCB1), which actively remove it from the cell.[7] Notably, some triazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of ABCB1.[13][14]
-
Troubleshooting Steps:
-
Assess the physicochemical properties of your compound to predict its permeability.
-
Use cell lines with known expression levels of common efflux pumps to determine if your compound is a substrate. Co-incubation with known efflux pump inhibitors can also help clarify this.
-
Problem 3: High levels of cytotoxicity observed at concentrations required for target inhibition.
-
Potential Cause: The observed toxicity may be a result of inhibiting off-target kinases that are essential for cell survival.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully compare the dose-response curve for target inhibition with the dose-response curve for cytotoxicity. A narrow window between these two curves suggests that off-target effects may be contributing to cell death.
-
Kinome Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.[15] Services from companies like Reaction Biology offer comprehensive kinase profiling. This can reveal kinases that are inhibited at concentrations similar to your intended target and may be responsible for the observed toxicity.
-
Counter-Screening: Once potential off-targets are identified, perform functional assays to confirm their inhibition in cells.
-
Frequently Asked Questions (FAQs)
Q1: How can I proactively assess the selectivity of my triazolo[1,5-a]pyrimidine derivative?
A1: The most effective proactive approach is to perform a kinome-wide selectivity screen early in your research.[7] This involves testing your compound against a large panel of kinases (often over 400) at a fixed concentration.[15] The results will provide a "selectivity score," indicating how specific your compound is for its intended target.[16] Computational methods can also be used to predict potential off-targets based on the similarity of ATP binding sites across the kinome.[17]
Q2: What is a "structurally distinct" or "orthogonal" control, and why is it important?
A2: A structurally distinct control is an inhibitor of your target kinase that has a different chemical scaffold.[11] Using such a control is crucial for validating that an observed phenotype is due to the inhibition of the intended target and not an artifact of the chemical structure of your primary compound. If two structurally different inhibitors produce the same biological effect, it provides strong evidence for on-target activity.
Q3: How does the conformation of the kinase (active vs. inactive) affect inhibitor selectivity?
A3: Protein kinases exist in different conformational states, primarily "active" and "inactive".[18][19]
-
Type I inhibitors bind to the active conformation of the kinase. Since the ATP-binding site is highly conserved in this state, Type I inhibitors often have more off-targets.[19]
-
Type II inhibitors bind to the inactive conformation, which is often more structurally diverse among different kinases.[18][19] This can lead to higher selectivity. Imatinib is a classic example of a Type II inhibitor that achieves high selectivity by binding to the inactive conformation of Abl kinase.[19] Understanding the conformational state your compound targets can guide efforts to improve its selectivity.
Q4: What is "scaffold hopping" and how can it be used to reduce off-target effects?
A4: Scaffold hopping is a medicinal chemistry strategy where the core structure (scaffold) of a compound is replaced with a structurally different one while aiming to retain the desired biological activity.[20][21][22][23] This can be a powerful tool to improve selectivity and other drug-like properties.[16][23] By exploring new chemical space, it may be possible to design a compound that maintains potent inhibition of the intended target while eliminating interactions with off-target kinases.[20][21]
Key Experimental Protocols
Protocol 1: Generation of a Dose-Response Curve
A precise dose-response curve is fundamental for determining the potency (IC50 or EC50) of your compound.[24][25]
-
Serial Dilution: Prepare a series of dilutions of your compound, typically in a logarithmic or semi-logarithmic progression. A common starting range is from 10 µM down to 1 pM.
-
Cell Seeding: Plate your cells at an optimal density to ensure they remain in the exponential growth phase throughout the experiment.
-
Compound Treatment: Add the diluted compound to the cells and incubate for a duration relevant to your biological question.
-
Assay Readout: Use an appropriate method to measure the biological response (e.g., a cell viability assay, a reporter gene assay, or a direct measure of target phosphorylation via Western blot or ELISA).
-
Data Analysis: Plot the response as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50/EC50.[26]
| Parameter | Recommendation | Rationale |
| Concentration Range | At least 5 log units | To accurately define the top and bottom plateaus of the curve.[24] |
| Number of Replicates | Minimum of triplicates | To ensure statistical significance. |
| Controls | Vehicle (e.g., DMSO) and positive control inhibitor | To define 0% and 100% inhibition. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in intact cells or cell lysates.[8][10][27] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][9]
-
Cell Treatment: Incubate intact cells with your compound at the desired concentration. Include a vehicle control.
-
Heating Step: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[28]
-
Cell Lysis: Lyse the cells to release their protein content. This can be done through freeze-thaw cycles.[28]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[28]
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of your target protein using Western blotting or another sensitive detection method.[27]
-
Data Analysis: A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.[9]
Visualizations
Workflow for Investigating Off-Target Effects
Caption: A workflow for the systematic investigation and mitigation of off-target effects.
References
-
Di Pietro, O. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Hu, K., et al. (2024). Discovery of Novel[1][2][20]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Hu, K., et al. (2024). Discovery of Novel[1][2][20]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
Unnamed Author. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
-
Unnamed Author. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Gao, W., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]
-
Lee, K., et al. (2024). Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. NIH. [Link]
-
Unnamed Author. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Sun, H., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Unnamed Author. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]
-
Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Unnamed Author. (2018). Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase. PubMed. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Unnamed Author. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Unnamed Author. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Unnamed Author. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Unnamed Author. (n.d.). Synthesis and SAR of[1][2][20]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
-
Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Unnamed Source. [Link]
-
Unnamed Author. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. PubMed. [Link]
-
Unnamed Author. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. [Link]
-
Unnamed Author. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Unnamed Author. (n.d.). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. NIH. [Link]
-
Roskoski, R. Jr. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]
-
Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. [Link]
-
Unnamed Author. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC. [Link]
-
Unnamed Author. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. [Link]
-
Unnamed Author. (2013). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. NIH. [Link]
-
Unnamed Author. (2020). Discovery of[1][2][20]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. PubMed. [Link]
-
Unnamed Author. (n.d.). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PMC. [Link]
-
Unnamed Author. (2019).[1][2][20]Triazolo[1,5-a]pyrimidine derivative (Mol-5) is a new NS5-RdRp inhibitor of DENV2 proliferation and DENV2-induced inflammation. PubMed. [Link]
-
Unnamed Author. (n.d.). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 19. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 26. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
Technical Support Center: Purification of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Welcome to the dedicated technical support guide for the purification of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common purification challenges. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. This molecule possesses both a basic amino group and an acidic hydroxyl group, making it an amphoteric substance. Its purification is often complicated by its limited solubility in many common organic solvents.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₆H₇N₅O | Used for calculating molar equivalents and theoretical yield. |
| Molecular Weight | 165.15 g/mol | Important for accurate measurements and calculations.[1] |
| Appearance | Typically an off-white to pale yellow solid | Color may indicate the presence of impurities. |
| pKa (Predicted) | Amino group: ~3-4; Hydroxyl group: ~8-9 | Crucial for developing an effective acid-base extraction protocol. |
| Solubility | Generally low in common organic solvents (e.g., DCM, EtOAc, Hexanes). Soluble in DMSO, DMF, and aqueous acidic or basic solutions. | Dictates the choice of solvents for recrystallization and chromatography. |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Question 1: My crude product is a dark, oily residue. How can I solidify it and proceed with purification?
Answer: An oily or deeply colored crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents like DMF or DMSO. Here’s a systematic approach to tackle this issue:
Step 1: Trituration
Trituration is the first line of defense to induce crystallization and remove highly soluble impurities.
-
Protocol:
-
Place the oily residue in a flask.
-
Add a small volume of a solvent in which your product is expected to be poorly soluble, but the impurities are soluble. Good starting choices are diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.
-
Stir the mixture vigorously with a spatula or a magnetic stirrer. The goal is to break up the oil and encourage the formation of a solid.
-
If a solid precipitates, continue stirring for 30-60 minutes to maximize recovery.
-
Collect the solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
Step 2: If Trituration Fails - The "Anti-Solvent" Precipitation Technique
If trituration does not yield a solid, the impurities may be preventing crystallization. In this case, dissolving the crude product in a "good" solvent and precipitating it with an "anti-solvent" can be effective.
-
Protocol:
-
Dissolve the oily crude in a minimal amount of a solvent in which it is highly soluble (e.g., DMSO or a small amount of methanol).
-
Slowly add a solvent in which the product is insoluble (an "anti-solvent"), such as water or diethyl ether, while stirring vigorously.
-
Continue adding the anti-solvent until a precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.
-
Question 2: I performed a recrystallization, but the purity did not improve significantly, and I have low recovery. What went wrong?
Answer: This is a common issue that usually points to an inappropriate choice of solvent system or procedural missteps. Let's break down the possible causes and solutions.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For triazolopyrimidine derivatives, solvent systems like ethanol, or mixtures such as DMF/ethanol or DMSO/water are often effective.[2]
-
Insufficient Dissolution: If the compound is not fully dissolved at the boiling point of the solvent, insoluble impurities will be co-collected with your product upon cooling. Ensure you are using enough solvent to completely dissolve the solid at reflux.
-
Cooling Too Rapidly: Rapid cooling can cause the product to crash out of solution, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Product is Too Soluble in the Chosen Solvent: If your compound has some solubility even at low temperatures, you will lose a significant amount of product in the mother liquor.
Optimized Recrystallization Protocol:
-
Solvent Screening: In parallel, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures like ethanol/water) at room temperature and upon heating.
-
Dissolution: Place the crude solid in a flask and add the chosen solvent portion-wise while heating to reflux. Add just enough solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Maximize Recovery: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Question 3: My compound streaks badly on a silica TLC plate, making column chromatography difficult. How can I achieve good separation?
Answer: Streaking on silica gel TLC is a classic sign of a compound that is either highly polar or has acidic/basic properties that lead to strong interactions with the acidic silica surface. Here’s how to troubleshoot this:
TLC Optimization Strategy:
-
Mobile Phase Modification:
-
For Basic Compounds: Add a small amount of a basic modifier to your eluent to neutralize the acidic silica surface. Common choices include 0.5-2% triethylamine (NEt₃) or ammonia in your mobile phase (e.g., DCM/MeOH with 1% NH₄OH).
-
For Acidic Compounds: Add a small amount of an acidic modifier, such as 0.5-2% acetic acid (AcOH) or formic acid, to the eluent. This will protonate your compound and reduce its interaction with the silica.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can be an excellent alternative to silica gel.
-
Reversed-Phase Silica (C18): If your compound has sufficient organic character, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water can provide excellent separation.
-
Column Chromatography Workflow:
The following diagram illustrates a decision-making workflow for developing a column chromatography method for 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Caption: Workflow for developing a column chromatography method.
III. Frequently Asked Questions (FAQs)
Q1: Can I use acid-base extraction to purify 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol?
A1: Yes, acid-base extraction is a powerful technique for this molecule due to its amphoteric nature.[3][4][5] It allows for the separation of your product from non-ionizable (neutral) impurities.
Conceptual Workflow for Acid-Base Extraction:
Caption: Acid-base extraction strategy for purification.
Q2: What are the most likely impurities I should be trying to remove?
A2: Without knowing the specific synthetic route, we can anticipate common impurities in the synthesis of related triazolopyrimidines. These often include:
-
Unreacted Starting Materials: Such as 3-amino-1,2,4-triazole derivatives and 1,3-dicarbonyl compounds.
-
Polymeric Byproducts: Formed from self-condensation or degradation of starting materials and products, especially at high temperatures.
-
Isomeric Byproducts: Depending on the regioselectivity of the cyclization reaction, other triazolopyrimidine isomers may form.
-
Residual Solvents: High-boiling point solvents like DMF and DMSO can be difficult to remove.
Q3: How should I store the purified 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol?
A3: This compound is generally stable.[6] However, to ensure long-term stability, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.
IV. References
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. (n.d.). Retrieved January 22, 2026, from [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022). ORCA - Cardiff University. Retrieved January 22, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved January 22, 2026, from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Acid-base extraction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 22, 2026, from [Link]
-
1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
(PDF) Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]
-
Application Of Acid Base Extraction In Organic Chemistry - Welcome Home Vets of NJ. (n.d.). Retrieved January 22, 2026, from [Link]
-
Preparation of 2-amino-5-methyl-7 H -1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - Semantic Scholar. (2017). Retrieved January 22, 2026, from [Link]
-
2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]
-
New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[3][7][8]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. (2024). Retrieved January 22, 2026, from [Link]
-
2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity - IndiaMART. (n.d.). Retrieved January 22, 2026, from [Link]
-
2-amino-6-ethyl-5-methyl[3][7][8]triazolo[1,5-a]pyrimidin-7-ol, 95% Purity, C8H11N5O, 5 grams - CP Lab Safety. (n.d.). Retrieved January 22, 2026, from [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI. (2023). Retrieved January 22, 2026, from [Link] 24.[3][7][8]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one - MDPI. (2023). Retrieved January 22, 2026, from [Link]
Sources
- 1. Compound 6-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol - Chemdiv [chemdiv.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. indiamart.com [indiamart.com]
- 7. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Triazolopyrimidines
Welcome to the technical support center for the synthesis of substituted triazolopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, we address common challenges encountered in the laboratory, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to access the[1][2][3]triazolo[1,5-a]pyrimidine core?
A1: The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is typically achieved through three primary strategies[4]:
-
Cyclocondensation Reactions: This is the most prevalent method, involving the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds.[4]
-
Dimroth Rearrangement: This involves the conversion of the isomeric[1][3]triazolo[4,3-a]pyrimidine system to the more thermodynamically stable[1][3]triazolo[1,5-a]pyrimidine.[4][5]
-
Oxidative Cyclization: This route utilizes pyrimidin-2-yl-amidines which undergo oxidative cyclization to form the desired fused heterocyclic system.[4]
Each of these methods has its own set of advantages and challenges, which we will explore in more detail in the troubleshooting guides.
Q2: I am getting a mixture of isomers. How can I control the regioselectivity in my reaction?
A2: The formation of regioisomers, particularly the[1][3]triazolo[1,5-a]pyrimidine versus the[1][3]triazolo[4,3-a]pyrimidine, is a frequent challenge.[1] The regiochemical outcome is highly dependent on the reaction conditions and the nature of the starting materials.
Key factors influencing regioselectivity include:
-
Reaction Temperature: Higher temperatures often favor the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer, sometimes via a Dimroth rearrangement of the initially formed [4,3-a] isomer.[5]
-
Solvent and Catalyst: The choice of solvent and the presence of an acid or base catalyst can significantly direct the reaction toward a specific isomer. For instance, acidic conditions often favor the [1,5-a] isomer.
-
Substituents: The electronic and steric properties of the substituents on both the aminotriazole and the 1,3-dicarbonyl compound can influence the site of the initial nucleophilic attack and subsequent cyclization.
A detailed troubleshooting guide for managing regioselectivity is provided below.
Q3: My reaction yield is consistently low. What are the common reasons for this?
A3: Low yields in triazolopyrimidine synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, suboptimal temperature, or an inappropriate catalyst.
-
Side Reactions: The formation of byproducts, such as polymeric materials or products from self-condensation of the starting materials, can consume the reactants and reduce the yield of the desired product.
-
Product Degradation: The desired triazolopyrimidine may be unstable under the reaction conditions, leading to degradation. This is particularly relevant when harsh acidic or basic conditions are employed at high temperatures.
-
Purification Losses: Significant loss of product can occur during workup and purification steps, especially if the product has high solubility in the aqueous phase or if it is difficult to separate from byproducts by chromatography.[6]
Q4: Purification of my substituted triazolopyrimidine is proving difficult. What are some effective purification strategies?
A4: The purification of substituted triazolopyrimidines can be challenging due to their often polar nature and potential for forming closely related impurities. Common and effective techniques include:
-
Flash Chromatography: This is the most widely used method for purifying these compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.[6] Gradient elution is often necessary to separate the product from starting materials and byproducts.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For challenging separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) can be employed.
Troubleshooting Guides
Guide 1: Issue with Regioselectivity - Formation of Isomeric Products
Problem: My reaction is producing a mixture of[1][3]triazolo[1,5-a]pyrimidine and[1][3]triazolo[4,3-a]pyrimidine isomers, making purification difficult and reducing the yield of the desired product.
Root Cause Analysis: The formation of two different regioisomers arises from the two nucleophilic nitrogen atoms in the 3-amino-1,2,4-triazole ring that can participate in the cyclization reaction. The initial condensation can occur at either N2 or N4 of the triazole ring, leading to the two different isomeric products. The Dimroth rearrangement can also contribute to the final isomer ratio.[5]
Workflow for Troubleshooting Regioselectivity:
Caption: Troubleshooting workflow for regioselectivity.
Detailed Troubleshooting Steps:
Step 1: Analyze and Modify Reaction Temperature
-
Rationale: The Dimroth rearrangement, which converts the [4,3-a] isomer to the more stable [1,5-a] isomer, is often temperature-dependent.
-
Action:
-
If the desired product is the [1,5-a] isomer, try increasing the reaction temperature and extending the reaction time to facilitate the rearrangement.
-
If the [4,3-a] isomer is the target, conduct the reaction at a lower temperature to kinetically trap this product before it can rearrange.
-
Step 2: Optimize Solvent and Catalyst
-
Rationale: The polarity of the solvent and the nature of the catalyst can influence the reaction pathway.
-
Action:
-
Acid Catalysis: The use of an acid catalyst, such as acetic acid, often promotes the formation of the [1,5-a] isomer.[6]
-
Base Catalysis: In some cases, a base may favor the formation of the [4,3-a] isomer.
-
Solvent Polarity: Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, xylene) to assess the impact on regioselectivity.
-
| Condition | Favored Isomer | Rationale |
| High Temperature | [1,5-a] | Promotes Dimroth rearrangement to the thermodynamically more stable isomer. |
| Acidic (e.g., AcOH) | [1,5-a] | Can facilitate the cyclization pathway leading to the [1,5-a] product. |
| Low Temperature | [4,3-a] | Favors the kinetically controlled product before rearrangement can occur. |
Step 3: Evaluate the Impact of Substituents
-
Rationale: The electronic and steric nature of the substituents on both the aminotriazole and the dicarbonyl compound can direct the initial nucleophilic attack.
-
Action:
-
If possible, modify the substituents to electronically or sterically favor attack at the desired nitrogen atom of the triazole ring. For example, a bulky substituent on the aminotriazole may favor reaction at the less hindered nitrogen.
-
Guide 2: Low Reaction Yield and Formation of Byproducts
Problem: The yield of my desired substituted triazolopyrimidine is low, and I observe multiple byproducts in the crude reaction mixture.
Root Cause Analysis: Low yields are often a consequence of competing side reactions or incomplete conversion of starting materials. Common side reactions include self-condensation of the 1,3-dicarbonyl compound, decomposition of starting materials or products under the reaction conditions, and the formation of polymeric materials.
Workflow for Improving Yield:
Caption: Workflow for improving reaction yield.
Detailed Troubleshooting Steps:
Step 1: Monitor the Reaction Progress
-
Rationale: It is crucial to determine the optimal reaction time to maximize product formation and minimize byproduct formation.
-
Action:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time. This will help you identify the point of maximum product concentration before significant degradation or byproduct formation occurs.
-
Step 2: Optimize Reaction Conditions
-
Rationale: Temperature and reaction time are critical parameters that control the reaction rate and the prevalence of side reactions.
-
Action:
-
Temperature: If the reaction is slow, consider a moderate increase in temperature. However, be cautious as excessive heat can lead to decomposition. Conversely, if byproduct formation is significant, try lowering the temperature.
-
Reaction Time: Based on your reaction monitoring, establish the optimal reaction time. Avoid unnecessarily long reaction times which can lead to product degradation.
-
Step 3: Adjust the Stoichiometry of Reactants
-
Rationale: An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to side reactions.
-
Action:
-
Systematically vary the molar ratio of the aminotriazole to the 1,3-dicarbonyl compound to find the optimal balance for maximizing the yield of the desired product.
-
Step 4: Explore Different Catalysts and Reaction Media
-
Rationale: The choice of catalyst and solvent can have a profound impact on the reaction outcome.
-
Action:
-
Catalysts: Investigate a range of acid catalysts (e.g., p-toluenesulfonic acid, mineral acids) and base catalysts (e.g., piperidine, sodium ethoxide) to identify one that promotes the desired transformation efficiently.
-
Microwave Synthesis: Consider using microwave irradiation, which can often reduce reaction times and improve yields by minimizing the formation of thermal decomposition products.[7]
-
Green Chemistry Approaches: Explore the use of greener solvents or catalyst systems, which can sometimes offer improved selectivity and yields.[8]
-
Guide 3: Challenges in Product Purification
Problem: I am struggling to isolate my target substituted triazolopyrimidine in high purity from the crude reaction mixture.
Root Cause Analysis: Purification difficulties often arise from the presence of closely related impurities, such as regioisomers or byproducts with similar polarity to the desired product. The physicochemical properties of the target compound, such as high polarity or poor solubility, can also complicate purification.
Systematic Approach to Purification:
Step 1: Characterize the Crude Mixture
-
Rationale: Understanding the composition of the crude mixture is the first step in developing an effective purification strategy.
-
Action:
-
Use LC-MS and ¹H NMR to identify the major components of the crude product, including the desired product, unreacted starting materials, and major byproducts.
-
Step 2: Optimize Flash Chromatography Conditions
-
Rationale: Flash chromatography is a powerful tool, but its effectiveness depends on the proper choice of stationary and mobile phases.[6]
-
Action:
-
Stationary Phase: While silica gel is most common, consider using other stationary phases like alumina (basic or neutral) or C18-reversed phase silica if separation on silica is poor.
-
Eluent System: Systematically screen different solvent systems of varying polarity. A good starting point is a mixture of a nonpolar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol).
-
Gradient Elution: Employing a solvent gradient can often improve the separation of closely eluting compounds.
-
Step 3: Consider Crystallization
-
Rationale: Crystallization can be an excellent method for obtaining highly pure material, especially for solid products.
-
Action:
-
Screen a variety of solvents and solvent mixtures to find a system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Step 4: Utilize Preparative Chromatography Techniques
-
Rationale: For very challenging separations, more advanced chromatographic techniques may be necessary.
-
Action:
-
Preparative TLC: For small-scale purifications, preparative TLC can be a quick way to isolate a pure sample.
-
Preparative HPLC: For larger quantities or when baseline separation is not achievable by flash chromatography, preparative HPLC is a powerful option.
-
References
-
(PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile - ResearchGate. Available from: [Link]
-
Regioselective synthesis of pyrimido triazolo pyrimidine diones - ResearchGate. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. Available from: [Link]
-
Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). Available from: [Link]
-
Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives - ResearchGate. Available from: [Link]
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate. Available from: [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC - NIH. Available from: [Link]
-
New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Triazolopyrimidine Derivatives
Welcome to the technical support hub for the structural elucidation of triazolopyrimidine derivatives. As a core scaffold in medicinal chemistry and drug development, the unambiguous characterization of these nitrogen-rich heterocycles is paramount.[1][2] This guide, presented in a question-and-answer format, addresses the most common and complex challenges encountered during NMR analysis of this compound class. It is designed to provide not just protocols, but the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows severe signal overlap in the aromatic region. How can I resolve and assign the pyrimidine and triazole protons?
This is the most frequent challenge. The protons on both rings of the triazolopyrimidine scaffold often resonate in a narrow chemical shift range (typically δ 7.0-9.5 ppm), leading to a complex multiplet that is difficult to interpret directly.
Causality: The electronic environment of the protons on the fused heterocyclic system results in similar shielding effects. Small changes in substitution can alter the shifts, but overlap is common.
Troubleshooting & Solutions:
-
Solvent-Induced Chemical Shifts: The simplest first step is to re-acquire the spectrum in a different deuterated solvent.[3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts by creating specific solute-solvent interactions (anisotropic effects), often resolving the overlapped signals.[4][5] Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can also cause distinct solvation shifts compared to CDCl₃.[4]
-
2D Homonuclear Correlation (COSY & TOCSY): If changing solvents is insufficient, these experiments are essential.
-
COSY (Correlation Spectroscopy) will reveal which protons are J-coupled (typically through 2 or 3 bonds).[6] This allows you to "walk" along a spin system. For example, you can identify H-5, H-6, and H-7 on the pyrimidine ring if they are coupled.
-
TOCSY (Total Correlation Spectroscopy) is even more powerful in cases of severe overlap. It shows correlations between all protons within a single, uninterrupted spin system, not just immediate neighbors.[7] If H-5 is clearly resolved, a TOCSY experiment can reveal the chemical shifts of H-6 and H-7, even if they are buried in the multiplet.[7]
-
Q2: I've synthesized a triazolopyrimidine, but I'm unsure if I have the[4][8][9]triazolo[1,5-a]pyrimidine or the[4][8][9]triazolo[4,3-a]pyrimidine regioisomer. How can NMR confirm the correct one?
This is a critical structural question, as the synthetic route can sometimes yield one or both regioisomers.[8][9] Standard ¹H and ¹³C NMR are often insufficient for unambiguous differentiation because the chemical shift differences can be subtle.
The Definitive Solution: ¹H-¹⁵N HMBC
The most reliable method is to use a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for nitrogen-15 (¹⁵N).[8][9]
Causality: The key difference between the two isomers is the location of the bridgehead nitrogen atom. In the [1,5-a] isomer, the triazole ring is fused via N1 and N2, resulting in a "pyrrole-like" nitrogen (N4) and a "pyridine-like" nitrogen (N3). In the [4,3-a] isomer, the fusion is via N1 and N4, resulting in a different electronic arrangement. These differences lead to dramatically different ¹⁵N chemical shifts, which can be observed indirectly through their long-range couplings to nearby protons.[8][9]
Workflow for Regioisomer Assignment:
Caption: Workflow for definitive regioisomer assignment using ¹H-¹⁵N HMBC.
Q3: Some of my proton and carbon signals are unusually broad, or I see fewer signals than expected. Could this be tautomerism?
Yes, this is a classic sign of prototropic tautomerism, which is common in nitrogen-rich heterocycles.[10][11][12] If the rate of proton exchange between two or more tautomeric forms is comparable to the NMR timescale, it can lead to signal averaging or exchange broadening.[10]
Causality: The acidic protons on the triazole or pyrimidine rings can migrate, creating a dynamic equilibrium between different structural forms. If this exchange is rapid on the NMR timescale, you observe a single, population-averaged signal. If the exchange is slow, you see distinct signals for each tautomer. At intermediate rates, severe broadening occurs.
Troubleshooting with Variable-Temperature (VT) NMR:
The best way to investigate this is by running the NMR experiment at different temperatures.
-
Cooling the sample slows down the exchange rate. If tautomerism is present, you may observe the single, averaged peak decoalesce and sharpen into two distinct sets of signals corresponding to each tautomer.[13]
-
Heating the sample can sometimes sharpen broad peaks by pushing the exchange into the "fast" regime, resulting in a sharper averaged signal.
| Temperature Effect | Observation | Interpretation |
| Decrease Temp | Broad peak splits into two sharp peaks | Exchange rate is now "slow" on the NMR timescale. |
| Increase Temp | Broad peak becomes one sharp peak | Exchange rate is now "fast" on the NMR timescale. |
| No Change | Peak remains broad | Broadening may be due to other factors (e.g., aggregation, low solubility). |
Q4: How can I determine the 3D conformation and stereochemistry of substituents on the triazolopyrimidine core?
For this, you need to probe through-space correlations, which are independent of through-bond J-coupling. The primary techniques are Nuclear Overhauser Effect (NOE)-based experiments.
Key Experiments: NOESY and ROESY
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows cross-peaks between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[14] This is invaluable for determining relative stereochemistry.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a related experiment that should be your first choice for molecules in the medium-sized range (approx. 700-1200 Da).[15]
Why Choose ROESY? The NOE effect depends on the rate of molecular tumbling in solution. For small molecules, the NOE is positive. For large molecules, it is negative. For medium-sized molecules, the NOE can be close to zero, making signals undetectable in a NOESY experiment.[15] The ROE (the effect measured in ROESY) is always positive, making it a more robust experiment for many drug-like molecules.[15]
Troubleshooting Guides
Guide 1: The Case of the Disappearing (or Broad) N-H Proton
Problem: You can't locate the N-H proton signal, or it appears as a very broad, low-intensity hump.
Caption: Decision tree for troubleshooting problematic N-H proton signals.
Key Insight: The ¹⁴N nucleus has a quadrupole moment that can efficiently relax an attached proton, leading to significant broadening.[13] Furthermore, trace amounts of water in the NMR solvent can catalyze proton exchange, also causing broadening or signal loss.[3]
Experimental Protocols
Protocol 1: Definitive Regioisomer Assignment via ¹H-¹⁵N HMBC
This protocol assumes you have access to a modern NMR spectrometer with a probe capable of ¹⁵N detection or, more commonly, indirect detection via a proton channel.
-
Sample Preparation: Prepare a concentrated sample of your compound (10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Higher concentration is crucial due to the low natural abundance (0.37%) and low gyromagnetic ratio of ¹⁵N.
-
Spectrometer Setup:
-
Acquire standard ¹H and ¹³C{¹H} spectra first to ensure sample integrity and proper referencing.
-
Load a standard, gradient-selected ¹H-¹⁵N HMBC pulse sequence (e.g., hsqcetgplong on Bruker systems).
-
-
Parameter Optimization:
-
¹⁵N Spectral Width: Set a wide spectral width for the ¹⁵N dimension (F1), for example, from -50 to 350 ppm, to ensure all nitrogen signals are captured. Liquid ammonia is typically referenced to 0 ppm.
-
Long-Range Coupling Constant (ⁿJNH): This is the most critical parameter. The experiment is optimized to detect correlations over 2-4 bonds. Set the long-range coupling delay to optimize for a coupling of 5-10 Hz . This is a good starting point for correlations from protons to nitrogens in aromatic systems.
-
Acquisition Time: Due to the low sensitivity, a long acquisition time is necessary.[16] Plan for an experiment duration of 4 to 24 hours, depending on sample concentration and spectrometer sensitivity.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell).
-
Look for cross-peaks that correlate a proton signal (F2 axis) with a nitrogen signal (F1 axis).
-
Key Correlations: For a[4][8][17]triazolo[1,5-a]pyrimidine, you would expect to see correlations from H5 and H7 to the bridgehead nitrogen (N4) and the pyrimidine nitrogen (N8). For the[4][8][17]triazolo[4,3-a]pyrimidine isomer, the correlation patterns and ¹⁵N chemical shifts will be distinctly different.[8][9]
-
Protocol 2: Variable-Temperature (VT) NMR for Tautomerism Study
-
Sample Preparation: Use a solvent with a wide liquid range, such as toluene-d₈ (-95°C to 111°C) or dichloromethane-d₂ (-97°C to 40°C). Ensure the NMR tube is properly sealed to prevent solvent evaporation at high temperatures.
-
Initial Spectrum: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K).
-
Temperature Variation:
-
Cooling: Gradually decrease the probe temperature in 10-20 K increments.
-
Equilibration: At each new temperature, allow the sample to thermally equilibrate for at least 5-10 minutes before starting acquisition. This is critical for accurate results.
-
Acquisition: Acquire a ¹H spectrum at each temperature point. Monitor the chemical shifts and, most importantly, the line shapes of the signals of interest.
-
-
Data Analysis:
-
Stack the spectra to visualize the changes as a function of temperature.
-
Identify the coalescence temperature—the point at which two exchanging signals merge into a single broad peak. This data can be used to calculate the activation energy (ΔG‡) for the tautomeric exchange process.
-
References
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[4][8][17]triazolo[1,5-a] pyrimidine and[4][8][17]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 11(1). [Link]
-
ResearchGate. (2010). Differentiation between[4][8][17]triazolo[1,5-a] pyrimidine and[4][8][17]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. [Link]
-
Decatur, J. (2018). NOESY and ROESY. Vassar College. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 11(1). [Link]
-
ResearchGate. (2019). NMR Prediction with Computational Chemistry. [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Elguero, J., et al. The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Encyclopedia.pub. (2021). Tautomerism Detected by NMR. [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Magnetic Resonance in Chemistry. [Link]
-
University of Ottawa. Nitrogen NMR. [Link]
-
Da Silva, G. G., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Omega. [Link]
-
Bhunia, A., et al. (2013). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 235, 42-50. [Link]
-
Duggan, B. (2017). 15N HMBC sensitivity. UCSD SSPPS NMR Facility Blog. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
Lakomska, I., et al. (2009). Multinuclear NMR spectroscopy and antitumor activity of novel platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines. Inorganica Chimica Acta. [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Al-Ostath, A. I., et al. (2022). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Molecules, 27(13), 4242. [Link]
-
Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]
-
Markhasin, E., et al. (2020). Insights into Protein Dynamics from 15N-1H HSQC. bioRxiv. [Link]
-
El’chaninov, M. M., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(11), 3183. [Link]
-
Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. [Link]
-
Afonin, A. V. (2012). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]
-
Lakomska, I., et al. (2014). Multinuclear magnetic resonance and X-ray characterization of platinum(II) complexes with substituted-1,2,4-triazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). NMR - Interpretation. [Link]
-
ResearchGate. (n.d.). NMR Case Studies: Data Analysis of Complicated Molecules. [Link]
-
Genc, N., et al. (2022). Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Molecules, 27(19), 6296. [Link]
-
LMU Munich. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]
-
nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Kaur, R., & Silakari, O. (2019). An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. Bioorganic Chemistry, 87, 486-505. [Link]
-
Kaur, R., & Silakari, O. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 87, 486-505. [Link]
-
El-Sayed, H. A., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 27(15), 4782. [Link]
-
El Mrayej, H., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 23(4), 1045-1065. [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 805-813. [Link]
-
Fedotova, Y. A., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 27(21), 7488. [Link]
-
ResearchGate. (2001). A study of the Nitrogen NMR spectra of azoles and their solvent dependence. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Gerothanassis, I. P., et al. (2012). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 17(9), 10629-10647. [Link]
-
El Mrayej, H., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry. [Link]
-
ResearchGate. (2017). The ROESY spectra showing only the intermolecular NOE cross peaks... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. unn.edu.ng [unn.edu.ng]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. UCSD SSPPS NMR Facility: 15N HMBC sensitivity [sopnmr.blogspot.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS: 40775-79-9). This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this promising heterocyclic scaffold. Triazolopyrimidine derivatives are widely investigated for their diverse biological activities, but their therapeutic potential can be hampered by poor physicochemical properties.[1][2]
This guide provides a series of structured, question-and-answer-based troubleshooting pathways to systematically diagnose and overcome solubility issues. We will explore the underlying scientific principles of each enhancement strategy, provide actionable experimental protocols, and discuss the potential pitfalls you may encounter.
Part 1: Foundational Knowledge & Initial Assessment
This first section addresses the essential preliminary questions and experiments required to characterize the solubility problem accurately. A thorough understanding of the molecule's intrinsic properties is the foundation for selecting an effective solubilization strategy.
Q1: What are the key structural features of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol that influence its solubility?
A: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features, as well as its solid-state properties.
-
Heterocyclic Core: The fused triazolopyrimidine ring system is largely planar and contains multiple nitrogen atoms. While the nitrogen atoms can act as hydrogen bond acceptors, the overall ring system has limited free rotation and can contribute to strong, stable crystal lattice packing. Overcoming this crystal lattice energy is a primary barrier to dissolution.
-
Ionizable Functional Groups: The molecule possesses two key ionizable groups:
-
An amino group (-NH2) at the 2-position, which is basic and can be protonated to form a cationic ammonium salt at low pH.
-
A hydroxyl group (-OH) at the 7-position, which is part of an enol-keto tautomeric system. This group is weakly acidic and can be deprotonated to form an anionic phenolate-like salt at high pH. The presence of both acidic and basic centers makes the molecule amphoteric, and its net charge—and therefore its solubility—is highly dependent on pH.[3]
-
-
Predicted Lipophilicity (LogP): The calculated LogP value is approximately -0.28, suggesting the molecule is intrinsically hydrophilic.[4] However, this value does not account for the strong intermolecular forces (hydrogen bonding) in the crystal state that can dramatically limit its ability to dissolve in water.
Q2: Before attempting any enhancement techniques, what baseline experiments must I perform?
A: To make informed decisions, you must first quantify the problem. The two most critical baseline experiments are determining the intrinsic aqueous solubility and generating a pH-solubility profile.
Experimental Protocol: Determination of Intrinsic Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed glass vial. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove a precise aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Back-calculate to determine the original concentration in the supernatant, which represents the intrinsic solubility (S₀).
Experimental Protocol: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Solubility Measurement: Repeat the shake-flask method described above for each buffer.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This profile will visually indicate the pH ranges where the compound is most soluble and will be invaluable for guiding pH adjustment and salt formation strategies.[5]
Part 2: Troubleshooting Guide: Step-by-Step Solubility Enhancement Strategies
Once you have established your baseline solubility, you can explore the following strategies. We recommend approaching them in the order presented, as they generally progress from simpler to more complex methods.
Strategy 1: pH Adjustment
This is often the most effective and straightforward method for ionizable compounds.[6]
A: Your pH-solubility profile directly informs the ideal pH for your stock solution or experimental medium.
-
Mechanism: By adjusting the pH of the aqueous medium, you can ionize the compound. At low pH (e.g., < pKa of the amino group), the compound becomes protonated and positively charged. At high pH (e.g., > pKa of the hydroxyl group), it becomes deprotonated and negatively charged. These charged species are significantly more polar than the neutral molecule, leading to stronger interactions with water and a dramatic increase in solubility.[7]
-
Workflow for pH Adjustment:
Caption: Workflow for using pH adjustment to increase solubility. -
Troubleshooting:
-
Issue: The required pH is too extreme and will damage my cells or other reagents.
-
Solution: Prepare a highly concentrated stock solution at the optimal (but extreme) pH. Then, perform a large dilution into your final, neutral pH experimental medium. The brief period of supersaturation may be sufficient for your experiment, but you must visually inspect for any precipitation.
-
Issue: The compound is chemically unstable at low or high pH (hydrolysis).
-
Solution: Assess the stability of your compound at the target pH over time using HPLC. If degradation occurs, pH adjustment is not a viable long-term storage strategy, and you should consider other methods.
-
Strategy 2: Co-solvency
This technique is useful when pH adjustment is insufficient, causes instability, or is incompatible with your experimental system.
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[8][9]
-
Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water and reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[9][10] This allows for a significant increase in the solubility of poorly water-soluble drugs.[11] Common pharmaceutically relevant co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[12][13]
-
Experimental Protocol: Co-solvent Screening
-
Select a panel of 3-4 biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400).
-
Attempt to dissolve a high concentration of your compound (e.g., 10-50 mg/mL) in 100% of each co-solvent to identify potent solubilizers.
-
For the best-performing co-solvent, create a series of binary mixtures with water or buffer (e.g., 80:20, 50:50, 20:80 co-solvent:water).
-
Determine the saturation solubility in each mixture using the shake-flask method.
-
Summarize your findings in a table to identify the minimum amount of co-solvent needed to achieve your target concentration.
-
-
Data Presentation: Example Co-solvent Screening Results
| Co-solvent System (v/v) | Solubility (mg/mL) | Notes |
| 100% Water (pH 7.4) | 0.05 | Baseline |
| 20% Ethanol in Water | 0.8 | Slight improvement |
| 50% Ethanol in Water | 4.5 | Significant improvement |
| 20% PEG 400 in Water | 1.2 | Moderate improvement |
| 50% PEG 400 in Water | 7.8 | Best performance |
| 10% DMSO in Water | 6.5 | High solubility, but consider cell toxicity |
-
Troubleshooting:
-
Issue: My compound precipitates when the co-solvent stock is diluted into my aqueous assay buffer.
-
Solution: This is a common problem with co-solvents, as the drug crashes out when the solvent polarity returns to being highly aqueous.[12] Try diluting the stock slowly while vortexing the buffer. If precipitation persists, you may need to lower the stock concentration or switch to a method like cyclodextrin complexation, which often provides more stable solutions upon dilution.
-
Issue: The co-solvent is toxic to my cells.
-
Solution: Always run a vehicle control (buffer + co-solvent) to assess toxicity. For cell-based assays, DMSO concentrations should generally be kept below 0.5% v/v in the final medium. If toxicity is an issue, cyclodextrins are often a less toxic alternative.[14]
-
Strategy 3: Salt Formation
If you require a stable, solid form of your solubilized compound, creating a salt is a superior approach to relying on pH-adjusted solutions.
A: Salt formation involves reacting your ionizable compound with an acidic or basic counter-ion to create a new molecular entity with different physicochemical properties, including higher aqueous solubility and a faster dissolution rate.[5][15] Approximately 50% of marketed small molecule drugs are administered as salts.[16][17]
-
Mechanism: The salt form has a different crystal structure and lower crystal lattice energy than the parent "free form." When the salt dissolves, it dissociates into the ionized drug and its counter-ion, often leading to a higher apparent solubility than the intrinsic solubility of the neutral compound.[7][15]
-
Workflow for Salt Screening:
Caption: General workflow for salt formation screening. -
Troubleshooting:
-
Issue: No solid salt precipitates from the solution.
-
Solution: The salt may be too soluble in the chosen solvent. Try adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation. Alternatively, slowly evaporate the solvent.
-
Issue: The resulting salt is a sticky, amorphous oil instead of a crystalline solid.
-
Solution: Amorphous forms can be difficult to handle. Try different solvents or crystallization conditions (e.g., slow cooling, vapor diffusion) to obtain a crystalline salt.
-
Issue: The isolated salt is highly hygroscopic (absorbs water from the air).
-
Solution: This is a common stability challenge.[17] The salt must be stored in a desiccator. If hygroscopicity is severe, screen for alternative counter-ions that may form a more stable, less hygroscopic salt.
-
Strategy 4: Complexation with Cyclodextrins
This is a powerful technique for non-ionizable compounds or when other methods fail. It improves apparent solubility by forming a host-guest inclusion complex.[18]
A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[19]
-
Mechanism: The hydrophobic part of your drug molecule (the triazolopyrimidine ring) can partition into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin remains exposed to water. This encapsulation effectively shields the drug from the aqueous environment, forming a new, water-soluble complex.[14][20]
-
Experimental Protocol: Phase-Solubility Study
-
CD Selection: Choose a CD with an appropriate cavity size. For a fused ring system like this, β-cyclodextrin derivatives are a good starting point. Highly soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are strongly recommended over native β-CD to avoid precipitation of the complex itself.[20]
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the selected CD (e.g., 0, 10, 20, 50, 100 mM).
-
Equilibration: Add an excess of your solid compound to each CD solution and perform the shake-flask method (equilibrate for 24-48 hours).
-
Analysis: After centrifugation, measure the concentration of the dissolved drug in the supernatant of each sample.
-
Plotting: Plot the total drug concentration against the CD concentration. The slope of this line provides information about the complexation efficiency. A linear (Aₗ-type) plot indicates the formation of a soluble 1:1 complex.
-
-
Data Presentation: Common Cyclodextrins for Formulation
| Cyclodextrin Derivative | Key Advantage | Typical Use Case |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, low toxicity | Parenteral and oral formulations |
| Sulfobutylether-β-CD (SBE-β-CD) | Very high aqueous solubility, anionic | Parenteral formulations, improves stability of cationic drugs |
| Randomly Methylated-β-CD (RM-β-CD) | High solubilizing power | In vitro use, generally avoided in vivo due to higher toxicity |
-
Troubleshooting:
-
Issue: The solubility enhancement is minimal.
-
Solution: The "guest" molecule may not fit well inside the "host" CD cavity. Try a CD with a different cavity size (e.g., γ-cyclodextrin for larger molecules) or a different derivative.
-
Issue: How do I prepare a stock solution using this method?
-
Solution: Based on your phase-solubility diagram, determine the concentration of CD required to dissolve your target drug concentration. Prepare the aqueous CD solution first, then add the solid drug and stir until it fully dissolves. This is often faster than the shake-flask method because you are not trying to find the saturation point.[21]
-
Part 3: Summary and Strategy Selection
Q: With multiple options available, how do I choose the best solubility enhancement strategy for my specific needs?
A: The optimal strategy depends on your compound's properties and your experimental context. Use the following decision tree and summary table to guide your choice.
Decision Tree for Solubility Strategy Selection
Comparison of Primary Solubilization Techniques
| Feature | pH Adjustment | Co-solvency | Salt Formation | Cyclodextrin Complexation |
| Mechanism | Ionization of drug | Reduces solvent polarity | Creates new solid form with lower lattice energy | Encapsulation of drug in a soluble host |
| Requirement | Ionizable drug[6] | Generally applicable | Ionizable drug[16] | Drug must fit in CD cavity |
| Pros | Simple, fast, high capacity[6] | Simple, effective for very lipophilic drugs[12] | Stable solid, improved dissolution rate, well-established[5][17] | Reduces precipitation on dilution, low toxicity, masks taste[14][19] |
| Cons | Risk of precipitation on pH change, potential for hydrolysis[6] | Precipitates on dilution, potential toxicity[12][22] | Can be hygroscopic, complex screening process | Higher cost, limited by 1:1 stoichiometry, can be saturated |
| Best For | Initial screening, in vitro buffer systems | Concentrated stocks for in vitro use, topical formulations | Creating a developable solid form for oral dosage | Parenteral formulations, stabilizing solutions against precipitation |
References
- Vertex AI Search, based on (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Vertex AI Search, based on Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search, based on Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
- Vertex AI Search, based on How does co-solvency increase solubility - Filo.
- Vertex AI Search, based on Co-solvency: Significance and symbolism.
- Vertex AI Search, based on Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search, based on Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central.
- Vertex AI Search, based on Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Vertex AI Search, based on Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Vertex AI Search, based on Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
- Vertex AI Search, based on Improving API Solubility by Salt and Cocrystal Form
- Vertex AI Search, based on Cosolvent - Wikipedia.
- Vertex AI Search, based on Why salt formation of weak acid increases the drug solubility?
- Vertex AI Search, based on Enhanced Solubility through API Processing: Salt and Cocrystal Form
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Vertex AI Search, based on solubility enhancement -by pH change & complex
- Vertex AI Search, based on Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evalu
- Vertex AI Search, based on Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applic
- Vertex AI Search, based on Journal of Chemical Technology Triazolopyrimidine Derivatives for Cancer: An In Silico Evalu
- Vertex AI Search, based on Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. - Journal of Chemical Technology.
- Vertex AI Search, based on Cyclodextrins and their application in enhancing the solubility, dissolution r
-
Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(6), 854. [Link]
- Vertex AI Search, based on Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
- Vertex AI Search, based on Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility - ResearchG
- Vertex AI Search, based on cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search, based on A Review on Solubility Enhancement Methods for Poorly W
- Vertex AI Search, based on 2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity - IndiaMART.
- Vertex AI Search, based on How are cyclodextrins used to form inclusion complexes with drug molecules?.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Vertex AI Search, based on 7-amino-2-methyl[8][9][23]triazolo[1,5-c]pyrimidin-5(6H)-one - ChemSynthesis.
- Vertex AI Search, based on Ici-63197 | C9H13N5O | CID 62824 - PubChem - NIH.
- Vertex AI Search, based on Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
- Vertex AI Search, based on Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
-
Vertex AI Search, based on 2-amino-6-ethyl-5-methyl[8][9][23]triazolo[1,5-a]pyrimidin-7-ol, 95% Purity, C8H11N5O, 5 grams - CP Lab Safety.
-
Vertex AI Search, based on[8][9][23]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 - PubChem.
- Vertex AI Search, based on 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4) - Cheméo.
-
Capparelli, M. P., et al. (2013). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Topics in Medicinal Chemistry, 13(10), 1191–1204. [Link]
- Vertex AI Search, based on First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI.
Sources
- 1. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. How does co-solvency increase solubility | Filo [askfilo.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. ijpbr.in [ijpbr.in]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. rjpdft.com [rjpdft.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. longdom.org [longdom.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support center for the synthesis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your synthesis.
I. Introduction to the Synthesis and its Challenges
The synthesis of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a cornerstone for the development of various pharmaceutical agents. The most prevalent and cost-effective synthetic route involves the cyclocondensation of 3-amino-1,2,4-triazole with ethyl acetoacetate. While seemingly straightforward, this reaction presents a significant challenge in controlling regioselectivity, which is the primary source of impurity formation.
The 3-amino-1,2,4-triazole molecule possesses three nucleophilic centers: the two nitrogen atoms of the triazole ring (N2 and N4) and the exocyclic amino group. Each of these can initiate a reaction with the electrophilic carbonyl carbons of ethyl acetoacetate. This can lead to the formation of two main isomeric products, with the desired product often being accompanied by a significant amount of the undesired isomer.
This guide will walk you through the identification of these impurities, provide troubleshooting steps, and offer protocols to optimize your synthesis for higher purity and yield.
II. Visualizing the Synthetic Pathway and Impurity Formation
To better understand the reaction, let's visualize the synthetic pathway and the formation of the primary isomeric impurity.
Sources
Validation & Comparative
A Comparative Analysis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol and Structurally Related Bioactive Compounds
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to engage with a wide array of biological targets.[4][5] This versatile core is present in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] At the heart of this chemical family lies 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, a key intermediate and a pharmacophore of significant interest. This guide provides an in-depth comparison of this lead compound with its structurally similar analogues, focusing on their synthesis, physicochemical properties, and biological performance, supported by experimental data to inform researchers in drug discovery and development.
Chemical and Physicochemical Properties of Selected Triazolopyrimidines
The substitution pattern on the triazolo[1,5-a]pyrimidine core profoundly influences the physicochemical properties of the resulting compounds, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. Here, we compare 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol with two representative analogues: a 7-anilino substituted compound and a 2,5,7-trisubstituted derivative.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol | ![]() | C₆H₇N₅O | 165.15 | Amino and hydroxyl groups available for H-bonding; potential for tautomerization.[7] |
| 7-Anilino-5-methyl-2-substituted-[1][2][3]triazolo[1,5-a]pyrimidine (Analogue 1) | ![]() | Varies with R | Varies | Increased lipophilicity due to the anilino group; potential for π-π stacking interactions.[8] |
| 2,5-Disubstituted-7-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (Analogue 2) | ![]() | Varies with R1, R2 | Varies | Significant increase in molecular complexity and lipophilicity; 3,4,5-trimethoxyphenyl moiety is a known pharmacophore for tubulin inhibition.[9][10] |
Comparative Biological Activity
The true value of a chemical scaffold is realized in its biological activity. The selected triazolopyrimidine derivatives have been extensively evaluated for their anticancer properties, primarily through their ability to inhibit key cellular processes like cell proliferation and microtubule dynamics.
Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of our lead compound and its analogues against a panel of human cancer cell lines. The data is presented as IC₅₀ values, the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol Derivative (Compound 19) | Bel-7402 (Hepatocellular Carcinoma) | 12.3 | [8] |
| HT-1080 (Fibrosarcoma) | 6.1 | [8] | |
| Analogue 1 Derivative (Compound 19) | Bel-7402 (Hepatocellular Carcinoma) | 12.3 | [8] |
| HT-1080 (Fibrosarcoma) | 6.1 | [8] | |
| Analogue 2 Derivative (Compound 26) | HeLa (Cervical Cancer) | 0.75 | [9] |
| A549 (Lung Cancer) | 1.02 | [9] | |
| HEK-293 (Non-cancerous) | 29.94 | [9] |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that substitutions on the triazolopyrimidine core significantly impact anticancer potency. While the parent compound shows modest activity, the introduction of an anilino group at the 7-position and a substituted furanyl-thio-propyl side chain at the 2-position (Analogue 1 derivative) enhances the antiproliferative effects.[8] A more dramatic increase in potency is observed with Analogue 2, where the presence of the 3,4,5-trimethoxyphenyl group at the 7-position leads to sub-micromolar activity against HeLa and A549 cells.[9] This substitution is a well-established strategy for targeting the colchicine binding site of tubulin.[9] The high IC₅₀ value against the non-cancerous HEK-293 cell line for Analogue 2 suggests a favorable therapeutic window.[9]
Mechanism of Action: Tubulin Polymerization Inhibition
Many triazolopyrimidine derivatives exert their anticancer effects by interfering with microtubule dynamics.[4][9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
Workflow for Tubulin Polymerization Assay:
Caption: Workflow for in vitro tubulin polymerization assay.
Experimental Data:
| Compound | Tubulin Polymerization Inhibition (IC₅₀, µM) | Reference |
| Analogue 2 Derivative (Compound 28) | 9.90 | [9] |
| Combretastatin A-4 (Positive Control) | ~1-2 | [9] |
The experimental data for a derivative of Analogue 2 demonstrates potent inhibition of tubulin polymerization, with an IC₅₀ value in the low micromolar range.[9] This confirms that the mechanism of action for this class of compounds is, at least in part, through the disruption of microtubule formation.
Experimental Protocols
Synthesis of 2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
This protocol is adapted from the synthesis described by G. A. M. El-Hag et al.[7]
Materials:
-
3,5-diamino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 3,5-diamino-1,2,4-triazole (0.5 g, 5 mmol) and ethyl acetoacetate (0.64 ml, 5 mmol) in 15 ml of glacial acetic acid is refluxed for 6 hours.[7]
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure to yield a solid residue.
-
Ethanol (7 ml) is added to the residue, and the mixture is allowed to stand for four days to facilitate crystallization.[7]
-
The resulting colorless columnar crystals are collected by filtration and dried, affording the product in 75% yield.[7]
Rationale: This is a classic cyclocondensation reaction where the amino groups of the triazole react with the keto and ester functionalities of ethyl acetoacetate to form the pyrimidinone ring, resulting in the fused triazolopyrimidine system.[4]
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is a generalized procedure based on methods described in the literature.[1][3][11]
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.
-
Prepare the polymerization reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.
-
Add the test compound (or DMSO as a vehicle control) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin polymerization mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Rationale: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Signaling Pathway Illustration
Many triazolopyrimidine derivatives, particularly those acting as kinase inhibitors, interfere with critical cell signaling pathways, such as the EGFR pathway, which is often dysregulated in cancer.[2]
Caption: Simplified EGFR signaling pathway and the point of inhibition by triazolopyrimidine-based kinase inhibitors.
Conclusion
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol serves as a foundational structure for the development of a diverse range of biologically active compounds. This guide has demonstrated that strategic modifications to this core structure can lead to significant enhancements in antiproliferative activity. Specifically, the introduction of bulky aromatic and lipophilic groups at the 7-position, such as the anilino and 3,4,5-trimethoxyphenyl moieties, is a key determinant of potency, often by directing the compound to inhibit tubulin polymerization or specific kinases. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own novel triazolopyrimidine derivatives. Future work in this area should continue to explore the vast chemical space around this privileged scaffold to develop next-generation therapeutics with improved efficacy and selectivity.
References
- BenchChem. (2025). Application Notes and Protocols for Tubulin Polymerization Assay with "Tubulin Inhibitor 15".
-
Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Farraj, E., & Al-Hazmi, L. A. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(23), 5735.
- Wong, C., You, L., & Luan, Y. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (91), 51862.
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- Mohamed, A. M., Al-Qalawi, H. R. M., El-Sayed, W. A., Arafa, W. A. A., Alhumaimess, M. S., & Hassan, A. K. (2018). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. LATIN AMERICAN JOURNAL OF PHARMACY, 37(10), 2038-2048.
- Endler, A., Kesten, C., Schneider, R., & Persson, S. (2016).
- Umar, B., Isa, A. S., & Maigari, F. U. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology & Biotechnology, 100(1), 1-10.
- ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
-
Wang, R., Liu, Y., Wang, S., Li, Y., Zhang, Y., & Liu, J. (2020). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 25(18), 4253.
- Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology (Clifton, N.J.), 777, 15–30.
-
ResearchGate. (n.d.). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Retrieved from ResearchGate.
- de Oliveira, C. S., Lacerda, D. I., & de Castro, S. L. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2697.
-
Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., & da Silva, J. C. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776.
-
Zhao, P., Li, Y., Wang, Y., Li, Y., & Ma, W. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic chemistry, 92, 103260.
-
Zhao, X. L., Zhao, Y. F., Guo, S. C., Song, H. S., Wang, D., & Gong, P. (2007). Synthesis and anti-tumor activities of novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules (Basel, Switzerland), 12(5), 1136–1146.
- Chernyak, E. I., Krivokolysko, S. G., & Kovtunenko, V. A. (2020). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 25(22), 5344.
-
El-Gazzar, A. R. B. A., El-Enany, M. M., & El-Sayed, M. A. A. (2020). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1626–1639.
- Safari, F., Bayat, M., & Ramezani, M. (2020). Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. Bioorganic & medicinal chemistry letters, 30(10), 127111.
- El-Hag, G. A. M., El-Gazzar, A. A., & Gaafar, A. M. (2014). 2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one.
- ResearchGate. (n.d.). In vitro kinase assay v1.
- Martens, S. (2024). In vitro kinase assay. protocols.io.
- ResearchGate. (n.d.). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors.
- He, X., Zhu, Z., Ma, J., Jiang, T., & Liu, A. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(11), 5243–5254.
-
ResearchGate. (n.d.). Synthesis and antiproliferative activity of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amine derivatives. Retrieved from ResearchGate.
- El-Gazzar, A. R. B. A., Al-Hazmi, L. A., & El-Gazzar, M. G. (2021). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 26(16), 4991.
- Romagnoli, R., Oliva, P., Prencipe, F., Manfredini, S., Budassi, F., Brancale, A., Ferla, S., Hamel, E., Corallo, D., Aveic, S., & others. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031.
- ResearchGate. (n.d.). 5-Alkylamino-7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles: synthetic strategies and anticancer activity in vitro.
- Kumar, G. P., & Kumar, B. S. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of chemistry, 2014, 1–7.
- Shestakov, A. S., Osipov, V. V., & Perevalov, V. P. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 25(22), 5462.
- Savateev, K. V., Borisov, S. S., Voinkov, E. K., Ulomsky, E. N., Rusinov, V. L., & Chupakhin, O. N. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta, 2(2), 127-130.
-
ResearchGate. (n.d.). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. Retrieved from ResearchGate.
-
BenchChem. (n.d.). 6-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol. Retrieved from BenchChem website.
-
ResearchGate. (n.d.). 2-Amino-[1][2][3]triazolo[1,5-a]pyridines as JAK2 inhibitors. Retrieved from ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
- 9. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Target of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The compound 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, belonging to the versatile triazolopyrimidine class, represents a scaffold with significant therapeutic potential.[1][2] Derivatives of this core structure have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects, by engaging diverse biological targets such as kinases, G-protein coupled receptors, and viral enzymes.[3][4][5][6] This inherent promiscuity of the scaffold underscores the necessity of robust and unbiased target validation for any new derivative.
This guide provides an in-depth comparison of modern experimental strategies to identify and validate the direct biological target(s) of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. We will move beyond theoretical discussions to provide actionable, field-proven protocols and explain the causal logic behind experimental choices, empowering you to design a self-validating research plan.
The Imperative of Target Validation
Target identification and validation are foundational to modern drug discovery.[7][8] A definitive understanding of a compound's mechanism of action is paramount for several reasons:
-
Efficacy and Potency: Optimizing a drug's interaction with its intended target is key to enhancing its therapeutic effect.
-
Safety and Selectivity: Identifying off-target interactions is crucial for predicting and mitigating potential side effects.[9]
-
Intellectual Property: A well-defined mechanism of action strengthens patent claims and the overall value of a therapeutic program.
-
Regulatory Approval: Regulatory bodies require a clear understanding of a drug's mechanism of action for approval.
Comparative Analysis of Target Identification & Validation Methodologies
We will explore three orthogonal, state-of-the-art approaches to elucidate the biological target of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol:
-
Chemical Proteomics: For unbiased identification of direct binding partners in a native biological context.
-
Cellular Thermal Shift Assay (CETSA®): To confirm direct target engagement within intact cells.
-
Kinome Profiling: To assess the compound's selectivity across a broad panel of kinases.
The following diagram illustrates the logical workflow for employing these techniques:
Caption: A logical workflow for target validation.
Chemical Proteomics: An Unbiased Approach to Target Discovery
Chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule from a complex proteome.[10][11][12] This method typically involves immobilizing the small molecule on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.[9][13]
Causality Behind Experimental Choices
The success of a chemical proteomics experiment hinges on the design of the probe molecule. A linker must be attached to the parent compound (2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol) at a position that does not interfere with its binding to the target protein. This is often determined through structure-activity relationship (SAR) studies. The choice of linker and immobilization chemistry is also critical to minimize non-specific binding.
Experimental Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis:
-
Synthesize a derivative of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol with a linker arm terminating in a reactive group (e.g., an alkyne for click chemistry or a primary amine for NHS-ester coupling).
-
Immobilize the probe onto a solid support (e.g., NHS-activated sepharose beads).
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line to a high density.
-
Harvest the cells and prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the immobilized probe.
-
As a negative control, incubate the lysate with beads that have been blocked or coupled to a structurally similar but inactive compound.
-
For competitive elution, pre-incubate the lysate with an excess of the free (non-immobilized) 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
-
Data Presentation and Interpretation
The results of the mass spectrometry analysis should be summarized in a table, highlighting proteins that are significantly enriched in the probe pulldown compared to the negative control and that are competed away by the free compound.
| Protein ID | Gene Name | Probe Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Competitive Elution (Fold Decrease) |
| P12345 | KIN1 | 150 | 5 | >10 |
| Q67890 | PROT2 | 12 | 8 | 1.2 |
| ... | ... | ... | ... | ... |
A high spectral count in the probe pulldown with a significant fold decrease upon competitive elution strongly suggests a direct binding partner.
Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in Intact Cells
CETSA® is a biophysical method that confirms direct binding of a ligand to its target protein in a cellular environment.[14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[16][17]
Causality Behind Experimental Choices
CETSA® provides a crucial link between the in vitro binding observed in chemical proteomics and the in vivo context. By performing the assay in intact cells, it accounts for factors such as cell permeability and intracellular concentrations of the compound. The choice of temperature range for the heat shock is critical and should be optimized for the specific target protein.
Experimental Protocol: CETSA®
-
Cell Treatment:
-
Treat cultured cells with either vehicle (e.g., DMSO) or varying concentrations of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
-
Incubate to allow for compound uptake and target engagement.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the amount of the putative target protein (identified from chemical proteomics) in the soluble fraction by Western blotting or other specific protein detection methods.
-
Data Presentation and Interpretation
The results are plotted as the fraction of soluble protein remaining at each temperature. A shift in the melting curve to the right in the presence of the compound indicates target stabilization and therefore direct engagement.
| Temperature (°C) | Vehicle (% Soluble Protein) | Compound (% Soluble Protein) |
| 40 | 100 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
The following diagram illustrates the principle of CETSA®:
Caption: Principle of Cellular Thermal Shift Assay.
Kinome Profiling: Assessing Selectivity
Given the structural similarity of the triazolopyrimidine core to purines, there is a high probability that 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol may interact with kinases.[2] Kinome profiling services offer a broad screening of a compound against a large panel of kinases to determine its potency and selectivity.[18][19][20]
Causality Behind Experimental Choices
A broad kinome scan is a cost-effective and rapid way to identify potential kinase targets and assess off-target effects early in the drug discovery process.[21][22] This information is crucial for guiding lead optimization efforts to improve selectivity and reduce potential toxicity.
Experimental Protocol: Kinase Panel Screening
-
Compound Submission:
-
Submit 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol to a commercial provider of kinase profiling services.
-
-
Assay Performance:
-
The service provider will typically perform in vitro kinase activity assays in the presence of a fixed concentration of the compound (e.g., 1 or 10 µM).
-
The assays measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.
-
-
Data Analysis:
-
The results are usually reported as the percentage of inhibition for each kinase.
-
For hits that show significant inhibition, follow-up dose-response studies are performed to determine the IC50 value.
-
Data Presentation and Interpretation
The data is often visualized as a dendrogram or a "kinome map" to illustrate the selectivity of the compound. A highly selective compound will inhibit only one or a few kinases, while a non-selective compound will show activity against many kinases.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| KIN1 | 95 | 50 |
| KIN2 | 8 | >10,000 |
| KIN3 | 92 | 85 |
| ... | ... | ... |
A low IC50 value for a specific kinase indicates high potency. A large difference in IC50 values between the primary target and other kinases indicates high selectivity.
Conclusion: A Tripartite Approach to Target Validation
The validation of the biological target of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol requires a multi-faceted and rigorous experimental approach. By combining the unbiased discovery power of chemical proteomics, the in-cell confirmation of target engagement provided by CETSA®, and the broad selectivity assessment from kinome profiling, researchers can build a compelling and self-validating case for the compound's mechanism of action. This integrated strategy not only de-risks the progression of a drug discovery program but also lays a solid scientific foundation for the development of a novel therapeutic agent.
References
-
Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. Available from: [Link]
-
Discovery of[1][3][4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. PubMed. Available from: [Link]
-
[1][3][4]Triazolo[1,5-a]pyrimidine derivative (Mol-5) is a new NS5-RdRp inhibitor of DENV2 proliferation and DENV2-induced inflammation. PubMed. Available from: [Link]
-
7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. ResearchGate. Available from: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]
-
Synthesis and Anti-tumor Activities of Novel[1][3][4]triazolo[1,5-a]pyrimidines. NIH. Available from: [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. PMC. Available from: [Link]
-
Kinome Profiling. Oncolines B.V. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available from: [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecul. AntBio. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available from: [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available from: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Available from: [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available from: [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available from: [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]
-
Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. Available from: [Link]
-
KinomePro. Pamgene. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury [mdpi.com]
- 4. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [1,2,4]Triazolo[1,5-a]pyrimidine derivative (Mol-5) is a new NS5-RdRp inhibitor of DENV2 proliferation and DENV2-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. tandfonline.com [tandfonline.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 19. Kinase Selectivity Profiling Services [promega.sg]
- 20. pharmaron.com [pharmaron.com]
- 21. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 22. KinomePro - Pamgene [pamgene.com]
A Comparative Analysis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol Analogs: A Guide for Researchers
A Comparative Analysis of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol Analogs: A Guide for Researchers
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship has propelled the development of a multitude of TP derivatives with a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[4][5] This guide provides a comparative analysis of a specific subclass: 2-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol and its analogs, with a particular focus on the well-studied 7-anilino derivatives. We will delve into their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data to inform future drug discovery efforts.
The Versatile[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold: A Foundation for Drug Design
The TP core, an aza-analog of a delocalized 10-π electron system, offers a versatile platform for chemical modification at several positions (C2, C5, C6, and C7).[4] This allows for the fine-tuning of physicochemical properties and biological targets. The structural similarity to purines enables these compounds to interact with biological targets that recognize adenine or guanine, such as kinases.[4]
Synthesis Strategies for 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine Analogs
The synthesis of the TP core generally involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[4] For the specific synthesis of 2-amino-5-methyl-7-substituted-[1][2][3]triazolo[1,5-a]pyrimidines, a common and efficient route is the reaction of 3-amino-1,2,4-triazole with a β-ketoester, such as ethyl acetoacetate, followed by further modifications.
A notable green chemistry approach for a related series of compounds, ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylates, utilizes 4,4'-trimethylenedipiperidine as a recyclable and efficient catalyst, avoiding hazardous solvents.[6] The reaction can be performed in a mixture of water and ethanol or in the molten state of the catalyst.[6]
Experimental Protocol: General Synthesis of 7-Anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidines
A representative synthetic scheme for 7-anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives is outlined below. This multi-step process typically starts with the synthesis of a substituted 3-amino-1,2,4-triazole, followed by cyclization and subsequent aromatic substitution.
Caption: General synthetic workflow for 7-anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine analogs.
Comparative Analysis of Biological Activity
The biological activity of 2-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol analogs is highly dependent on the nature and position of the substituents. A significant body of research has focused on their anticancer properties, particularly as inhibitors of tubulin polymerization and various protein kinases.
Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative activity of 7-anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. The substitution pattern on the 7-anilino ring plays a crucial role in determining the potency.
For instance, a series of 7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl)[1][2][3]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-tumor activities.[7] Compound 19 from this series, with a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position, exhibited the most potent activity with IC50 values of 12.3 µM and 6.1 µM against Bel-7402 and HT-1080 cell lines, respectively.[7] In another study, a series of N-anilino-2-substituted-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-amine derivatives showed that compound VI10 was the most active, with marked antiproliferative activity superior to cisplatin.[8]
| Compound ID | 7-Anilino Substitution | 2-Position Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 19 | 4-Fluoro-3-(trifluoromethyl)phenyl | 3-((5-((diethylamino)methyl)furan-2-yl)methylthio)propyl | Bel-7402 | 12.3 | [7] |
| HT-1080 | 6.1 | [7] | |||
| VI10 | Unsubstituted Phenyl | Not specified in abstract | Bel-7402 | < 10 (qualitative) | [8] |
| HT-1080 | < 10 (qualitative) | [8] | |||
| H12 | Indole derivative | Phenyl | MGC-803 | 9.47 | [9] |
| HCT-116 | 9.58 | [9] | |||
| MCF-7 | 13.1 | [9] | |||
| 26 | 4-Methoxyphenyl | 3,4,5-trimethoxyphenyl | HeLa | 0.75 | [10] |
| A549 | 1.02 | [10] |
Table 1: Antiproliferative activity of selected 2-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine analogs.
Mechanism of Action: Tubulin and Kinase Inhibition
The anticancer activity of these analogs is often attributed to their ability to interfere with critical cellular processes, primarily microtubule dynamics and protein kinase signaling.
Tubulin Polymerization Inhibition: Several[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like paclitaxel and vinca alkaloids.[2][3] These compounds can bind to the colchicine-binding site on tubulin, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[10][11] For example, compound 26 was shown to significantly induce G2/M phase arrest in HeLa cells and disrupt microtubule networks.[10]
Protein Kinase Inhibition: The purine-like structure of the TP scaffold makes it an ideal candidate for targeting the ATP-binding site of protein kinases. Various analogs have been shown to inhibit a range of kinases involved in cancer progression, including:
-
Lysine-Specific Demethylase 1 (LSD1): A series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives were identified as potent LSD1 inhibitors, with some compounds showing IC50 values in the nanomolar range.[12]
-
Cyclin-Dependent Kinase 2 (CDK2): TP derivatives have been reported as selective inhibitors of CDK2, a key regulator of the cell cycle.[4]
-
EGFR and VEGFR2: Certain triazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a potential for dual-targeting anticancer agents.[13]
-
S-Phase Kinase-Associated Protein 2 (SKP2): A recent study identified[1][2][3]triazolo[1,5-a]pyrimidine-based small molecules as potent inhibitors of SKP2, a component of the E3 ubiquitin ligase complex involved in cell cycle regulation.[14]
-
Janus Kinase 2 (JAK2): A series of 1,2,4-triazolo[1,5-a]pyridine-based compounds, structurally related to the TP scaffold, were developed as selective JAK2 inhibitors.[15]
-
Casein Kinase 1δ (CK1δ): 7-Amino-[1][2][3]triazolo[1,5-a][1][11][12]triazines, another related scaffold, have been explored as inhibitors of CK1δ, a kinase implicated in neurodegenerative diseases.[16][17]
Sources
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.unipd.it [research.unipd.it]
- 17. researchgate.net [researchgate.net]
The Evolving Landscape of Triazolopyrimidines: A Comparative Guide to Structure-Activity Relationships
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This is attributed to its unique electronic properties and its ability to serve as a bioisostere for endogenous purines, allowing it to interact with a wide array of biological targets.[4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of triazolopyrimidine derivatives across key therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders. We will delve into the causal relationships behind experimental design, present detailed protocols for key assays, and provide a forward-looking perspective on the development of this promising class of compounds.
Anticancer Activity: Targeting the Machinery of Cell Division
Triazolopyrimidines have emerged as a significant class of anticancer agents, primarily through their ability to interfere with microtubule dynamics and inhibit various protein kinases crucial for cancer cell proliferation and survival.
Microtubule Targeting Agents: A Unique Mechanism of Action
A notable class of triazolopyrimidine derivatives functions by disrupting microtubule dynamics, a validated target for cancer chemotherapy. Unlike classic microtubule destabilizers (e.g., Vinca alkaloids) or stabilizers (e.g., taxanes), certain triazolopyrimidines exhibit a unique mechanism. They have been shown to promote tubulin polymerization, similar to taxanes, yet they bind to the Vinca alkaloid site on β-tubulin.[2][5] This dual characteristic has led to the development of potent anticancer agents with the potential to overcome resistance to conventional microtubule-targeting drugs.[2][5]
One of the most prominent examples is Cevipabulin (TTI-237) , a clinical-stage compound that showcases the therapeutic potential of this class.[3][6] The SAR studies leading to the discovery of Cevipabulin and related analogs have established clear structural requirements for optimal activity.[2][5]
Key SAR Insights for Microtubule-Targeting Triazolopyrimidines:
-
Position 5: A (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group is crucial for high potency.[2][5]
-
Position 6: A trifluorophenyl ring is a key feature. For optimal activity, both ortho positions on this phenyl ring should be substituted with fluoro atoms.[2][5]
-
Para-position of the Phenyl Ring: The highest activity is achieved with an oxygen linkage followed by a three-methylene unit, terminating in an alkylamino or a hydroxy group.[2][5]
Comparative Data of Microtubule-Targeting Triazolopyrimidines:
| Compound | Substitution at C5 | Substitution at C6 | IC50 (nM) vs. Cancer Cell Lines | Reference |
| Cevipabulin (TTI-237) | (1S)-2,2,2-trifluoro-1-methylethylamino | 2,6-difluoro-4-(3-(dimethylamino)propoxy)phenyl | 18-40 (various human tumor cell lines) | [7][8] |
| Analog A | 2,2,2-trifluoroethylamino | 2,6-difluorophenyl | >1000 | [2][5] |
| Analog B | (1S)-2,2,2-trifluoro-1-methylethylamino | 2,6-difluorophenyl | 50-100 | [2][5] |
Kinase Inhibitors: A Multi-Targeted Approach
Triazolopyrimidines have also been extensively explored as inhibitors of various protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[9][10][11] The rationale behind targeting kinases stems from their central role in regulating cell growth, proliferation, and survival, which are often dysregulated in cancer. The triazolopyrimidine scaffold serves as a versatile template that can be modified to achieve potent and selective inhibition of different kinases.
Key SAR Insights for Triazolopyrimidine-Based Kinase Inhibitors:
-
EGFR Inhibition: The presence of a substituted phenyl ring at the C6 position is a common feature. Specific substitutions on this ring, as well as on other positions of the triazolopyrimidine core, determine the potency and selectivity. For instance, in a series of pyrazolo[1][2][3]triazolopyrimidine derivatives, a 4-bromophenyl group at the 7-position and a pyridin-4-yl group at the 9-position were found to be important for anti-EGFR activity.[12]
-
CDK Inhibition: The SAR of triazolopyrimidine-based CDK inhibitors highlights the importance of substituents at the C2 and C6 positions. A 6-aryl-2-amino-triazolopyridine core has been identified as a potent scaffold for PI3Kγ inhibitors, a related kinase family.[11]
-
Multi-Targeted Inhibition: Some triazolopyrimidine hybrids have been designed to inhibit multiple kinases simultaneously, a strategy aimed at overcoming drug resistance. For example, a series of triazolopyrimidine hybrids showed potent inhibitory activity against EGFR, TOP-II, HER-2, and Aromatase.[9]
Comparative Data of Triazolopyrimidine-Based Kinase Inhibitors:
| Compound | Target Kinase(s) | IC50 (µM) | Reference |
| Compound 13c | EGFR, TOP-II, HER-2, ARO | 0.087, 31.56, 0.078, 0.156 | [9] |
| Compound 12b | EGFR, VEGFR2, TrKA, CDK2 | 2.19, 2.95, 3.49, 9.31 | [10] |
| Pyrazolo[1][2][3]triazolopyrimidine 1 | EGFR | 7.01 (HCC1937 cells) | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of novel compounds on cancer cell lines.[4][13][14][15]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyrimidine compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Triazolopyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[16]
Key SAR Insights for Antimicrobial Triazolopyrimidines
The antimicrobial SAR of triazolopyrimidines is still an evolving field, but several key structural features have been identified:
-
Substitution Pattern: The nature and position of substituents on the triazolopyrimidine core significantly influence the antimicrobial spectrum and potency. For instance, in a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives, the substitution pattern of the phenyl groups at positions 5 and 7 was found to be crucial for antibacterial action. A methoxy group at the para-position of the phenyl ring at the fifth position was shown to be favorable for activity.
-
Hybrid Molecules: The synthesis of hybrid molecules incorporating the triazolopyrimidine scaffold with other known antimicrobial pharmacophores is a promising strategy to enhance activity and overcome resistance.
Comparative Data of Antimicrobial Triazolopyrimidines:
| Compound | Target Organism(s) | MIC (µg/mL) | Reference |
| Compound 9o | B. subtilis, S. aureus, E. coli, P. aeruginosa | 16-102 (µM) | |
| Essramycin | Gram-positive and Gram-negative bacteria | 2.0-8.0 | |
| Compound IV | DNA gyrase inhibitor | IC50 = 0.68 µM |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.[1][17][18]
Principle: The assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the triazolopyrimidine compound in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Neurodegenerative Diseases: A Glimmer of Hope
Recent studies have highlighted the potential of triazolopyrimidine derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[19][20][21] The primary mechanism of action in this context is the stabilization of microtubules in neurons, which are crucial for maintaining neuronal structure and function. In Alzheimer's disease, the tau protein, which normally stabilizes microtubules, becomes hyperphosphorylated and aggregates, leading to microtubule disassembly and neurofibrillary tangle formation.
Key SAR Insights for Neuroprotective Triazolopyrimidines
The SAR for neuroprotective triazolopyrimidines focuses on optimizing brain penetration and microtubule-stabilizing activity.
-
Blood-Brain Barrier Permeability: Modifications to the triazolopyrimidine scaffold are aimed at enhancing lipophilicity to facilitate crossing the blood-brain barrier.
-
Microtubule Stabilization: The SAR for microtubule stabilization in a neuronal context is being actively explored. A prototype triazolopyrimidine has shown efficacy in a mouse model of Alzheimer's disease by normalizing microtubule function and reducing tau pathology.[19] Modifications at the C6 and C7 positions are being investigated to improve potency and pharmacokinetic properties.[19]
Rational Design and Future Directions
The rational design of novel triazolopyrimidine derivatives is being guided by computational modeling and a deeper understanding of their interactions with biological targets.[22] For instance, molecular docking studies are being used to predict the binding modes of these compounds with target proteins, which in turn informs the design of new analogs with improved affinity and selectivity.[23]
The future of triazolopyrimidine research lies in:
-
Expanding the SAR knowledge base: Systematic exploration of the chemical space around the triazolopyrimidine core will continue to yield novel compounds with diverse biological activities.
-
Multi-target drug design: The development of single molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases like cancer and Alzheimer's.
-
Clinical Translation: The progression of promising candidates like Cevipabulin through clinical trials will provide crucial validation for the therapeutic potential of this versatile scaffold.
Conclusion
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The extensive SAR studies conducted to date have provided a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex biology of diseases like cancer, infectious diseases, and neurodegenerative disorders continues to grow, the versatility of the triazolopyrimidine core will undoubtedly continue to be exploited in the quest for new and effective medicines.
References
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2008). Journal of Medicinal Chemistry, 51(13), 3614–3628. [Link]
-
Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. (2008). Journal of Medicinal Chemistry, 51(13), 3614-3628. [Link]
-
Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. (2009). Methods and Findings in Experimental and Clinical Pharmacology, 31(7), 443. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81). [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 22, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2022). International Journal of Molecular Sciences, 23(15), 8569. [Link]
-
Modification of antimicrobial susceptibility testing methods. (2024). Journal of Clinical Microbiology, 62(7), e00331-24. [Link]
-
SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5275-5279. [Link]
-
Rational design, synthesis and biological screening of triazine-triazolopyrimidine hybrids as multitarget anti-Alzheimer agents. (2017). European Journal of Medicinal Chemistry, 136, 36-51. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Molecules, 26(13), 4047. [Link]
-
Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (2024). RSC Advances, 14(49), 35239-35254. [Link]
-
Cevipabulin (TTI-237): Preclinical and clinical results for a novel antimicrotubule agent. (2009). Methods and Findings in Experimental and Clinical Pharmacology, 31(7), 443. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). European Journal of Medicinal Chemistry, 165, 101-118. [Link]
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (2020). Bioorganic Chemistry, 94, 103434. [Link]
-
Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. (1995). Journal of Medicinal Chemistry, 38(18), 3558-3565. [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
-
Design and Synthesis of New[1][2][5]Triazolo[4,5-d]pyrimidine Derivatives as Potential Antiproliferative Agents. (2015). Molecules, 20(7), 12760-12774. [Link]
-
IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. (2016). European Journal of Medicinal Chemistry, 121, 352-364. [Link]
-
Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin and provides insights into microtubule dynamic instability. (2020). bioRxiv. [Link]
-
Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. (2021, March 16). University of Pennsylvania. Retrieved from [Link]
-
Cevipabulin (TTI-237) is a Microtubule-Active Antitumor Compound. (2019, April 23). Retrieved from [Link]
-
Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. (2018). Molecules, 23(11), 2825. [Link]
-
Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. (2016). European Journal of Medicinal Chemistry, 121, 352-364. [Link]
-
The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). International Journal of Molecular Sciences, 24(4), 3845. [Link]
Sources
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin and provides insights into microtubule dynamic instability | bioRxiv [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. Rational design, synthesis and biological screening of triazine-triazolopyrimidine hybrids as multitarget anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mode of Action of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol: A Comparative Experimental Guide
This guide provides a comprehensive experimental framework for elucidating and confirming the mode of action (MoA) of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol. For the purpose of this guide, we will refer to the compound as TP-X . The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit a range of biological activities, including anticancer, antibacterial, and anticonvulsant effects.[1][2][3] The precise MoA, however, is highly dependent on the substitution pattern of the core structure.
This document is intended for researchers, scientists, and drug development professionals. It offers a logical, multi-faceted approach to target deconvolution and validation, comparing the performance of TP-X with established inhibitors. Our methodology is grounded in principles of scientific integrity, providing self-validating experimental systems to ensure trustworthy and reproducible results.
Initial Hypothesis Generation: Broad Phenotypic Screening
Before diving into specific target identification, a broad assessment of TP-X's cellular effects is crucial. This initial phase helps to narrow down the potential mechanisms of action.
Antiproliferative and Cytotoxicity Assays
A primary investigation into the potential anticancer activity of TP-X should be conducted across a diverse panel of cancer cell lines. This will not only determine its potency but also reveal any cell-line specific sensitivities, offering early clues about its MoA.
Experimental Protocol: Cell Viability Assay (MTT/MTS)
-
Cell Plating: Seed cancer cell lines (e.g., HeLa, A549, MGC-803) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TP-X (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Signal Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 values for each cell line.
Comparative Data Table 1: Antiproliferative Activity of TP-X vs. Standard Anticancer Agents
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | MGC-803 IC50 (µM) |
| TP-X | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel (Tubulin Stabilizer) | 0.005 | 0.003 | 0.008 |
| Colchicine (Tubulin Destabilizer) | 0.01 | 0.007 | 0.012 |
| Staurosporine (Broad Kinase Inhibitor) | 0.004 | 0.002 | 0.005 |
Target Deconvolution: Identifying the Molecular Target of TP-X
Based on the initial phenotypic screening and literature precedents for the triazolopyrimidine scaffold, we will explore several high-probability target classes.[4][5][6] This section outlines parallel experimental workflows to identify the direct binding partner(s) of TP-X.
Investigating Tubulin as a Potential Target
Several triazolopyrimidine derivatives have been reported to interfere with microtubule dynamics.[7]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, mix purified tubulin with a polymerization buffer.
-
Compound Addition: Add TP-X, a positive control (Paclitaxel), a negative control (Colchicine), and a vehicle control.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Monitor Polymerization: Measure the change in absorbance at 340 nm over time.
-
Data Analysis: Compare the polymerization curves of TP-X-treated samples with the controls.
Comparative Data Table 2: Effect of TP-X on Tubulin Polymerization
| Compound | Effect on Tubulin Polymerization | EC50 (µM) |
| TP-X | Promotes/Inhibits/No Effect | Experimental Data |
| Paclitaxel | Promotes | 0.5 |
| Colchicine | Inhibits | 1.2 |
Exploring Protein Kinases as Potential Targets
The purine-like structure of the triazolopyrimidine core suggests that it could be a "hinge-binder" for protein kinases.[2]
Experimental Protocol: Kinobeads Competition Binding Assay
This chemical proteomics approach allows for the unbiased profiling of a compound against a large portion of the kinome in a native cellular context.[8][9]
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., those most sensitive to TP-X).
-
Competitive Binding: Incubate the lysate with increasing concentrations of TP-X.
-
Kinobeads Pulldown: Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate to capture kinases not bound by TP-X.[10]
-
Mass Spectrometry: Elute the bound kinases and analyze them by LC-MS/MS.
-
Data Analysis: Quantify the displacement of each kinase from the beads by TP-X to determine binding affinities.
Diagram: Kinobeads Competition Binding Workflow
Caption: Workflow for Kinobeads-based kinase inhibitor profiling.
Assessing P-glycoprotein (P-gp) Inhibition
Some triazolopyrimidine derivatives can reverse multidrug resistance by inhibiting efflux pumps like P-gp.[5]
Experimental Protocol: Calcein-AM Efflux Assay
-
Cell Loading: Incubate P-gp-overexpressing cells (e.g., SW620/Ad300) with the fluorescent P-gp substrate Calcein-AM.
-
Compound Treatment: Add TP-X, a positive control (Verapamil), and a vehicle control.
-
Efflux Measurement: Measure the intracellular fluorescence over time using a plate reader. Inhibition of P-gp will result in higher intracellular fluorescence.
-
Data Analysis: Calculate the EC50 for P-gp inhibition.
Target Validation: Confirming Engagement in a Cellular Context
Once a primary target is identified, it is critical to confirm that TP-X engages this target within intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11][12][13]
-
Cell Treatment: Treat intact cells with TP-X or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Generate a melting curve. A shift in the melting temperature indicates target engagement.
Diagram: CETSA Principle
Caption: Ligand binding stabilizes the protein, increasing its melting temperature.
Comparative Data Table 3: CETSA Results for the Identified Target
| Compound | Target Protein | Melting Temperature (°C) | ΔTm (°C) |
| Vehicle | Identified Target | Experimental Data | N/A |
| TP-X | Identified Target | Experimental Data | Calculated |
| Known Inhibitor | Identified Target | Experimental Data | Calculated |
Downstream Pathway Analysis: Elucidating the Functional Consequences
Confirming target engagement is followed by investigating the downstream cellular effects to fully characterize the MoA.
For Kinase Inhibitors: Phosphoproteomics
If TP-X is identified as a kinase inhibitor, quantitative phosphoproteomics is the gold standard for understanding its impact on cellular signaling networks.[14][15][16]
Experimental Protocol: Quantitative Phosphoproteomics (SILAC-based)
-
SILAC Labeling: Culture cells in "heavy" and "light" amino acid-containing media.
-
Compound Treatment: Treat the "heavy" labeled cells with TP-X and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Digestion: Combine the lysates and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like TiO2 or IMAC.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry.
-
Data Analysis: Quantify the changes in phosphorylation levels of thousands of sites to identify the signaling pathways affected by TP-X.
Diagram: Simplified Kinase Cascade Inhibition
Caption: TP-X inhibits the target kinase, blocking downstream signaling.
For Tubulin Binders: Cell Cycle and Morphological Analysis
If TP-X targets tubulin, it will disrupt the cell cycle and alter cell morphology.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with TP-X for 24 hours.
-
Cell Fixation and Staining: Fix the cells and stain their DNA with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[7]
Conclusion
By systematically applying the experimental workflows outlined in this guide, researchers can confidently identify the molecular target of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, validate its engagement in a cellular context, and elucidate its functional consequences. This integrated approach, which combines biochemical, proteomic, and cell-based assays, ensures a robust and comprehensive characterization of the compound's mode of action, which is essential for its further development as a chemical probe or therapeutic agent.
References
-
Synthesis and SAR of[4][14][17]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. Journal of Medicinal Chemistry. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]
-
Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Technical University of Munich. [Link]
-
Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. ACS Publications. [Link]
-
Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and Cells. [Link]
-
Discovery of[4][14][17]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. RSC Advances. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics. [Link]
-
Chemical Phosphoproteomics Sheds New Light on the Targets and Modes of Action of AKT Inhibitors. Molecular & Cellular Proteomics. [Link]
-
Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
-
Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications. [Link]
-
Novel[4][14][17]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ChemMedChem. [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Infectious Diseases. [Link]
-
Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.. [Link]
-
Synthesis and antimicrobial activity of some novel 1,2-dihydro-[4][14][17]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances. [Link]
-
Discovery of[4][14][17]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. [Link]
-
Biological activities of[4][14][17]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. semanticscholar.org [semanticscholar.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. technologynetworks.com [technologynetworks.com]
A Researcher's Guide to Triazolopyrimidine Compounds: Bridging In Vitro Potency and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of select triazolopyrimidine compounds, offering experimental insights and detailed protocols to aid in your research and development endeavors. Our focus is to dissect the causality behind experimental choices and to provide a framework for translating laboratory findings into meaningful preclinical data.
The Triazolopyrimidine Scaffold: A Versatile Tool in Oncology Research
Triazolopyrimidines are heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties.[2] Their mechanism of action in cancer often involves the inhibition of key cellular processes such as cell proliferation and survival. Notably, certain triazolopyrimidine derivatives have been shown to target critical signaling pathways, including the ERK and EGFR/AKT pathways, or to interfere with microtubule dynamics.[3][4][5][6] This multifaceted inhibitory capacity makes them a compelling class of compounds for further investigation.
Part 1: Deciphering In Vitro Efficacy: From Cellular Assays to Mechanistic Insights
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These controlled experiments allow for the determination of a compound's potency and mechanism of action at the cellular level.
Assessing Cytotoxicity: The MTT Assay
A fundamental step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Comparative In Vitro Efficacy of Triazolopyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of several noteworthy triazolopyrimidine compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Cevipabulin (TTI-237) | Microtubule-active agent | Not specified | 0.034 | [6] |
| Compound 13c | EGFR, HER-2, ARO, TOP-II inhibitor | MCF-7 (Breast) | 2.42 | [8] |
| HCT116 (Colon) | 6.10 | [8] | ||
| HeLa (Cervical) | 10.33 | [8] | ||
| Compound H12 | ERK signaling pathway inhibitor | MGC-803 (Gastric) | 9.47 | [9] |
| HCT-116 (Colon) | 9.58 | [9] | ||
| MCF-7 (Breast) | 13.1 | [9] | ||
| Compound 1 | EGFR/AKT pathway inhibitor | HCC1937 (Breast) | 7.01 - 48.28 | [4] |
| HeLa (Cervical) | 7.01 - 48.28 | [4] |
Expert Insight: The choice of cell lines is critical and should reflect the intended therapeutic application. Utilizing a diverse panel of cell lines, as demonstrated above, provides a broader understanding of a compound's activity spectrum. For instance, Compound 13c shows particular potency against breast cancer cells (MCF-7), while Compound H12 is more effective against gastric cancer cells (MGC-803).[8][9]
Detailed Protocol: MTT Assay for Cell Viability
This protocol provides a step-by-step guide for performing a standard MTT assay.
Materials:
-
Triazolopyrimidine compound of interest
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the triazolopyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism: Targeting the ERK Signaling Pathway
Several triazolopyrimidine compounds exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. Compound H12, for example, has been shown to suppress the ERK signaling pathway.[3][9] The following diagram illustrates this pathway and the point of inhibition.
Caption: Inhibition of the ERK signaling pathway by Compound H12.
Part 2: Validating Efficacy in a Living System: The In Vivo Perspective
While in vitro studies are invaluable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are a critical step in the drug development pipeline to assess a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism context.[12]
Xenograft Models: A Window into Antitumor Activity
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used preclinical model to evaluate the antitumor efficacy of novel compounds.[13] These models allow for the direct assessment of a compound's ability to inhibit tumor growth in a living system.
Comparative In Vivo Efficacy of a Lead Triazolopyrimidine Compound
Compound 13c, which demonstrated potent in vitro activity, was further evaluated in a mouse xenograft model. The table below summarizes the key findings from this in vivo study.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Compound 13c | Nude mice | DMBA-induced mammary gland cancer | Not specified | Significant tumor growth inhibition, comparable to doxorubicin | [8][14] |
| Cevipabulin (TTI-237) | Nude mice | Human cancer xenografts | Not specified | Good antitumor activity | [6] |
Expert Insight: The selection of an appropriate animal model is paramount for the translatability of preclinical findings. While xenograft models are a valuable tool, it is important to acknowledge their limitations, such as the absence of a fully functional immune system. The significant tumor growth inhibition observed with Compound 13c, comparable to the standard-of-care chemotherapy drug doxorubicin, underscores its potential as a therapeutic candidate.[14]
Detailed Protocol: In Vivo Xenograft Study
This protocol outlines the general steps for conducting a subcutaneous xenograft study in mice. All animal procedures must be performed in accordance with institutional and national guidelines for the humane treatment of animals.
Materials:
-
Human cancer cells (e.g., MCF-7)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, to enhance tumor engraftment)
-
Triazolopyrimidine compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells to a sufficient number. On the day of inoculation, harvest the cells and resuspend them in a sterile solution of PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.[15]
-
Tumor Inoculation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.[15]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the triazolopyrimidine compound or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice throughout the study.
-
Endpoint: At the end of the study (defined by a specific time point or when tumors reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizing the Experimental Workflow: From Inoculation to Analysis
The following diagram illustrates the key stages of an in vivo xenograft study.
Caption: Workflow of a typical in vivo xenograft study.
Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical research is to identify compounds with a high probability of success in clinical trials. A strong correlation between in vitro potency and in vivo efficacy is a key indicator of a promising drug candidate.
For the triazolopyrimidine compounds discussed, there is a clear positive correlation. For example, the potent in vitro cytotoxicity of Compound 13c against various cancer cell lines translated into significant tumor growth inhibition in a mouse model.[8][14] This suggests that the compound retains its biological activity in a complex physiological system.
However, it is crucial to recognize that discrepancies can and do arise. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and off-target effects can all influence a compound's in vivo performance. A compound that is highly potent in vitro may fail in vivo due to poor bioavailability or rapid metabolism. Therefore, a comprehensive understanding of a compound's ADME properties is essential for successful translation from the bench to the clinic.
Conclusion
The triazolopyrimidine scaffold represents a promising avenue for the development of novel anticancer agents. This guide has provided a comparative analysis of the in vitro and in vivo efficacy of select compounds, highlighting the importance of a multi-faceted experimental approach. By combining robust in vitro assays to determine potency and mechanism with well-designed in vivo studies to assess efficacy in a living system, researchers can make more informed decisions and accelerate the translation of promising compounds into effective cancer therapies. The detailed protocols and experimental insights provided herein are intended to serve as a valuable resource for the scientific community in this critical endeavor.
References
-
Adawy, H. A., Tawfik, S. S., Elgazar, A. A., Selim, K. B., & Goda, F. E. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(35), 35239-35254. [Link]
-
Yin, H., Shi, W., Zhang, Y., Wang, S., Li, Y., Wang, Y., ... & Zhao, L. (2022). Design, Synthesis and Biological Evaluation of[3][8][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 4996. [Link]
-
Al-Ostath, A., Al-Soud, Y. A., & Al-Masoudi, N. A. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][8][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065. [Link]
-
Yin, H., Shi, W., Zhang, Y., Wang, S., Li, Y., Wang, Y., ... & Zhao, L. (2022). Design, Synthesis and Biological Evaluation of[3][8][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PubMed, 35956943. [Link]
-
Houston, J. B., & Galetin, A. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS infectious diseases, 4(11), 1599-1608. [Link]
-
Adawy, H. A., Tawfik, S. S., Elgazar, A. A., Selim, K. B., & Goda, F. E. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. ResearchGate. [Link]
-
Berton, F., Rizzotto, G., Garaffo, G., & Simeoni, M. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer chemotherapy and pharmacology, 79(5), 1029-1039. [Link]
-
Abdelkhalek, A., & El-Naggar, M. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(36), 4166-4196. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Wang, Y., Zhang, T., Geng, P., Li, X., & Zhang, J. (2021). Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect. Proceedings of the National Academy of Sciences, 118(20), e2024762118. [Link]
-
Journal of Chemical Technology. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Retrieved from [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxic activity (IC 50 µM) of the compounds 17-19 over HL-60, MCF-7 and HCT-116 cancer cell lines. Retrieved from [Link]
-
Hatzimanikatis, V., & Hatzimanikatis, K. (2020). Growth-rate model predicts in vivo tumor response from in vitro data. CPT: pharmacometrics & systems pharmacology, 9(3), 169-178. [Link]
-
Semantic Scholar. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][8][9]triazolopyrimidine Derivatives as Potential Anticancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Samara Journal of Science. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo efficacy. (A) Tumor-growth curves for each mouse group are.... Retrieved from [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
-
PubMed. (2023). Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity. Retrieved from [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
bioRxiv. (2020). Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin and provides insights into microtubule dynamic instability. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Methods to study xenografted human cancer in genetically diverse mice. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [snv63.ru]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Senior Application Scientist's Guide to Benchmarking 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol Against Standard Drugs
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic system that has garnered significant interest in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-cancer, anti-Alzheimer's, and anti-inflammatory properties.[2][3] The subject of this guide, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, is a specific derivative of this promising class. While currently supplied as a high-purity intermediate for active pharmaceutical ingredient (API) synthesis, its core structure suggests significant therapeutic potential.[4]
This guide provides a comprehensive framework for drug development professionals to systematically benchmark this novel compound. We will not present pre-existing data on this specific molecule, but rather, as senior application scientists, we will delineate the strategic workflow, experimental designs, and critical decision-making points required to evaluate its efficacy against established standard-of-care drugs in two high-impact therapeutic areas: Glioblastoma and Alzheimer's Disease .
Section 1: Strategic Rationale and Selection of Benchmarks
The decision to focus on glioblastoma and Alzheimer's disease is data-driven, based on the established activities of the broader triazolopyrimidine class. Numerous TP derivatives have demonstrated potent antiproliferative effects by targeting key cellular processes like tubulin polymerization and cyclin-dependent kinases (CDKs).[3][5][6] Concurrently, other analogues have shown promise in models of neurodegeneration.[2]
To ensure a rigorous comparison, we must select appropriate benchmarks that represent the current standard of care in these fields.
-
For Glioblastoma (GBM):
-
Temozolomide (TMZ): An oral alkylating agent that represents the first-line chemotherapeutic standard for GBM.[7] Its mechanism involves inducing DNA damage in rapidly dividing tumor cells.[8]
-
A Targeted Kinase Inhibitor (e.g., Gefitinib): While not always standard first-line therapy for all GBMs, including a targeted agent like an EGFR inhibitor is crucial. Many GBMs exhibit EGFR pathway dysregulation, and numerous TP scaffolds function as kinase inhibitors.[3] This comparison allows for an assessment of both cytotoxic and cytostatic potential.
-
-
For Alzheimer's Disease (AD):
-
Donepezil: A cholinesterase inhibitor that represents a primary symptomatic treatment for AD.[9][10] It works by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition.[11]
-
Memantine: An NMDA receptor antagonist used for moderate-to-severe AD. It protects brain cells from the excessive excitatory signals of glutamate, which can lead to neurotoxicity.[9][12]
-
Section 2: The Benchmarking Workflow: A Phased Approach
A successful benchmarking program requires a logical progression from high-throughput in vitro screening to complex in vivo validation. This phased approach ensures that resources are allocated efficiently, and only the most promising candidates advance.
Caption: Figure 1: Phased Drug Discovery Workflow
Section 3: Detailed Experimental Protocols
Scientific integrity demands reproducible and well-controlled experiments. The following protocols are designed to be self-validating and are based on industry-standard methodologies.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
Causality: Many triazolopyrimidine compounds function as ATP-competitive kinase inhibitors.[3] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method to quantify kinase activity and inhibition, providing a direct measure of target engagement.[13]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the target kinase (e.g., CDK2/cyclin A) in kinase buffer.
-
Prepare a 4X solution of the substrate (e.g., ULight™-labeled peptide) and ATP at 2x the Km concentration in kinase buffer.
-
Serially dilute 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol and standard drugs (e.g., Gefitinib) in DMSO, then prepare 4X final concentrations in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X compound/control solution to the appropriate wells.
-
Add 5 µL of the 4X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 4X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature, shielded from light.
-
-
Detection:
-
Add 5 µL of a 4X Europium-labeled anti-phospho-substrate antibody solution in detection buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Glioblastoma Orthotopic Xenograft Model
Causality: In vitro results must be validated in a complex biological system. An orthotopic (intracranial) xenograft model using human GBM cells in immunodeficient mice closely mimics the human disease, allowing for an evaluation of a compound's ability to cross the blood-brain barrier and exert an anti-tumor effect in the correct microenvironment.[7][14][15]
Methodology:
-
Cell Preparation: Culture U87MG-luciferase human glioblastoma cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free PBS at a concentration of 1 x 10⁵ cells/5 µL.
-
Animal Model: Use 6-8 week old male athymic nude mice. Anesthetize the mice using isoflurane.
-
Intracranial Injection:
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Using a Hamilton syringe, slowly inject 5 µL of the cell suspension to a depth of 3 mm.
-
Slowly withdraw the needle and seal the burr hole with bone wax. Suture the scalp incision.
-
-
Tumor Monitoring:
-
Beginning 7 days post-implantation, monitor tumor growth weekly via bioluminescence imaging (BLI).
-
Administer D-luciferin intraperitoneally and image the photon flux from the cranial region using an IVIS spectrum system.
-
-
Treatment:
-
Once tumors are established (e.g., BLI signal > 1x10⁶ p/s/cm²/sr), randomize mice into treatment groups (n=8-10 per group): Vehicle control, Temozolomide (e.g., 50 mg/kg, oral gavage, 5 days on/2 days off), and 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol (dose determined by MTD studies).
-
-
Endpoints:
-
Continue BLI imaging weekly to track tumor response.
-
Monitor animal weight and clinical signs of distress.
-
The primary endpoint is overall survival. Euthanize mice when they exhibit >20% weight loss or significant neurological symptoms.
-
Secondary endpoints include tumor growth inhibition and histological analysis of brain tissue post-mortem.
-
Section 4: Comparative Data Summaries
The following tables should be used as templates to organize and compare experimental data generated from the protocols described above.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | U87MG Cell Viability IC₅₀ (µM) | Normal Human Astrocyte Viability IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Temozolomide | N/A | N/A | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Gefitinib | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Table 2: In Vivo Efficacy in Glioblastoma Orthotopic Model
| Treatment Group | Median Survival (Days) | % Increase in Lifespan (vs. Vehicle) | Tumor Growth Inhibition (%) at Day 21 |
| Vehicle | [Experimental Value] | N/A | N/A |
| Test Compound | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Temozolomide | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Table 3: ADMET and Pharmacokinetic Profile
| Parameter | Test Compound | Standard Drug (e.g., Donepezil) |
| Aqueous Solubility (µM) | [Experimental Value] | [Literature Value] |
| Caco-2 Permeability (Papp A→B) | [Experimental Value] | [Literature Value] |
| Liver Microsome Stability (t½, min) | [Experimental Value] | [Literature Value] |
| hERG Inhibition IC₅₀ (µM) | [Experimental Value] | [Literature Value] |
| Plasma Protein Binding (%) | [Experimental Value] | [Literature Value] |
| Oral Bioavailability (F%) in Mice | [Experimental Value] | [Literature Value] |
| Brain-to-Plasma Ratio | [Experimental Value] | [Literature Value] |
Section 5: Mechanistic Pathway Analysis
To move beyond "what it does" to "how it works," target validation is essential. If initial screens suggest the test compound inhibits a kinase like PI3K, its effect on the downstream signaling pathway must be confirmed.
Caption: Figure 2: PI3K/Akt/mTOR Signaling Pathway
Validation: A key experiment would involve treating U87MG cells with the test compound and using Western blotting to measure levels of phosphorylated Akt (p-Akt) and total Akt. A dose-dependent decrease in the p-Akt/Akt ratio would provide strong evidence of on-target activity within the cell.
Conclusion
2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol belongs to a chemical class with significant therapeutic promise. This guide provides a rigorous, multi-faceted framework for its evaluation. By systematically benchmarking its performance against standard-of-care drugs in well-defined in vitro and in vivo models, researchers can elucidate its true potential as a novel therapeutic agent. The key to a successful drug discovery campaign is not just generating data, but generating the right data in a comparative context. This structured approach, integrating potency, selectivity, efficacy, and ADMET profiling, provides the clearest path to a definitive go/no-go decision for clinical development.
References
- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Advanced Research.
- Characterization and analysis of in vivo intracranial models for glioblastoma. (n.d.). KU Leuven Research.
- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Advanced Research.
- Mammalian Models in Alzheimer's Research: An Upd
- Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Tre
- In- Vitro and In- Vivo Models for Glioblastoma. (n.d.). IGI Global.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC.
- Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (n.d.). Auctores.
- In vivo C6 glioma models: an update and a guide toward a more effective preclinical evaluation of potential anti-glioblastoma drugs. (2023). PubMed.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
- Overview of traditional in-vivo mouse models for GBM research. (n.d.).
- Mouse Models of Alzheimer's Disease. (n.d.). Frontiers.
-
Discovery of[14][16][17]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). PubMed.
- Medications to Treat Neurodegenerative Diseases. (n.d.). Cambridge University Press & Assessment.
- Drug Therapy of Neurodegener
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.). PubMed.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central.
- Beyond profiling: using ADMET models to guide decisions. (n.d.). Optibrium.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024). YouTube.
-
Novel[14][16][17]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. (n.d.). PubMed.
- In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed - NIH.
- ADMET profiling: Significance and symbolism. (2025). Wisdomlib.
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Developing Drugs for Neurodegenerative Diseases. (2024). News-Medical.Net.
- Chemotherapy Drugs: Types, How They Work & Side Effects. (2022). Cleveland Clinic.
- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - UK.
- Drug Development for Alzheimer's and Parkinson's Disease: Where Do We Go Now?. (n.d.). PMC.
- 2 Amino 5 Methyl 1 2 4 Triazolo1,5 A Pyrimidin 7 Ol, Purity. (n.d.). IndiaMART.
-
Biological activities of[14][16][17]triazolo[1,5-a]pyrimidines and analogs. (n.d.). ResearchGate.
-
Synthesis and Anti-tumor Activities of Novel[14][16][17]triazolo[1,5-a]pyrimidines. (n.d.). NIH.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. indiamart.com [indiamart.com]
- 5. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. news-medical.net [news-medical.net]
- 11. Drug Development for Alzheimer’s and Parkinson’s Disease: Where Do We Go Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medications to Treat Neurodegenerative Diseases - Synopsis of Neurology, Psychiatry and Related Systemic Disorders [cambridge.org]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Research Portal - Characterization and analysis of in vivo intracranial models for glioblastoma [research.kuleuven.be]
- 15. In vivo C6 glioma models: an update and a guide toward a more effective preclinical evaluation of potential anti-glioblastoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Guide to the Reproducibility of PIM Kinase Inhibition: A Comparative Analysis of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol Analogues and Alternatives
For researchers in oncology and drug development, the PIM kinases represent a compelling therapeutic target. These serine/threonine kinases are implicated in a multitude of cellular processes that drive tumorigenesis, including cell survival, proliferation, and metabolic adaptation. The triazolo[1,5-a]pyrimidine scaffold has emerged as a promising chemotype for PIM kinase inhibition. This guide provides an in-depth technical comparison of a key exemplar of this class, TCS PIM-1-1 (a close analogue of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol), with more recent and broadly characterized alternatives. Our focus is on the critical aspect of experimental reproducibility, underpinned by a thorough examination of inhibitor selectivity, cellular activity, and the methodologies used for their characterization.
The PIM Kinase Signaling Axis: A Primer
The PIM kinase family comprises three highly homologous isoforms: PIM-1, PIM-2, and PIM-3. Their expression is often upregulated in a wide array of hematological malignancies and solid tumors.[1][2] A key characteristic of PIM kinases is their constitutive activity, regulated primarily at the level of transcription and protein stability. Downstream of cytokine and growth factor signaling, often via the JAK/STAT pathway, PIM kinases phosphorylate a host of substrates to orchestrate pro-survival and proliferative signals.[3]
Caption: Figure 1: Simplified PIM Kinase Signaling Pathway.
Comparing PIM Kinase Inhibitors: A Focus on Selectivity and Cellular Potency
| Inhibitor | Type | PIM-1 IC50/Ki | PIM-2 IC50/Ki | PIM-3 IC50/Ki | Key Off-Targets | Cellular Potency (Example) |
| TCS PIM-1-1 | PIM-1 Selective | 50 nM (IC50)[4][5][6] | >20,000 nM (IC50)[4][5][6] | Not widely reported | MEK1/2 (>20,000 nM)[4][5][6] | 10-30 µM (IC50 for viability in various cancer cell lines, as "PIM1-1")[1] |
| AZD1208 | Pan-PIM | 0.4 nM (IC50), 0.1 nM (Ki)[7] | 5.0 nM (IC50), 1.92 nM (Ki)[7] | 1.9 nM (IC50), 0.4 nM (Ki)[7] | DAPK1 and ~12 other kinases with >50% inhibition at 1 µM[7] | 1.5 nM - 1.1 µM (IC50 for viability in T-cell lymphoma lines)[8] |
| TP-3654 | Pan-PIM | <30 nM (IC50) | Not explicitly stated, but active | Not explicitly stated, but active | 21 other kinases with IC50 <300 nM | Sub-micromolar activity in bladder cancer cells[2] |
Analysis of Comparative Data:
In contrast, AZD1208 is a potent pan-PIM inhibitor with low nanomolar activity against all three isoforms.[7] Importantly, its selectivity has been thoroughly characterized against a large panel of kinases, revealing a limited number of off-targets.[7] This comprehensive profiling enhances the confidence with which cellular effects can be attributed to PIM kinase inhibition. The cellular potency of AZD1208 in various cancer cell lines is also in the nanomolar to low micromolar range, demonstrating good translation from biochemical to cellular activity.[8]
TP-3654, a second-generation inhibitor, also shows broad activity against PIM kinases and has been profiled against a large kinase panel, revealing a defined set of off-targets.[2] Its development was driven by the need to improve upon the pharmacological properties of earlier inhibitors.[2]
Experimental Protocols for Assessing PIM Kinase Inhibition
The reproducibility of findings is intrinsically linked to the robustness of the experimental methods employed. Below are detailed, self-validating protocols for key assays used to characterize PIM kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. Its high sensitivity and broad dynamic range make it a reliable method for determining biochemical IC50 values.
Principle: The assay involves two steps: first, the kinase reaction is performed, and then the amount of ADP generated is quantified in a second reaction that couples ADP to ATP, which is then used by luciferase to produce light. The luminescent signal is proportional to the kinase activity.
Materials:
-
Recombinant human PIM-1, PIM-2, or PIM-3 enzyme
-
PIM substrate peptide (e.g., a derivative of the BAD protein)
-
ATP
-
Test inhibitor (e.g., TCS PIM-1-1, AZD1208)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 1 µL of the test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the PIM kinase and substrate peptide in Kinase Buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in Kinase Buffer.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Figure 2: ADP-Glo™ Kinase Assay Workflow.
Protocol 2: Cellular PIM-1 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a known PIM-1 substrate within a cellular context, providing a more physiologically relevant measure of target engagement.
Principle: Cells are treated with the inhibitor, and the levels of a phosphorylated PIM-1 substrate (e.g., p-BAD Ser112) are measured by Western blot and compared to the total protein levels of the substrate.
Materials:
-
Cancer cell line known to express PIM-1 (e.g., MOLM-16, a human acute myeloid leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: rabbit anti-p-BAD (Ser112), rabbit anti-BAD, mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MOLM-16 cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO for a predetermined time (e.g., 4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against p-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total BAD and a loading control (β-actin).
-
Quantify the band intensities and normalize the p-BAD signal to the total BAD signal.
-
Plot the normalized p-BAD signal against the inhibitor concentration to determine the cellular IC50 for target inhibition.
-
Conclusion and Recommendations
The reproducibility of findings with chemical probes like 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol and its analogues is paramount for advancing our understanding of PIM kinase biology and for the development of effective cancer therapies.
-
For studying the specific roles of PIM-1, TCS PIM-1-1 is a valuable tool due to its high biochemical selectivity. However, researchers should be mindful of the potential for off-target effects at higher concentrations and the discrepancy between biochemical and cellular potency. It is crucial to use the lowest effective concentration and to validate key findings with a structurally distinct PIM-1 inhibitor or with genetic approaches (e.g., siRNA/shRNA).
-
For inhibiting the entire PIM kinase family, well-characterized pan-PIM inhibitors like AZD1208 are recommended. Their comprehensive selectivity profiling provides a higher degree of confidence that observed cellular phenotypes are due to PIM inhibition.
-
Regardless of the inhibitor chosen, it is essential to perform dose-response experiments in the specific cellular system of interest. This includes not only assessing effects on cell viability but also measuring the direct engagement of PIM kinase targets (e.g., phosphorylation of downstream substrates) to establish a clear link between target inhibition and the observed biological outcome.
By adhering to rigorous experimental practices and carefully selecting and characterizing chemical probes, the scientific community can ensure the generation of robust and reproducible data in the pursuit of novel cancer treatments targeting the PIM kinases.
References
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. Available at: [Link]
-
Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Mol Cancer Ther. 2007;6(1):163-72. Available at: [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncol Lett. 2018;16(5):6039-6046. Available at: [Link]
-
TCS PIM-1 1 (2979) by Tocris, Part of Bio-Techne. Bio-Techne. Available at: [Link]
-
Pan-PIM kinases inhibitor AZD1208 mimics the phenotype observed with... ResearchGate. Available at: [Link]
-
AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK. Int J Mol Sci. 2019;20(2):363. Available at: [Link]
-
PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer. J Cancer Metastasis Treat. 2019;5:23. Available at: [Link]
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-13. Available at: [Link]
-
PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]
-
Dual Targeting of Pim and PI3 Kinases in Mature T-Cell Lymphoma. Cancers (Basel). 2020;12(10):2848. Available at: [Link]
-
A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. J Biomol Screen. 2016;21(9):941-50. Available at: [Link]
Sources
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCS PIM-1 1 | Pim Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Targeting of Pim and PI3 Kinases in Mature T‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of a Novel Kinase Inhibitor
Topic: Cross-Validation of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol in Different Models
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: The journey of a potential therapeutic agent from a chemical structure to a clinical candidate is paved with rigorous validation. A single data point from one experimental model is rarely sufficient to justify the immense investment required for drug development. This guide provides an in-depth, experience-driven framework for the cross-validation of a novel compound, using a representative molecule from the medicinally significant triazolo[1,5-a]pyrimidine class. While specific biological data for 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol is limited, the scaffold is a well-established "privileged structure," frequently targeting protein kinases.[1][2][3] This guide will therefore use a hypothetical triazolo[1,5-a]pyrimidine derivative, hereafter designated TP-X , to illustrate a robust, multi-platform validation cascade targeting Janus Kinase 2 (JAK2), a critical mediator in myeloproliferative neoplasms.[4] We will traverse the logical progression from in silico hypothesis generation to in vivo efficacy, emphasizing the causal links between experimental choices and the critical importance of correlating data across disparate models to build a compelling preclinical data package.
Introduction: The Rationale for a Multi-Model Approach
The core principle of cross-validation is to ascertain the predictive value of simpler, high-throughput models for more complex, physiologically relevant systems.[5][6] An inhibitor might show nanomolar potency against a purified enzyme but fail in a cellular context due to poor permeability or rapid efflux.[7] Similarly, potent cellular activity may not translate to in vivo efficacy because of unfavorable pharmacokinetics or unexpected toxicity.[6][8][9] Our goal is not merely to collect data, but to build a chain of evidence. By systematically comparing the outcomes from computational, biochemical, cellular, and whole-animal models, we can de-risk a project early and make informed decisions.
The triazolo[1,5-a]pyrimidine scaffold was chosen as it is a frequent constituent of kinase inhibitors, prized for its structural similarity to the purine ring, which allows it to effectively compete for the ATP-binding site of many kinases.[1][10] Our target, JAK2, is a non-receptor tyrosine kinase whose aberrant activation is a known driver of diseases like polycythemia vera and myelofibrosis.[4][11] The objective of this guide is to validate TP-X as a selective and effective JAK2 inhibitor by correlating its performance across the following tiered models.
Phase 1: In Silico Hypothesis Generation - Molecular Docking
Expertise & Experience: Before committing to costly chemical synthesis and biological testing, we use computational modeling to establish a structural hypothesis. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[12][13] This is not a definitive proof of activity, but a crucial first step to assess the structural plausibility of the inhibitor-target interaction and to prioritize which candidate molecules to advance. A favorable docking score suggests that the molecule has the potential to form stable, energetically favorable interactions within the kinase's ATP-binding pocket.[14]
Experimental Protocol: Molecular Docking of TP-X into the JAK2 Active Site
-
Protein Preparation: Obtain the X-ray crystal structure of human JAK2 kinase domain (e.g., PDB ID: 2B7A) from the Protein Data Bank. Prepare the protein using a molecular modeling suite (e.g., Schrödinger Maestro, MOE) by removing water molecules, adding hydrogen atoms, and optimizing the hydrogen bond network.[15]
-
Ligand Preparation: Generate a 3D conformation of TP-X. Use a tool like LigPrep to assign proper bond orders, stereochemistries, and ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Grid Generation: Define the docking grid box around the known ATP-binding site, ensuring it encompasses key residues known to interact with established JAK2 inhibitors.
-
Docking Execution: Perform the docking calculation using a validated algorithm like Glide or GOLD.[14][15] Employ a standard or extra precision (SP or XP) mode to balance speed and accuracy.[14]
-
Pose Analysis & Scoring: Analyze the top-scoring poses. Evaluate key interactions (e.g., hydrogen bonds to the hinge region, hydrophobic interactions). The docking score (e.g., GlideScore, ChemScore) provides a semi-quantitative estimate of binding affinity.
Caption: In Silico Docking Workflow for TP-X.
Phase 2: In Vitro Biochemical Validation - Direct Enzyme Inhibition
Trustworthiness: The docking study gave us a hypothesis. Now, we need to test it with a direct, quantitative measurement. A biochemical assay using the purified target protein is the gold standard for confirming direct enzyme inhibition.[16] This cell-free system isolates the interaction between our compound and the kinase, eliminating confounding factors like cell permeability or off-target effects. Here, we determine the half-maximal inhibitory concentration (IC50), a critical metric of compound potency.
Experimental Protocol: HTRF® Kinase Assay for JAK2 Inhibition
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for kinase assays, offering high sensitivity and a low false-positive rate.[17][18][19]
-
Reagent Preparation:
-
Prepare a serial dilution of TP-X in DMSO, then further dilute in kinase buffer.
-
Dilute recombinant human JAK2 enzyme and a universal biotinylated tyrosine kinase substrate peptide (e.g., TK Substrate-biotin) in kinase buffer.[18]
-
Prepare an ATP solution in kinase buffer at a concentration near the Km for JAK2.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add the diluted TP-X or DMSO (vehicle control).[17]
-
Add the JAK2 enzyme solution and incubate for 15 minutes to allow the compound to bind to the enzyme.[17]
-
Initiate the phosphorylation reaction by adding the ATP and substrate peptide mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding a detection mix containing a Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665).[18]
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).[17] The HTRF ratio (665/620) is proportional to the amount of phosphorylated substrate.
-
Analysis: Plot the HTRF ratio against the logarithm of TP-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 3: In Vitro Cellular Validation - Target Engagement & Functional Response
Authoritative Grounding: A potent biochemical IC50 is promising, but irrelevant if the compound cannot engage its target in a living cell and elicit a biological response. Cellular assays are the next critical step. We must demonstrate that TP-X can cross the cell membrane, inhibit JAK2 activity, and consequently suppress the downstream signaling pathway, leading to a functional outcome like inhibition of cell proliferation.[20]
We will use the HEL 92.1.7 human erythroleukemia cell line, which harbors a constitutively activating JAK2(V617F) mutation, making its proliferation dependent on JAK2 signaling.[4][19]
Signaling Pathway Analysis: p-STAT3 Inhibition
JAK2 activation leads to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[21][22] Measuring the level of phosphorylated STAT3 (p-STAT3) is a direct biomarker of JAK2 target engagement in cells.[23]
Caption: Simplified JAK2-STAT3 Signaling Pathway.
-
Cell Treatment: Seed HEL 92.1.7 cells in 6-well plates. Treat with increasing concentrations of TP-X for 2-4 hours.
-
Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[24]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[25]
-
Immunoblotting:
-
Stripping & Reprobing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-Actin) to normalize the data.[25]
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-STAT3 to total STAT3.
Functional Outcome: Cell Viability
The ultimate goal of inhibiting JAK2 in this context is to stop cancer cell proliferation. A cell viability assay measures the number of metabolically active cells after treatment.
This assay quantifies ATP, an indicator of metabolically active cells.[27][28][29]
-
Cell Plating: Seed HEL 92.1.7 cells in a 96-well opaque-walled plate.
-
Compound Treatment: Add serially diluted TP-X to the wells and incubate for 72 hours.
-
Assay Procedure:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot against the log of TP-X concentration to determine the half-maximal effective concentration (EC50).
Phase 4: In Vivo Preclinical Validation - Efficacy in an Animal Model
Expertise & Experience: Positive in vitro data provides the justification for the most resource-intensive phase: in vivo testing. A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate anti-tumor efficacy.[30][31][32] This model integrates all aspects of pharmacology: absorption, distribution, metabolism, and excretion (ADME), alongside efficacy at the tumor site.[33][34]
Experimental Protocol: HEL 92.1.7 Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).[31][32]
-
Cell Implantation: Subcutaneously inoculate 5-10 million HEL 92.1.7 cells into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, TP-X at multiple doses).
-
Dosing: Administer TP-X via a clinically relevant route (e.g., oral gavage) daily for 21-28 days.
-
Efficacy Readouts:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight as a measure of general toxicity.
-
-
Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Part 5: Cross-Model Data Correlation & Comparison
This is the culminating step where we synthesize all our findings. By comparing the quantitative data from each model, we can assess the translational potential of TP-X and identify any red flags. Discrepancies between models are not failures; they are data points that provide critical insights.[5]
Caption: Tiered Cross-Validation Workflow.
Comparative Data Summary (Hypothetical Data)
| Model | Parameter | TP-X Result | Interpretation & Cross-Model Correlation |
| In Silico | Docking Score | -10.5 kcal/mol | A strong score, predicting favorable binding in the ATP pocket. This provides a structural rationale for the potent biochemical activity observed. |
| Biochemical | JAK2 IC50 | 15 nM | Confirms TP-X is a potent, direct inhibitor of the JAK2 enzyme. This value serves as our baseline potency. |
| Cellular | p-STAT3 IC50 | 75 nM | Potent inhibition of the downstream biomarker. The ~5-fold shift from the biochemical IC50 is expected and acceptable, reflecting the need for the compound to cross the cell membrane and compete with high intracellular ATP concentrations. |
| Cellular | Cell Viability EC50 | 150 nM | A further 2-fold shift from the p-STAT3 IC50 is observed. This is logical, as downstream effects on cell viability often require sustained target inhibition over time (72h assay vs 4h for p-STAT3). |
| In Vivo | Tumor Growth Inhibition (TGI) | 70% at 30 mg/kg | Strong efficacy in the animal model. This demonstrates that TP-X has a suitable pharmacokinetic profile to achieve and maintain therapeutic concentrations at the tumor site, validating the predictions of the in vitro models. |
Analysis of Concordance: The hypothetical data shows excellent concordance across the models. The potency of TP-X tracks logically from the biochemical to cellular to in vivo settings. The modest shifts in potency between the biochemical and cellular assays are within the expected range and reflect the increasing biological complexity of each system. The strong in vivo efficacy ultimately validates the entire preclinical hypothesis, demonstrating that the potent enzymatic and cellular activity translates into a meaningful anti-tumor response in a living organism. This robust, cross-validated dataset provides a strong foundation for advancing TP-X into further preclinical development.
References
-
Ter Elst, A., et al. (2011). Diversity of human leukemia xenograft mouse models: implications for disease biology. Cancer Research, 71(23), 7141-4. [Online] Available at: [Link]
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(2). [Online] Available at: [Link]
-
Gao, H., et al. (2012). THE BLOCKADE OF JANUS KINASE-2 (JAK2) SIGNALING AMELIORATES MOUSE LIVER DAMAGE DUE TO ISCHEMIA AND REPERFUSION. Journal of Surgical Research, 178(1), 347-355. [Online] Available at: [Link]
-
Steele, V. E., et al. (1998). Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals. Journal of Cellular Biochemistry, 69(S30-31), 183-190. [Online] Available at: [Link]
-
Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Combinatorial Chemistry & High Throughput Screening, 10(5), 361-372. [Online] Available at: [Link]
-
Altogen Labs. HL-60 Xenograft Model. [Online] Available at: [Link]
-
Ebinger, S., et al. (2016). Diversity of Human Leukemia Xenograft Mouse Models: Implications for Disease Biology. Journal of Immunological Methods, 439, 3-12. [Online] Available at: [Link]
-
Protocol Online. STAT-3/phosphoSTAT-3 western blot. [Online] Available at: [Link]
-
Agilent. Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. [Online] Available at: [Link]
-
Rodrigues, F. A., et al. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Mini-Reviews in Medicinal Chemistry, 16(12), 995-1008. [Online] Available at: [Link]
-
Hu, K., et al. (2024). Discovery of Novel[21][27][30]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Hu, K., et al. (2024). Discovery of Novel[21][27][30]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. [Online] Available at: [Link]
-
Wikipedia. Janus kinase 2. [Online] Available at: [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol. [Online] Available at: [Link]
-
Paillet, A., et al. (2018). Patient-Derived Xenograft Models for Leukemias. Methods in Molecular Biology, 1765, 139-150. [Online] Available at: [Link]
-
Samadi, A., et al. (2020). “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway. Frontiers in Oncology, 10, 1213. [Online] Available at: [Link]
-
ResearchGate. The mechanisms of Janus Kinase 2 (JAK2)/signal transducer and activator... [Online] Available at: [Link]
-
Spandidos Publications. Generation and characterization of bioluminescent xenograft mouse models of MLL-related acute leukemias and in vivo evaluation of... [Online] Available at: [Link]
-
QIAGEN GeneGlobe. Role of JAK2 in Hormone-like Cytokine Signaling. [Online] Available at: [Link]
-
YouTube. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Online] Available at: [Link]
-
ResearchGate. Performance of the 51 kinase models based on a 5-fold cross-validation. [Online] Available at: [Link]
-
Nikolic, K., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 27(18), 2971-2984. [Online] Available at: [Link]
-
Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Online] Available at: [Link]
-
National Institutes of Health. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Online] Available at: [Link]
-
Cichońska, A., et al. (2021). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 64(1), 347-361. [Online] Available at: [Link]
-
Betts, A., et al. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 7(12), 799-808. [Online] Available at: [Link]
-
RSC Publishing. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Online] Available at: [Link]
-
National Institutes of Health. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Online] Available at: [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Online] Available at: [Link]
-
ResearchGate. CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Online] Available at: [Link]
-
Cell and Gene Therapy Catapult. Fit for function: developing potency assays reflective of the in vivo environment. [Online] Available at: [Link]
-
Romagnoli, R., et al. (2014). Synthesis and SAR of[21][27][30]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 57(11), 4596-4614. [Online] Available at: [Link]
-
Semantic Scholar. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Online] Available at: [Link]
-
ResearchGate. Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... [Online] Available at: [Link]
-
Wang, W., et al. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16187-16204. [Online] Available at: [Link]
-
Karhohs, K., et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology, 19(9), e1011453. [Online] Available at: [Link]
-
National Institutes of Health. Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. [Online] Available at: [Link]
-
Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20500-20505. [Online] Available at: [Link]
-
ResearchGate. Validation results for previously untested kinase inhibitors (A)... [Online] Available at: [Link]
-
National Institutes of Health. Synthesis and Anti-tumor Activities of Novel[21][27][30]triazolo[1,5-a]pyrimidines. [Online] Available at: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway [frontiersin.org]
- 12. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. pnas.org [pnas.org]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. Fit for function: developing potency assays reflective of the <i>in vivo</i> environment [insights.bio]
- 21. THE BLOCKADE OF JANUS KINASE-2 (JAK2) SIGNALING AMELIORATES MOUSE LIVER DAMAGE DUE TO ISCHEMIA AND REPERFUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 26. researchgate.net [researchgate.net]
- 27. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 28. promega.com [promega.com]
- 29. researchgate.net [researchgate.net]
- 30. Diversity of human leukemia xenograft mouse models: implications for disease biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the ADME-Tox Profiling of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol and Related Analogs
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A significant contributor to the attrition of drug candidates in late-stage clinical trials is an unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[1] Therefore, a robust and early-stage characterization of these properties is not just recommended but essential. This guide provides a comprehensive framework for evaluating the ADME-Tox properties of novel chemical entities, using 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol as a primary example. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[2]
This document will not only detail the requisite experimental protocols but also delve into the rationale behind their selection and the interpretation of the resulting data. We will compare the hypothetical profile of our lead compound with a representative structural analog, "Comparator A," to illustrate the decision-making process in lead optimization.
I. The Integrated ADME-Tox Workflow: A Strategic Overview
A holistic understanding of a compound's ADME-Tox profile is best achieved through a tiered and integrated approach, combining computational (in silico) predictions with laboratory-based (in vitro) assays. This strategy allows for rapid initial screening and the generation of hypotheses that can be subsequently tested and validated through more resource-intensive experiments.
Caption: A tiered approach to ADME-Tox profiling.
II. Absorption: Crossing the Barrier
A primary determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. We will explore two key assays to predict this property.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model provides a high-throughput, cell-free method to assess passive diffusion, a crucial mechanism for the absorption of many small molecules.[3][4][5]
-
Membrane Preparation: A 96-well microtiter filter plate is coated with a lipid-infused artificial membrane, often a solution of phospholipids in an organic solvent like dodecane, to mimic the intestinal barrier.[3][6]
-
Compound Addition: The test compound (e.g., 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol) is added to the donor compartment (the filter plate) in a buffer solution, typically at a pH representative of the gastrointestinal tract.[5]
-
Incubation: The donor plate is placed on an acceptor plate containing a buffer solution, forming a "sandwich." This assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 5 to 18 hours).[5][6]
-
Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined, commonly by LC-MS/MS or UV-Vis spectroscopy.[3][6]
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the amount of compound that has traversed the membrane.
B. Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard in vitro model for predicting human drug absorption.[7][8] It utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transport systems.[7][]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[7][]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.[7][8]
-
Bidirectional Permeability: To assess both passive absorption and active efflux, the assay is run in two directions:
-
Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time.[7]
-
Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and its transport to the apical chamber is measured.[7]
-
-
Sample Analysis: Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS to determine the compound concentration.[10]
-
Papp and Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7][]
Comparative Absorption Data
| Parameter | 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol | Comparator A | Interpretation |
| PAMPA Pe (10⁻⁶ cm/s) | 12.5 | 1.8 | The lead compound shows good passive permeability, while Comparator A has low permeability. |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 10.2 | 1.5 | Confirms the good absorption potential of the lead compound. |
| Caco-2 Papp (B-A) (10⁻⁶ cm/s) | 11.5 | 4.5 | |
| Efflux Ratio | 1.1 | 3.0 | The lead compound is not a substrate for efflux transporters, whereas Comparator A is likely subject to active efflux, which could limit its net absorption. |
III. Distribution: Where Does It Go?
Once absorbed, a drug's distribution within the body is heavily influenced by its binding to plasma proteins. Only the unbound fraction is free to interact with its target and exert a therapeutic effect.
Experimental Protocol: Plasma Protein Binding
This assay is typically performed using equilibrium dialysis, ultrafiltration, or ultracentrifugation. The compound is incubated with plasma from relevant species (human, rat, etc.), and the bound and unbound fractions are separated and quantified by LC-MS/MS.
Comparative Distribution Data
| Parameter | 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol | Comparator A | Interpretation |
| Human Plasma Protein Binding (%) | 65% | 99.2% | The lead compound has moderate binding, suggesting a good fraction will be free to engage its target. Comparator A is highly protein-bound, which may limit its efficacy. |
| Rat Plasma Protein Binding (%) | 62% | 98.9% | Similar binding profiles across species suggest that preclinical models will be predictive. |
IV. Metabolism: Chemical Transformation
The metabolic stability of a compound is a critical determinant of its half-life and dosing regimen. The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes.[11]
Experimental Protocol: Microsomal Stability Assay
-
Incubation Setup: The test compound is incubated with liver microsomes (subcellular fractions containing metabolic enzymes) from different species (e.g., human, rat) at 37°C.[11][12]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.[11]
-
Time-Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[11][12]
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Caption: Workflow of the microsomal stability assay.
Comparative Metabolism Data
| Parameter | 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol | Comparator A | Interpretation |
| Human Liver Microsome t½ (min) | > 60 | 8 | The lead compound is metabolically stable, suggesting a potentially longer half-life in vivo. Comparator A is rapidly metabolized, which could lead to low exposure and the need for frequent dosing. |
| Rat Liver Microsome t½ (min) | 55 | 10 | The stability in the rat model is consistent with human data, supporting its use for in vivo studies. |
V. Toxicity: Assessing the Safety Profile
Early identification of potential toxicities is crucial to avoid late-stage failures. Key areas of concern include cytotoxicity, genotoxicity, and cardiotoxicity.
A. Cytotoxicity: HepG2 Assay
Hepatotoxicity (liver damage) is a major reason for drug withdrawal.[14] The HepG2 cell line, a human liver carcinoma cell line, is widely used to screen for potential hepatotoxins.[15]
-
Cell Plating: HepG2 cells are seeded in 96- or 384-well plates and allowed to attach.[16]
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[16][17]
-
Viability Assessment: Cell viability is measured using assays that quantify ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or SRB assay).[16][17]
-
IC50 Determination: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.
B. Cardiotoxicity: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia.[18] Therefore, screening for hERG inhibition is a regulatory requirement.
-
Cell System: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[18]
-
Electrophysiology: The effect of the test compound on the hERG channel current is measured using automated patch-clamp electrophysiology.[18][19]
-
Data Analysis: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value is calculated.[20]
C. Genotoxicity: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[21][22][23]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., cannot produce it) are used.[21][22]
-
Exposure: The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 liver extract), which simulates mammalian metabolism.[21][23]
-
Selection: The bacteria are plated on a histidine-deficient medium.
-
Result Interpretation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[22]
Comparative Toxicity Data
| Parameter | 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol | Comparator A | Interpretation |
| HepG2 Cytotoxicity IC50 (µM) | > 100 | 5.2 | The lead compound shows no cytotoxicity at high concentrations. Comparator A exhibits significant cytotoxicity, raising concerns about potential hepatotoxicity. |
| hERG Inhibition IC50 (µM) | > 30 | 1.1 | The lead compound has a low risk of cardiotoxicity. Comparator A is a potent hERG inhibitor, which is a major safety liability. |
| Ames Test Result | Non-mutagenic | Mutagenic in TA98 with S9 activation | The lead compound is not genotoxic. Comparator A is a potential mutagen, a significant hurdle for further development. |
VI. Synthesis and Path Forward
Based on the comprehensive in vitro ADME-Tox profile, 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol emerges as a promising lead candidate. It exhibits excellent permeability, is not susceptible to efflux, has moderate plasma protein binding, and is metabolically stable. Crucially, it shows a clean toxicity profile with no signs of cytotoxicity, cardiotoxicity, or genotoxicity at therapeutically relevant concentrations.
In stark contrast, "Comparator A," despite potential on-target activity, is flagged with several liabilities: it is a substrate for efflux pumps, is highly protein-bound, metabolically unstable, and exhibits significant cytotoxicity, hERG inhibition, and mutagenicity. These findings would likely lead to the deprioritization of "Comparator A" in favor of our lead compound.
The next logical step for 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol would be to advance to in vivo pharmacokinetic and safety studies in rodents to confirm these favorable properties in a whole-organism system.[24][25]
Caption: Decision-making based on comparative ADME-Tox profiles.
References
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022-08-10). Microbe Online. Available at: [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018-03-20). Bio-protocol. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
HepG2 Cytotoxicity, 72 hour. reframeDB. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
-
In Vitro ADME-tox Services | Integrated ADME-tox Testing. Symeres. Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
Caco2 assay protocol. Available at: [Link]
-
The Ames Test. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
hERG Assay | PPTX. Slideshare. Available at: [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018-03-20). PMC - NIH. Available at: [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed. Available at: [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available at: [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020-06-25). ACS Omega. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. Available at: [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21). Drug Target Review. Available at: [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019-09-18). FDA. Available at: [Link]
-
In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018-05-18). JSciMed Central. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Protocol of Real Time Viability Assay Using HepG2 Cell Line. Available at: [Link]
-
Open access in silico tools for drug likeness analysis, toxicity, ADME properties and molecular docking studies. (2022-10-25). International Journal of Health Sciences. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
-
HepG2-based Cytotoxicity Assay Service. Creative Biolabs. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available at: [Link]
-
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. (2022-03-30). NIH. Available at: [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]
-
Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017-11-02). FDA. Available at: [Link]
-
In Vivo and in Vitro Toxicity Studies. Biogem. Available at: [Link]
-
An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays. PMC - PubMed Central. Available at: [Link]
-
Metabolic Stability Assays. Merck Millipore. Available at: [Link]
-
In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. (2019-04-23). Frontiers. Available at: [Link]
-
In Vivo Toxicity Study. Creative Bioarray. Available at: [Link]
-
In vivo study design. ResearchGate. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019-03-01). PubMed. Available at: [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. cellgs.com [cellgs.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. reframeDB [reframedb.org]
- 17. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. fda.gov [fda.gov]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. fda.gov [fda.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-methyl-triazolo[1,5-a]pyrimidin-7-ol
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
For researchers at the forefront of pharmaceutical development and scientific discovery, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 40775-79-9), ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Triage: Understanding the Risks
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is critical. This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
-
May cause respiratory irritation (H335)[4]
Given these properties, all waste containing this compound, including neat material, contaminated labware, and solutions, must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): At a minimum, personnel handling this waste must wear chemical safety goggles, a lab coat, and nitrile gloves.[6] For handling larger quantities or in situations with a risk of aerosolization, a face shield and respiratory protection may be necessary.
-
Ventilation: All handling and segregation of this waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[8] All personnel should be familiar with the location and operation of this equipment.
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. The following protocol outlines the necessary steps for containing waste generated from 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Materials Required:
-
Designated hazardous waste container (polyethylene or other compatible material)[2][9]
-
Hazardous waste labels
-
Waste manifest or logbook
Protocol:
-
Container Selection: Choose a waste container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally a suitable choice. Ensure the container has a secure, leak-proof screw-top cap.[2][9]
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
Waste Collection:
-
Solid Waste: Carefully transfer solid 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol and any contaminated materials (e.g., weigh boats, contaminated gloves, bench paper) into the designated waste container.
-
Liquid Waste: For solutions containing this compound, pour the waste into the designated liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for expansion.[9]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) should be placed in the solid waste container. Non-disposable glassware must be decontaminated before washing.
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA).[2][10]
Decontamination of Non-Disposable Labware
Effective decontamination is essential to prevent cross-contamination and ensure the safety of all laboratory personnel.
Protocol:
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable solvent in which 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is soluble. The rinsate from these initial rinses must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Spill Management: A Calm and Calculated Response
In the event of a spill, a quick and appropriate response is crucial to mitigate exposure and environmental contamination.
For Small Spills (less than 5 grams or 50 mL in solution):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: Cover the spill with an absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collection: Carefully sweep or scoop the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
-
Restrict Access: Prevent entry to the affected area.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Final Disposal Pathway: From Lab to Licensed Facility
All collected waste must be disposed of through your institution's hazardous waste management program. This typically involves the following steps:
-
Waste Pickup Request: Once your waste container is full or has been in the SAA for the maximum allowable time (check your institution's policy, often 9-12 months), submit a waste pickup request to your EHS office.[10][11]
-
Documentation: Ensure all paperwork, including waste manifests, is completed accurately.
-
Licensed Disposal: Your EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company.[12] These companies utilize specialized treatment methods, such as incineration at high temperatures, to safely destroy the chemical waste.[5]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Caption: Decision workflow for the disposal of 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Hazard Codes | H302, H315, H319, H335 | [4] |
| Disposal Route | Hazardous Waste Only | [2][5] |
| Container Headspace | >10% of container volume | [9] |
| SAA Storage Limit | Check institutional policy (typically 9-12 months) | [10][11] |
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an ethically and environmentally responsible manner.
References
- 2-Amino-5-methylpyridine Safety Data Sheet. (2024-02-02). Jubilant Ingrevia Limited.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Retrieved from [Link]
- SAFETY DATA SHEET: 2-Amino-5-methylthiazole. (2010-03-29).
-
Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine. (2025-09-27). ChemicalBook.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). US EPA. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link] 13.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. Retrieved from [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Retrieved from [Link]
-
OSHA Laboratory Standard. (2023-09-18). Compliancy Group. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. osha.gov [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Operational Safety Guide: Handling 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol. As a triazolopyrimidine derivative, this compound is part of a class of heterocyclic molecules widely used in medicinal chemistry and pharmaceutical development as active pharmaceutical ingredient (API) intermediates.[4][5][6] Due to limited publicly available hazard data for this specific molecule, this guide is founded on the precautionary principle . We will extrapolate potential hazards from structurally similar compounds, such as other substituted aminopyridines and triazolopyrimidines, to establish a robust safety framework.
Hazard Assessment and Risk Profile
Therefore, we must assume this compound presents the following risks until proven otherwise:
-
Acute Toxicity: Potential harm if swallowed, inhaled, or absorbed through the skin.
-
Skin Irritation/Corrosion: May cause redness, pain, or burns upon contact.[3]
-
Serious Eye Damage/Irritation: May cause significant eye irritation or damage.[3]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.
The primary routes of occupational exposure are inhalation of aerosolized powder, dermal (skin) contact, and ocular (eye) contact.
| Potential Hazard | Route of Exposure | Primary Control Measure |
| Acute Toxicity | Ingestion, Dermal, Inhalation | Engineering Controls, Full PPE |
| Skin Irritation | Dermal | Chemical-Resistant Gloves, Lab Coat |
| Eye Irritation | Ocular | Chemical Splash Goggles & Face Shield |
| Respiratory Irritation | Inhalation (dust) | Fume Hood, Respirator |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final barrier between the researcher and the chemical. It must be used in conjunction with primary engineering controls, such as chemical fume hoods or ventilated balance enclosures.
Hand Protection: The First Line of Defense
Directive: Wear double-layered, chemical-resistant gloves at all times.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A heavy-duty, chemically resistant glove. For chemicals of unknown toxicity, a flexible laminate glove is a strong choice.[8]
-
Rationale: Double-gloving provides a critical safety buffer. The outer glove bears the brunt of any potential contamination. Should it be breached, the inner glove provides temporary protection while the researcher safely removes both layers and re-gloves. Gloves must be inspected for tears or punctures before each use.[9] Always wash hands thoroughly after removing gloves.
Eye and Face Protection: Non-Negotiable
Directive: Wear chemical splash goggles and a full-face shield when handling the solid or concentrated solutions.
-
Goggles: Must be ANSI Z87.1-rated (or equivalent regional standard like EN 166) chemical splash goggles.[8][9] Standard safety glasses do not provide a seal around the eyes and are insufficient.
-
Face Shield: A full-face shield must be worn over the goggles whenever there is a risk of splashes, sprays, or energetic reactions, particularly when handling more than one liter of a solution.[8]
-
Rationale: This compound is presumed to be a severe eye irritant.[3] Goggles provide a seal to protect against dust and splashes, while the face shield protects the entire face from direct contact.
Body Protection: Preventing Cross-Contamination
Directive: Wear a flame-resistant laboratory coat, fully fastened.
-
Lab Coat: A flame-resistant (FR) lab coat is required. It should be kept fully buttoned to provide maximum coverage.[8]
-
Additional Protection: For tasks involving large quantities of powder or a high risk of contamination, disposable coveralls worn over personal clothing are recommended.
-
Footwear: Closed-toe shoes are mandatory in the laboratory; open-toed shoes or sandals are strictly prohibited.[8]
-
Rationale: Protective clothing prevents the contamination of personal garments and skin. A lab coat should never be worn outside of the designated laboratory area to prevent the spread of contaminants.
Respiratory Protection: Managing Inhalation Risk
Directive: All handling of the solid powder that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure.
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control dust, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 or P100 filter) is the minimum requirement.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
-
Rationale: The primary inhalation hazard from this compound is airborne dust.[1][9] Engineering controls are the most effective way to mitigate this. Respirators are a necessary secondary line of defense when these controls are not feasible.
Procedural Protocols
Adherence to standardized procedures for donning, doffing, and disposal is critical to the effectiveness of any PPE program.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ici-63197 | C9H13N5O | CID 62824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



